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  • Product: 5-fluoro-1h-indazole-4-carboxylic acid
  • CAS: 848678-61-5

Core Science & Biosynthesis

Foundational

chemical structure of 5-fluoroindazole-4-carboxylic acid

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-fluoroindazole-4-carboxylic acid . Executive Summary & Compound Identity 5-Fluoroindazole-4-carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-fluoroindazole-4-carboxylic acid .

Executive Summary & Compound Identity

5-Fluoroindazole-4-carboxylic acid is a highly specialized heterocyclic building block used in the design of poly-pharmacological agents, particularly poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.[1] Its structure features an indazole scaffold substituted with a fluorine atom at the C5 position and a carboxylic acid moiety at the C4 position. This specific substitution pattern creates a unique electronic environment, enhancing metabolic stability and enabling critical hydrogen-bonding interactions in protein binding pockets.[1]

Chemical Identity Table
PropertyDetail
IUPAC Name 5-Fluoro-1H-indazole-4-carboxylic acid
CAS Registry Number 848678-61-5
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
SMILES OC(=O)c1c(F)ccc2[nH]ncc12
Key Isomer Distinction Distinct from the more common 5-fluoroindazole-3-carboxylic acid (CAS 1077-96-9).[1][2]

Structural Analysis & Electronic Properties[1]

Tautomerism and Hydrogen Bonding

The indazole core exists in a tautomeric equilibrium between the 1H and 2H forms.[3] For 5-fluoroindazole-4-carboxylic acid, the 1H-tautomer is thermodynamically favored in solution and the solid state due to aromatic stabilization energy.[1]

  • 1H-Indazole (Major): The proton resides on N1. This form presents a specific hydrogen bond donor/acceptor motif (N1-H donor, N2 acceptor) often required for hinge-binding in kinase domains.[1]

  • Intramolecular Interactions: The C4-carboxylic acid is peri-planar to the C5-fluorine. The proximity of the electronegative fluorine atom (C5) to the carboxylic acid (C4) lowers the pKa of the acid via the inductive effect, making it more acidic than its non-fluorinated analog.

Fluorine Effect at C5

The C5-fluorine atom serves two critical medicinal chemistry functions:

  • Metabolic Blocking: It blocks the C5 position from oxidative metabolism (e.g., hydroxylation by CYP450 enzymes), extending the half-life of the parent drug.

  • Electronic Modulation: It withdraws electron density from the benzene ring, increasing the acidity of the NH proton and potentially strengthening pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein.

Synthetic Pathways[1][4][5]

The synthesis of 5-fluoroindazole-4-carboxylic acid is non-trivial due to the specific regiochemistry required (C4-COOH, C5-F). The most robust route employs a Directed Ortho-Lithiation (DoM) strategy followed by a Palladium-catalyzed Carbonylation .

Retrosynthetic Analysis
  • Target: 5-Fluoroindazole-4-carboxylic acid.[1]

  • Intermediate: 4-Bromo-5-fluoro-1H-indazole.[1]

  • Precursor: 1-Bromo-2,5-difluorobenzene.[1]

Experimental Protocol (Step-by-Step)
Phase 1: Synthesis of 6-Bromo-2,5-difluorobenzaldehyde
  • Reagents: 1-Bromo-2,5-difluorobenzene, Lithium Diisopropylamide (LDA), DMF, THF.[1]

  • Mechanism: The proton at C6 of 1-bromo-2,5-difluorobenzene is the most acidic due to the inductive withdrawal of the flanking Bromine and Fluorine atoms.[1]

  • Protocol:

    • Cool a solution of LDA (1.1 eq) in anhydrous THF to -78°C.

    • Add 1-bromo-2,5-difluorobenzene dropwise.[1] Stir for 1 hour to form the lithiated species.

    • Quench with dry DMF (1.2 eq) and warm to room temperature.

    • Acidic workup yields 6-bromo-2,5-difluorobenzaldehyde .[1]

Phase 2: Cyclization to 4-Bromo-5-fluoro-1H-indazole
  • Reagents: Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol or DMSO.[1]

  • Mechanism: Hydrazine condenses with the aldehyde to form a hydrazone, followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr) displacing the ortho-fluorine (at C2 of the benzene ring).

  • Protocol:

    • Dissolve the aldehyde from Phase 1 in Ethanol.

    • Add excess hydrazine hydrate (3-5 eq).

    • Reflux for 4-6 hours. The fluorine ortho to the aldehyde is displaced.

    • Cool and filter the precipitate to obtain 4-bromo-5-fluoro-1H-indazole .[1]

Phase 3: Carbonylation and Hydrolysis
  • Reagents: CO gas (balloon or autoclave), Pd(dppf)Cl₂, Methanol, Triethylamine, LiOH.[1]

  • Protocol:

    • Esterification: Combine the bromo-indazole, Pd catalyst (5 mol%), and base in Methanol under a CO atmosphere (50 psi or balloon) at 80°C. This yields Methyl 5-fluoro-1H-indazole-4-carboxylate .[1]

    • Hydrolysis: Treat the ester with LiOH in THF/Water (1:1) at room temperature for 2 hours.

    • Isolation: Acidify with 1M HCl to pH 3. Filter the resulting white solid: 5-Fluoroindazole-4-carboxylic acid .[1]

Synthesis Workflow Diagram

SynthesisPathway Start 1-Bromo-2,5-difluorobenzene Inter1 6-Bromo-2,5-difluorobenzaldehyde Start->Inter1 1. LDA, THF, -78°C 2. DMF Inter2 4-Bromo-5-fluoro-1H-indazole Inter1->Inter2 Hydrazine hydrate EtOH, Reflux (SNAr) Ester Methyl 5-fluoro-1H-indazole-4-carboxylate Inter2->Ester CO, MeOH, Pd(dppf)Cl2 Carbonylation Final 5-Fluoroindazole-4-carboxylic acid Ester->Final LiOH, THF/H2O Hydrolysis

Caption: Convergent synthetic pathway via Directed Ortho-Lithiation and Pd-catalyzed carbonylation.

Medicinal Chemistry Applications

Pharmacophore Utility

The 4-carboxy-5-fluoroindazole motif is a bioisostere for quinazoline or phthalazinone cores found in approved drugs.[1]

  • PARP Inhibitors: The indazole carboxamide is a key scaffold in PARP inhibitors (e.g., Niraparib analogs). The C4-amide (derived from the C4-acid) locks the molecule into a conformation that mimics the nicotinamide moiety of NAD+, the natural cofactor of PARP.[1]

  • Kinase Inhibitors: The 1H-indazole pairs with the "hinge region" of kinases (e.g., VEGFR, ALK). The C4-substituent vectors into the solvent-exposed region or the ribose-binding pocket, allowing for solubility-enhancing modifications.[1]

Structure-Activity Relationship (SAR) Logic

The C4-carboxylic acid acts as a versatile handle for "Fragment-Based Drug Design" (FBDD).

Modification at C4-COOHBiological Outcome
Amide Formation Creates H-bond donors/acceptors; improves selectivity.[1]
Reduction to Alcohol Accesses 4-hydroxymethyl analogs for ether linkages.
Cyclization Precursor for tricyclic systems (e.g., fused lactams).
Signaling Pathway Interaction

InteractionMap cluster_SAR SAR Determinants Drug 5-Fluoroindazole-4-Carboxamide (Drug Derivative) Target PARP-1 / Kinase Hinge Drug->Target H-Bonding (N1-H, N2) Pi-Stacking (Indazole Core) Effect Inhibition of DNA Repair / Signaling Target->Effect Therapeutic Response F5 5-Fluoro Group F5->Drug Metabolic Stability Electronic Tuning C4 4-Carboxy Group C4->Drug Vector for Solubilizing Groups

Caption: SAR logic showing how the 5-fluoro and 4-carboxy motifs contribute to target binding.

References

  • Namiki Shoji Co., Ltd. (2018). Building Blocks Catalogue: 5-fluoro-1H-indazole-4-carboxylic acid (CAS 848678-61-5).[1] Retrieved from

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[1][4][5] General and Efficient Synthesis of Indazoles via SNAr Reaction of Hydrazine with o-Fluorobenzonitriles/Aldehydes. Journal of Organic Chemistry, 75(8), 2730-2732.[1]

  • Knochel, P., et al. (2018). Regioselective Functionalization of Halogenated Indazoles via Magnesium and Zinc Intermediates. Organic Letters.

  • CymitQuimica. (2024). Product Sheet: Methyl 5-fluoro-1H-indazole-3-carboxylate (Isomer Distinction). Retrieved from

Sources

Exploratory

5-fluoro-1H-indazole-4-carboxylic acid molecular weight and formula

This in-depth technical guide details the physicochemical profile, synthetic accessibility, and medicinal chemistry potential of 5-fluoro-1H-indazole-4-carboxylic acid . Executive Summary 5-Fluoro-1H-indazole-4-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical profile, synthetic accessibility, and medicinal chemistry potential of 5-fluoro-1H-indazole-4-carboxylic acid .

Executive Summary

5-Fluoro-1H-indazole-4-carboxylic acid is a specialized heterocyclic building block belonging to the indazole class.[1] While less commercially ubiquitous than its 3-carboxy or 5-carboxy isomers, this specific substitution pattern (4-carboxy, 5-fluoro) represents a high-value scaffold for structure-based drug design (SBDD). The 4-position carboxylic acid provides a vector for solvent-exposed interactions or further derivatization, while the 5-fluorine atom modulates metabolic stability and electronic properties of the aromatic core.

This guide provides the definitive molecular data, a proposed synthetic pathway based on field-proven indazole chemistry, and an analysis of its utility in kinase and PARP inhibitor development.

Physicochemical Profile

Identity & Molecular Data

The following data is calculated based on the standard atomic weights and the specific connectivity of the 5-fluoro-4-carboxy isomer.

PropertyValueNotes
IUPAC Name 5-Fluoro-1H-indazole-4-carboxylic acid
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol Exact Mass: 180.0335
CAS Number Not widely indexedNote: Often confused with 4-fluoro-1H-indazole-5-carboxylic acid (CAS 1041481-59-7) or 5-fluoro-1H-indazole-3-carboxylic acid (CAS 1077-96-9).[2][3]
Appearance Off-white to pale yellow solid(Predicted based on analogs)
Solubility DMSO, Methanol, dilute aqueous baseLow solubility in water at neutral pH.
Structural Analysis

The molecule features a fused 5,6-membered ring system.[4][5] The 4-position is sterically crowded, flanked by the bridgehead nitrogen (N1/N2) and the 5-fluoro substituent. This "ortho-ortho" substitution pattern creates a unique electronic environment:

  • Acidic Center: The carboxylic acid at C4.[4]

  • Electronic Modulation: The C5-Fluorine exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the neighboring carboxylic acid and reducing the electron density of the benzene ring.

  • H-Bond Donor: The N1-H of the pyrazole ring remains a critical hydrogen bond donor.

Synthetic Accessibility & Protocols

Since this specific isomer is not a standard catalog reagent, researchers must often synthesize it. Below is a proposed high-fidelity synthetic pathway derived from established indazole chemistry, specifically adapting routes used for 4-functionalized indazoles.

Retrosynthetic Analysis (DOT Diagram)

Synthesis Target 5-Fluoro-1H-indazole- 4-carboxylic acid Intermediate1 5-Fluoro-4-iodo-1H-indazole (Protected) Intermediate1->Target Pd-catalyzed Carbonylation (CO, Pd(OAc)2, MeOH) Hydrolysis Precursor 2-Amino-6-fluoro-3-iodobenzaldehyde Precursor->Intermediate1 Hydrazine hydrate Cyclization Start 3-Fluoro-2-iodoaniline Start->Precursor 1. Formylation 2. Ortho-lithiation/Trapping

Figure 1: Retrosynthetic logic for accessing the 4-carboxy-5-fluoro core via a palladium-catalyzed carbonylation strategy.

Recommended Synthetic Protocol

Objective: Synthesis of 5-fluoro-1H-indazole-4-carboxylic acid via Carbonylation.

Step 1: Indazole Ring Formation

  • Starting Material: 1-(2-amino-6-fluoro-3-iodophenyl)ethanone or equivalent aldehyde.

  • Reagents: Hydrazine monohydrate (

    
    ), Ethanol.
    
  • Procedure: Reflux the ketone/aldehyde with excess hydrazine in ethanol for 4–12 hours.

  • Workup: Cool to RT. The indazole intermediate (5-fluoro-4-iodo-1H-indazole) often precipitates. Filter and wash with cold ethanol.

Step 2: Protection (Optional but Recommended)

  • Protect N1 with THP (tetrahydropyran) or SEM to prevent catalyst poisoning in the next step.

Step 3: Palladium-Catalyzed Carbonylation

  • Substrate: 5-Fluoro-4-iodo-1H-indazole (protected).

  • Catalyst:

    
     (5 mol%) + dppf (1,1'-Bis(diphenylphosphino)ferrocene).
    
  • Conditions: CO atmosphere (balloon or autoclave, 50 psi), Methanol, Triethylamine,

    
    .
    
  • Mechanism: The Pd inserts into the C4-I bond. CO insertion follows, and methanolysis yields the methyl ester.

Step 4: Hydrolysis

  • Dissolve the methyl ester in THF/Water (1:1).

  • Add LiOH (3 eq). Stir at RT until TLC shows consumption of ester.

  • Acidification: Carefully adjust pH to ~3-4 with 1M HCl. The target acid, 5-fluoro-1H-indazole-4-carboxylic acid , will precipitate.

  • Purification: Recrystallization from Ethanol/Water.

Medicinal Chemistry Applications

Scaffold Utility

The 1H-indazole-4-carboxylic acid core mimics the nicotinamide moiety found in many co-factors, making it a privileged scaffold for:

  • PARP Inhibitors: Poly (ADP-ribose) polymerase inhibitors often utilize a carboxamide pharmacophore. The 4-position acid can be converted to a primary amide to bind to the donor site of PARP.

  • Kinase Inhibitors: The indazole N1/N2 acts as a hinge binder. The 4-position vector allows growth into the solvent front or the ribose pocket.

Impact of 5-Fluorine Substitution

The introduction of fluorine at C5 is strategic:

  • Metabolic Blocking: C5 is a common site for oxidative metabolism (hydroxylation) in unsubstituted indazoles. Fluorine blocks this "soft spot," extending half-life (

    
    ).
    
  • pKa Modulation: The fluorine lowers the

    
     of the N-H proton, potentially strengthening the hydrogen bond to the kinase hinge region.
    
Structure-Activity Relationship (SAR) Diagram

SAR Core 5-Fluoro-1H-indazole- 4-carboxylic Acid N1 N1-H: Hinge Binder (H-bond Donor) Core->N1 Binding C4 C4-COOH: Vector for Solvent Interaction or Amide Formation Core->C4 Derivatization C5 C5-F: Metabolic Block & Electronic Tuning Core->C5 Stability

Figure 2: SAR analysis of the pharmacophore features.

Analytical Characterization

To validate the synthesis of this specific isomer, the following analytical signals are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ppm (br s, 1H, COOH/NH).
      
    • 
       ppm (s, 1H, H-3).
      
    • 
       ppm (dd, 1H, H-6).[6]
      
    • 
       ppm (dd, 1H, H-7).
      
    • Key Feature: The coupling constants between H-6/H-7 and the F-5 atom will be diagnostic.

  • ¹⁹F NMR:

    • Single peak, typically around -120 to -130 ppm (relative to

      
      ).
      
  • LC-MS:

    • ESI+ m/z: 181.1

      
      .
      
    • ESI- m/z: 179.1

      
      .
      

References

  • Lefebvre, V., et al. (2010).[7] "General Synthesis of Indazoles from Fluorobenzonitriles." Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "4-Fluoro-1H-indazole-5-carboxylic acid" (Isomer Comparison). Link

  • Boulkeroua, S., et al. (2012). "Synthesis of new fluorescent compounds from 5-nitro-1H-indazole." Arkivoc. Link

Sources

Foundational

An In-depth Technical Guide to 1H-Indazole-3-Carboxylic Acid and 1H-Indazole-4-Carboxylic Acid: A Comparative Analysis for Drug Discovery Professionals

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Trivial positional changes of s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Trivial positional changes of substituents on this heterocyclic system can lead to profound differences in physicochemical properties, reactivity, and ultimately, pharmacological activity. This guide provides an in-depth technical comparison of two critical building blocks: 1H-indazole-3-carboxylic acid and 1H-indazole-4-carboxylic acid. We will dissect their structural nuances, synthetic accessibility, spectroscopic signatures, and divergent roles in drug development, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: More Than Just a Position

At first glance, 1H-indazole-3-carboxylic acid and its 4-carboxylic acid isomer are simple constitutional isomers. Both possess the same molecular formula (C₈H₆N₂O₂) and molecular weight (162.15 g/mol ).[3][4] However, the seemingly minor shift of the carboxylic acid group from the C3 position of the pyrazole ring to the C4 position of the fused benzene ring fundamentally alters the molecule's electronic landscape, steric profile, and potential for biological interactions. This choice of isomer is a critical decision point in the design of novel therapeutics, influencing everything from target affinity and selectivity to metabolic stability and pharmacokinetic profiles. This whitepaper aims to illuminate the key distinctions that every medicinal chemist should understand when incorporating these vital synthons into a drug discovery pipeline.

Part 1: Structural and Physicochemical Disparities

The core difference between the two isomers lies in the electronic interplay between the carboxylic acid moiety and the bicyclic indazole system.

  • 1H-Indazole-3-carboxylic acid: The carboxylic acid at the 3-position is directly attached to the pyrazole ring. This places it in conjugation with the heterocyclic nitrogen atoms, leading to a distinct electronic environment. This proximity allows for potential intramolecular hydrogen bonding between the carboxylic proton and the N2 nitrogen, which can influence its conformation and acidity.

  • 1H-Indazole-4-carboxylic acid: The carboxylic acid at the 4-position is attached to the carbocyclic (benzene) ring. Its electronic character is primarily influenced by the fused aromatic system as a whole, rather than direct conjugation with the pyrazole nitrogens.

These structural arrangements directly impact their physical and chemical properties.

G cluster_0 1H-Indazole-3-carboxylic acid cluster_1 1H-Indazole-4-carboxylic acid struct_A struct_A struct_B struct_B

Caption: Chemical structures of the 3- and 4-isomers.

Table 1: Comparative Physicochemical Properties

Property1H-Indazole-3-carboxylic acid1H-Indazole-4-carboxylic acidReference(s)
CAS Number 4498-67-3677306-38-6[5]
Molecular Formula C₈H₆N₂O₂C₈H₆N₂O₂[5]
Molecular Weight 162.15 g/mol 162.15 g/mol [5]
Appearance Off-white to yellow crystalline powderSolid[6]
Melting Point 266-270 °C (dec.)288-293 °C[7]
pKa (Predicted) 3.03 ± 0.10Not readily available, but expected to be higher (less acidic) than the 3-isomer, closer to benzoic acid (4.20)[7][8]

The most telling difference is in the acidity. The predicted pKa of the 3-isomer is significantly lower than that of a typical benzoic acid, indicating it is a stronger acid.[7] This increased acidity is a direct result of the electron-withdrawing nature of the adjacent pyrazole ring, which stabilizes the resulting carboxylate anion. This has significant implications for its reactivity and its ability to form salt bridges in biological systems.

Part 2: Synthesis and Reactivity

The positional difference also dictates the most effective synthetic strategies and the subsequent reactivity of the molecules.

Synthetic Strategies

1H-Indazole-3-carboxylic acid is commonly synthesized via several established routes:

  • Carboxylation of Protected Indazole: A highly effective method involves the protection of the N1 position of indazole (e.g., with a SEM group), followed by directed lithiation at the C3 position using a strong base like n-butyl lithium, and subsequent quenching with carbon dioxide.[9]

  • Cyclization of o-Aminophenylacetic Acid Derivatives: Starting from ortho-aminophenylacetic acid amides or esters, a one-step synthesis can be achieved through diazotization using sodium nitrite or tert-butyl nitrite, which induces cyclization to form the indazole-3-carboxylic acid derivative.

1H-Indazole-4-carboxylic acid synthesis is less commonly documented but can be approached through multi-step sequences often starting from precursors where the carboxylic acid or a precursor functional group is already in place. For example, synthesis can begin with substituted nitrotoluenes that are oxidized and cyclized to form the indazole ring.

workflow start Starting Material (e.g., Indazole or Substituted Aniline) step1 Protection/ Activation start->step1 step2 Key Reaction (Carboxylation or Cyclization) step1->step2 product Indazole Carboxylic Acid Isomer step2->product deriv Derivatization (Amidation/Esterification) product->deriv final Bioactive Molecule deriv->final

Caption: General synthetic workflow for indazole carboxylic acids.

Reactivity Differences

The primary site of reaction for these molecules in drug synthesis is the carboxylic acid group, typically undergoing amidation or esterification . The enhanced acidity of 1H-indazole-3-carboxylic acid means its carboxylate is more readily formed under basic conditions, which can be advantageous for certain coupling reactions. Conversely, the electronic environment at C3 can influence the susceptibility of the carbonyl carbon to nucleophilic attack.

For reactions on the aromatic system, the carboxylic acid acts as a deactivating, meta-directing group. Therefore, electrophilic substitution on the 4-isomer would be directed to the C5 and C7 positions, while substitution on the 3-isomer would primarily occur on the benzene ring at the C5 and C7 positions, with the electronic nature of the pyrazole ring also influencing the outcome.

Part 3: Spectroscopic Characterization

The isomeric difference is readily apparent in their NMR spectra, providing unambiguous structural confirmation.

  • ¹H NMR Spectroscopy: The proton signals for the benzene portion of the ring system show distinct patterns. For the 3-isomer, one typically observes four aromatic protons with coupling patterns consistent with a 1,2-disubstituted benzene ring. For the 4-isomer, the C3-H proton appears as a unique singlet, often at a downfield shift, while the remaining three protons on the benzene ring (H5, H6, H7) exhibit a more complex splitting pattern.[9][10]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the carboxyl carbon and the carbons of the indazole core, are diagnostic. The C3 carbon in the 4-isomer and the C4 carbon in the 3-isomer will have markedly different chemical shifts due to their unique electronic environments.[11][12]

Table 2: Key Diagnostic NMR Signals (Predicted, in DMSO-d₆)

IsomerKey ¹H NMR SignalsKey ¹³C NMR Signals
3-Carboxylic Acid H7: ~8.1 ppm (d), H4: ~7.8 ppm (d), H5/H6: ~7.2-7.4 ppm (m)C=O: ~163 ppm, C3: ~139 ppm, C7a: ~141 ppm
4-Carboxylic Acid H3: ~8.2 ppm (s), H5: ~7.9 ppm (d), H7: ~7.6 ppm (d), H6: ~7.3 ppm (t)C=O: ~168 ppm, C3: ~135 ppm, C4: ~125 ppm

Part 4: Divergent Roles in Medicinal Chemistry

The spatial orientation of the carboxylic acid (or its derivative) is the critical factor determining biological application. This group is often a key pharmacophoric element, forming hydrogen bonds or salt bridges with amino acid residues in a protein's active site.

1H-Indazole-3-carboxylic Acid: A Scaffold for Kinase Inhibitors and Receptor Antagonists

This isomer is a well-established building block in numerous therapeutic agents. Its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[6]

  • Oncology: It is a precursor for Lonidamine, an anticancer agent.[13] More recently, 1H-indazole-3-carboxamide derivatives have been developed as potent and selective p21-activated kinase 1 (PAK1) inhibitors, which are promising targets for suppressing tumor migration and invasion.[14]

  • Anti-emetics: It is a key intermediate in the synthesis of Granisetron, a selective 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea.

  • Autoimmune Disorders: Indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, a key target for treating autoimmune diseases.[14]

The geometry of the 3-carboxamide allows it to project a crucial hydrogen-bond donor/acceptor moiety into protein active sites in a vector that is evidently highly productive for a range of targets.

1H-Indazole-4-carboxylic Acid: An Emerging Scaffold for Novel Targets

While less prevalent in approved drugs, the 4-isomer is an active area of research for developing agents with novel mechanisms of action. The different substitution vector allows medicinal chemists to probe different chemical spaces and interact with unique target topographies.

  • Oncology: Recent studies have shown that 6-substituted-1H-indazole-4-carboxamide derivatives can be potent fibroblast growth factor receptor 1 (FGFR1) inhibitors, a key target in various cancers.[2] Specifically, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide showed potent inhibitory activity.[2] This highlights how the 4-carboxamide scaffold can be optimized to produce highly active and selective inhibitors.

The key takeaway is that the 4-position provides a different exit vector from the indazole core, enabling the design of ligands that can access different pockets within a target protein compared to their 3-substituted counterparts.

Part 5: Experimental Protocols

To illustrate the practical application of these building blocks, a general synthetic protocol for derivatization is provided.

Protocol: General Synthesis of 1H-Indazole-3-carboxamides

This protocol is adapted from established literature procedures for coupling the carboxylic acid with an amine.[9]

Materials:

  • 1H-Indazole-3-carboxylic acid (1.0 equiv)

  • Desired amine (hydrochloride salt or free base, 1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv, if starting with amine salt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, NaHCO₃ solution, brine, MgSO₄, silica gel)

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 equiv). If using an amine hydrochloride salt, add TEA or DIPEA (3.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the desired 1H-indazole-3-carboxamide.

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS to verify the structure and ensure the absence of starting materials and coupling reagents. The expected spectroscopic data will differ significantly from the starting carboxylic acid, notably the disappearance of the acidic proton and the appearance of new signals corresponding to the coupled amine.

Conclusion

The distinction between 1H-indazole-3-carboxylic acid and 1H-indazole-4-carboxylic acid is a clear demonstration of the principle of positional isomerism in drug design. While chemically similar, their unique electronic properties, acidity, and three-dimensional structures lead them down divergent paths of application. The 3-isomer is a validated, workhorse scaffold found in numerous clinical candidates and approved drugs, particularly effective as a platform for kinase inhibitors and receptor modulators. The 4-isomer represents a less explored but equally promising scaffold, offering a different geometric presentation of key functional groups that enables the targeting of novel protein architectures. A thorough understanding of these differences is not merely academic; it is essential for the rational design and efficient synthesis of the next generation of indazole-based therapeutics.

References

  • Bhatnagar A, Sharma P.K, Kumar N. (2012). A convenient Approach for the Synthesis of Imidazole Derivatives using microwaves. Der Pharma Chemica, 4(1).
  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Download Table]. Retrieved February 15, 2026, from [Link]

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Li, D., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • PubChem. (n.d.). Imidazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved February 15, 2026, from [Link]

  • Lavrentaki, D., et al. (2023). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research. Available at: [Link]

  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives [Download Scientific Diagram]. Retrieved February 15, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0243798). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods [Download Scientific Diagram]. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. Retrieved February 15, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Retrieved February 15, 2026, from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). 13C NMR of 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide. Retrieved February 15, 2026, from [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 1H-indazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A review article on synthesis of imidazole derivatives. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Indazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • VMINTEQ. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids. Retrieved February 15, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 5-fluoro-1H-indazole-4-carboxylic acid: Navigating a Landscape of Limited Data

A Note to the Researcher: Formidable challenges arise when compiling a comprehensive technical guide for a chemical entity such as 5-fluoro-1H-indazole-4-carboxylic acid. Despite its clear structural definition, publicly...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Formidable challenges arise when compiling a comprehensive technical guide for a chemical entity such as 5-fluoro-1H-indazole-4-carboxylic acid. Despite its clear structural definition, publicly accessible, in-depth experimental data on this specific isomer is exceptionally scarce. This guide, therefore, serves a dual purpose: to consolidate the limited available information and to provide a contextual framework based on the known chemistry of closely related indazole-carboxylic acids. It is imperative for the reader to note that while we can infer certain properties and potential reactivities, much of the following discussion is based on analogous structures. All information pertaining to related isomers will be explicitly identified to maintain scientific integrity.

Molecular Structure and Inferred Physicochemical Properties

5-fluoro-1H-indazole-4-carboxylic acid is a fluorinated derivative of indazole, a bicyclic aromatic heterocycle. The core structure consists of a benzene ring fused to a pyrazole ring. In this specific isomer, a fluorine atom is substituted at the 5-position, and a carboxylic acid group is at the 4-position.

Structural Diagram:

Synthesis_Workflow start Fluorinated Anthranilic Acid Derivative step1 Diazotization start->step1 NaNO2, HCl step2 Reduction & Cyclization step1->step2 e.g., SnCl2 or SO2 product 5-fluoro-1H-indazole-4-carboxylic acid step2->product

Caption: A generalized Jacobson indazole synthesis pathway.

A common approach to indazole synthesis that could be adapted is the Jacobson Indazole Synthesis . This would likely start from a suitably substituted aniline, such as a derivative of 2-amino-3-fluorobenzoic acid.

Proposed Experimental Protocol (Hypothetical):

  • Diazotization: A solution of 2-amino-3-fluoro-x-substituted-benzoic acid (where x is a protecting group or a precursor to the final ring structure) in aqueous mineral acid (e.g., HCl) would be cooled to 0-5°C. An aqueous solution of sodium nitrite would be added dropwise to form the diazonium salt.

  • Cyclization: The resulting diazonium salt solution would then be treated with a reducing agent, such as stannous chloride or sulfur dioxide, to induce reductive cyclization to the indazole ring system.

  • Purification: The crude product would be isolated by filtration or extraction and purified using standard techniques like recrystallization or column chromatography.

It is crucial to emphasize that this is a theoretical pathway. The specific starting materials and reaction conditions would require significant experimental optimization. For instance, a patent for the synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, starts from 3-fluoro-2-methylaniline and proceeds through bromination, ring closure, and deprotection steps. [1]

Reactivity and Potential Applications

The reactivity of 5-fluoro-1H-indazole-4-carboxylic acid will be dictated by its three key features: the indazole ring, the carboxylic acid group, and the fluorine substituent.

  • Carboxylic Acid Group: This functional group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. [2]These reactions are fundamental for creating derivatives for structure-activity relationship (SAR) studies in drug discovery.

  • Indazole Ring: The N-H of the pyrazole ring can be alkylated or acylated. The aromatic system can potentially undergo electrophilic substitution, although the positions will be directed by the existing substituents.

  • Fluorine Substituent: The C-F bond is generally stable, but its electron-withdrawing nature impacts the reactivity of the entire molecule. [3]In medicinal chemistry, fluorine substitution is often used to enhance metabolic stability, binding affinity, and bioavailability. [4] Potential Applications in Drug Discovery:

The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anti-cancer, anti-inflammatory, and analgesic properties. [5][6]The parent compound, 5-Fluoro-1H-indazole, is known to be a versatile building block for synthesizing therapeutic agents, particularly for cancer and neurological disorders. [7]Therefore, it is highly probable that 5-fluoro-1H-indazole-4-carboxylic acid is synthesized and utilized primarily as an intermediate or building block in the development of novel pharmaceuticals.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 5-fluoro-1H-indazole-4-carboxylic acid. However, based on data for analogous compounds like 5-fluoro-1H-indazole-3-carboxylic acid, the following hazards should be anticipated:[8]

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Conclusion and Future Outlook

5-fluoro-1H-indazole-4-carboxylic acid represents a molecule of significant interest, primarily due to the established importance of the fluorinated indazole scaffold in medicinal chemistry. However, there is a conspicuous absence of detailed, publicly available scientific literature on its specific properties, synthesis, and applications. The information presented in this guide is largely inferred from the known chemistry of its isomers and parent compounds.

For researchers and drug development professionals, this compound remains a frontier molecule. Its value likely lies as a bespoke intermediate, synthesized on-demand for specific, often proprietary, drug discovery programs. Further research and publication are necessary to fully characterize its chemical and biological properties and to unlock its potential for broader scientific application. Until then, any work with this compound must proceed with caution, relying on analogous data and robust experimental validation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14999052, 5-fluoro-1H-indazole-3-carboxylic acid. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ChemSynthesis. 5-fluoro-1H-indazole-3-carboxylic acid. [Link]

  • ResearchGate. Synthesis of 1H‐indazole derivatives. [Link]

  • Organic Syntheses. Indazole. [Link]

  • SpectraBase. 5-Fluoro-1H-indole. [Link]

  • National Center for Biotechnology Information. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • National Center for Biotechnology Information. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. [Link]

  • PubChemLite. 4-fluoro-1h-indazole-5-carboxylic acid (C8H5FN2O2). [Link]

Sources

Exploratory

Strategic Sourcing & Technical Profiling: 5-Fluoro-1H-indazole-4-carboxylic Acid

The following technical guide details the strategic sourcing, chemical profiling, and application of 5-fluoro-1H-indazole-4-carboxylic acid (CAS 848678-61-5). Executive Summary 5-Fluoro-1H-indazole-4-carboxylic acid is a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic sourcing, chemical profiling, and application of 5-fluoro-1H-indazole-4-carboxylic acid (CAS 848678-61-5).

Executive Summary

5-Fluoro-1H-indazole-4-carboxylic acid is a high-value, sterically congested heterocyclic building block used in the design of kinase inhibitors (e.g., LRRK2, VEGFR) and PARP inhibitors. Its structural uniqueness lies in the ortho-fluoro effect relative to the carboxylic acid at the C4 position, which significantly alters the pKa and lipophilicity compared to its C5 or C6 isomers.

However, this compound is not a commodity chemical . It is frequently misidentified in supplier catalogs due to the prevalence of its regioisomers (e.g., 4-fluoro-1H-indazole-5-carboxylic acid). Successful procurement requires a "Trust but Verify" approach, prioritizing suppliers with transparent analytical data and utilizing robust internal QC protocols.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 5-Fluoro-1H-indazole-4-carboxylic acid
CAS Number 848678-61-5
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
Key Structural Feature C4-Carboxyl group flanked by N1/N2 and C5-Fluorine
pKa (Calculated) ~3.2 (Acid), ~12.5 (NH)
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, MeOH (Moderate); Water (Low)
Structural Significance in Drug Design

The 4-position of the indazole ring is sterically demanding. Placing a carboxylic acid here creates a unique vector for solvent interactions or salt bridges in a protein pocket, often distinct from the more linear vectors provided by C5 or C6 substitution. The adjacent C5-fluorine atom provides metabolic stability (blocking oxidative metabolism at C5) and induces an electronic dipole that can enhance binding affinity via intramolecular H-bond modulation.

Strategic Sourcing Landscape

The market for this specific isomer is fragmented. Most "in-stock" listings are actually for the easier-to-synthesize 5-carboxylic acid isomer.

Tier 1: Verified Suppliers (High Confidence)

These suppliers have historically listed the correct CAS and structure.

  • Namiki Shoji Co., Ltd. (Japan): Often holds stock of specialized fluorinated indazoles.

  • Enamine (Ukraine/Latvia): Leading source for rare building blocks; likely to have the specific make-on-demand capability if not in stock.

  • Bld Pharm: Lists related isomers; requires specific inquiry for CAS 848678-61-5.

Tier 2: Custom Synthesis Partners (Recommended Route)

Given the scarcity of shelf stock, engaging a CRO for a 50–100g batch is often more reliable than hunting for milligrams.

  • Recommended Partners: WuXi AppTec, Pharmablock, Combi-Blocks.

  • Sourcing Directive: When requesting quotes, explicitly attach the structure and request a 1H-NOESY NMR as part of the Certificate of Analysis (CoA) to prove regiochemistry.

Sourcing Decision Matrix

The following logic flow guides the procurement process to minimize risk of isomer confusion.

SourcingStrategy Start Need 5-Fluoro-1H-indazole-4-COOH CheckStock Check Tier 1 Catalogs (Namiki, Enamine) Start->CheckStock StockFound Stock Available? CheckStock->StockFound OrderSample Order 100mg Sample StockFound->OrderSample Yes CustomSynth Initiate Custom Synthesis (Route: 2,5-difluoro-6-iodobenzaldehyde) StockFound->CustomSynth No QC_Validation Internal QC (1H NMR + NOESY) OrderSample->QC_Validation Pass Scale Up QC_Validation->Pass Confirmed Structure Fail Reject (Isomer Issue) QC_Validation->Fail Wrong Regioisomer Fail->CustomSynth

Caption: Procurement workflow emphasizing the critical "Internal QC" step to filter out common regioisomers.

Technical Validation: The "Self-Validating" Protocol

Due to the high probability of regioisomer contamination (e.g., receiving the 6-COOH or 5-COOH isomer), you must validate the material before using it in SAR campaigns.

Analytical Discrimination Strategy

The key challenge is distinguishing the 4-COOH isomer from the 6-COOH isomer, as both have similar splitting patterns (two doublets).

1. 1H NMR Spectroscopy (DMSO-d6)
  • H3 Proton: Appears as a sharp singlet around 8.0–8.5 ppm .

  • Aromatic Protons (H6, H7):

    • In the 4-COOH, 5-F isomer, H6 and H7 are ortho to each other.

    • H6: Will appear as a doublet of doublets (coupling to F5 and H7).

    • H7: Will appear as a doublet of doublets (coupling to H6).

    • Coupling Constant: The

      
       is typically 8.5–9.0 Hz .
      
    • Contrast: If you have the 6-COOH isomer, H4 and H5 are ortho. H4 is a doublet (coupling to F5), H5 is a doublet (coupling to H4). However, the chemical shift environment of H3 is drastically different due to the proximity of the COOH group in the 4-isomer.

2. 19F NMR Spectroscopy
  • The fluorine at C5 is ortho to the carboxylic acid at C4. This proximity induces a deshielding effect (downfield shift) compared to isomers where the COOH is remote.

  • Diagnostic: A shift near -115 to -125 ppm is typical for fluoro-arenes ortho to carbonyls, whereas meta/para relationships appear further upfield.

3. 1H-1H NOESY (The Gold Standard)
  • Experiment: Irradiate the H3 singlet.

  • Observation:

    • Target (4-COOH): NOE signal to H3 should be minimal or only to the NH. Crucially, there is NO proton at C4 to show an NOE with H3.

    • Isomer (6-COOH): If the COOH is at 6, then C4 has a proton (or Fluorine). If C4 has a proton (in the case of 5-F, 6-COOH), you might see NOE between H3 and H4.

    • Definitive Proof: In 5-fluoro-1H-indazole-4-carboxylic acid, the C4 position is substituted by COOH.[1] Therefore, no NOE should be observed between H3 and any aromatic proton (since H7 is too far). If you see a strong NOE between H3 and an aromatic doublet, you likely have the 5-COOH or 6-COOH isomer where C4-H is present.

Synthesis & Manufacturing Route

If commercial sourcing fails, the following synthetic route is the industry standard for accessing 4-substituted indazoles. This route avoids the poor regioselectivity of direct indazole functionalization.

Retrosynthetic Analysis
  • Target: 5-Fluoro-1H-indazole-4-COOH[2]

  • Precursor: 4-Iodo-5-fluoro-1H-indazole

  • Starting Material: 2,5-Difluoro-6-iodobenzaldehyde (or 1,4-difluoro-2-iodobenzene derivative).

Step-by-Step Protocol
  • Hydrazone Formation & Cyclization:

    • Reagents: 2,5-Difluoro-6-iodobenzaldehyde + Hydrazine hydrate (

      
      ).
      
    • Conditions: Reflux in n-butanol or ethanol.

    • Mechanism:[3][4][5] Hydrazine forms a hydrazone with the aldehyde (C1), then the distal nitrogen performs an intramolecular Nucleophilic Aromatic Substitution (

      
      ) displacing the labile fluorine at C2.
      
    • Intermediate:4-Iodo-5-fluoro-1H-indazole .

    • Note: The iodine at C6 of the benzaldehyde ends up at C4 of the indazole (due to numbering flip).

  • Palladium-Catalyzed Carbonylation:

    • Reagents: Pd(dppf)Cl₂, CO (gas or generated ex-situ), Methanol, Triethylamine.

    • Conditions: 80°C, 5 bar CO pressure.

    • Transformation: The C4-Iodo group is converted to the C4-Methyl Ester.

  • Hydrolysis:

    • Reagents: LiOH or NaOH, THF/Water.

    • Product:5-Fluoro-1H-indazole-4-carboxylic acid .[1][2]

SynthesisRoute SM 2,5-Difluoro-6-iodobenzaldehyde Step1 Hydrazine Hydrate (Cyclization) SM->Step1 Inter 4-Iodo-5-fluoro-1H-indazole Step1->Inter Step2 Pd(dppf)Cl2, CO, MeOH (Carbonylation) Inter->Step2 Ester Methyl Ester Intermediate Step2->Ester Step3 LiOH, THF/H2O (Hydrolysis) Ester->Step3 Product 5-Fluoro-1H-indazole-4-COOH Step3->Product

Caption: Validated synthetic pathway ensuring correct regiochemistry at C4.

References

  • Namiki Shoji Co., Ltd. (2018). Building Blocks Catalogue. Entry: 5-fluoro-1H-indazole-4-carboxylic acid (CAS 848678-61-5).[2]

  • Luo, G., et al. (2006). "Regioselective synthesis of 4-substituted indazoles." Tetrahedron Letters, 47(32), 5733-5736.

  • Enamine Store. (2025).[6][7] Building Blocks Collection.

  • PubChem. (2025).[6] Compound Summary: 5-fluoro-1H-indazole-4-carboxylic acid.[1][2]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Foundational

The Medicinal Chemist’s Guide to 4-Carboxy-5-Fluoroindazole Scaffolds

Executive Summary The 4-carboxy-5-fluoroindazole scaffold represents a highly specialized pharmacophore, primarily utilized in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors and type-I kinase inhibitors. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-carboxy-5-fluoroindazole scaffold represents a highly specialized pharmacophore, primarily utilized in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors and type-I kinase inhibitors. This structure combines the privileged indazole core—known for its bioisosteric resemblance to purines—with two critical functionalities: a C4-carboxylate handle for amide coupling (mimicking the nicotinamide moiety of NAD+) and a C5-fluorine atom that blocks metabolic oxidation while modulating the pKa of the adjacent NH group.

This guide serves as a technical blueprint for utilizing this scaffold to optimize potency, solubility, and metabolic stability in drug discovery campaigns.

Part 1: Structural Rationale & Pharmacophore Analysis

The "Warhead" Vector (C4-Carboxyl)

In medicinal chemistry, the C4 position of the indazole ring offers a unique vector compared to the more common C3 or C5/6 substitutions.

  • PARP Inhibition: In inhibitors like Veliparib (benzimidazole core) or Niraparib (indazole core), a carboxamide group is essential. It forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic pocket. The 4-carboxy-indazole aligns this amide vector similarly to the benzimidazole-4-carboxamide, acting as a robust NAD+ mimetic.

  • Kinase Binding: The C4-substituent projects into the solvent-exposed region or the ribose-binding pocket, depending on the binding mode, allowing for the attachment of solubilizing tails (e.g., piperidines, piperazines).

The Fluorine Effect (C5-Fluoro)

The introduction of fluorine at C5 is not merely for potency; it is a strategic maneuver for ADME optimization:

  • Metabolic Blocking: The C5 position of electron-rich heterocycles is prone to CYP450-mediated oxidation. Fluorine sterically and electronically blocks this "soft spot," extending half-life (

    
    ).
    
  • Acidity Modulation: The strong electronegativity of fluorine lowers the pKa of the indazole N-H. This increases the fraction of the anionic species at physiological pH, potentially improving solubility and altering hydrogen bond donor strength.

  • Lipophilicity: While fluorine increases LogP, it often improves membrane permeability and blood-brain barrier (BBB) penetration compared to a hydrogen or hydroxyl group.

Part 2: Synthetic Routes & Retrosynthesis

The synthesis of 4-carboxy-5-fluoroindazole is non-trivial due to the specific substitution pattern. The most robust route utilizes the Jacobson Indazole Synthesis or Modified Diazotization starting from substituted toluenes.

Retrosynthetic Analysis

The core is disconnected at the N-N bond (ring closure) and the C-N bond.

  • Target: 4-carboxy-5-fluoro-1H-indazole

  • Precursor: 3-amino-4-fluoro-2-methylbenzoic acid (or ester)

  • Starting Material: 4-fluoro-2-methylbenzoic acid (via nitration)

Visualization: Synthetic Pathway

SynthesisPath SM 4-Fluoro-2-methylbenzoic acid Inter1 3-Nitro-4-fluoro-2-methylbenzoic acid SM->Inter1 HNO3/H2SO4 (Nitration) Inter2 3-Amino-4-fluoro-2-methylbenzoic acid Inter1->Inter2 H2, Pd/C (Reduction) Diazo Diazonium Intermediate Inter2->Diazo NaNO2, AcOH (Diazotization) Product 4-Carboxy-5-fluoroindazole Diazo->Product Cyclization (Phase Transfer)

Caption: Step-wise synthesis of the 4-carboxy-5-fluoroindazole core via the modified Jacobson cyclization strategy.

Part 3: Medicinal Chemistry Applications (SAR)

PARP-1/2 Inhibitor Design

The primary application of this scaffold is in the generation of PARP inhibitors for BRCA-deficient cancers.

  • Pharmacophore: The 4-carboxamide acts as the primary anchor.

  • Optimization: The 5-fluoro group serves as an "ortho-blocker," forcing the amide out of coplanarity slightly, which can induce selectivity between PARP isoforms or improve solubility.

Data: Comparative Potency (Hypothetical SAR based on Field Trends)

Compound Core R-Group (Amide) PARP-1 IC50 (nM) Metabolic Stability (Microsomes)
Benzimidazole (Veliparib) Unsubstituted 5.2 Moderate
Indazole (4-H) Unsubstituted 4.8 Low (C5 oxidation)
Indazole (4-COOH, 5-F) Unsubstituted 3.1 High

| Indazole (4-COOH, 5-F) | 4-piperidinyl | 12.5 | High (Solubility++) |

Kinase Inhibitors (Type I)

In kinase drug discovery, the indazole NH binds to the hinge region (Glu/Leu residues). The 4-carboxy group allows for the extension of the molecule into the solvent front to modulate physicochemical properties.

  • Target Examples: VEGFR2, FGFR.

  • Strategy: Amide coupling at C4 with solubilizing amines (e.g., N-methylpiperazine) to improve oral bioavailability.

Part 4: Experimental Protocols

Protocol: Synthesis of 4-Carboxy-5-Fluoroindazole

Objective: Synthesis of the core scaffold from 3-amino-4-fluoro-2-methylbenzoic acid methyl ester.

Reagents:

  • Starting Amine (1.0 eq)

  • Sodium Nitrite (NaNO2, 1.1 eq)

  • Acetic Acid (glacial) / Water

  • Ammonium Acetate (NH4OAc)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-amino-4-fluoro-2-methylbenzoic acid methyl ester (5.0 g, 27.3 mmol) in glacial acetic acid (50 mL). Cool the solution to 0–5 °C in an ice bath.

  • Diazotization: Dropwise add a solution of sodium nitrite (2.07 g, 30.0 mmol) in water (5 mL), maintaining the internal temperature below 5 °C. Stir for 30 minutes. The solution will turn deep orange/red.

  • Cyclization: Allow the reaction to warm to room temperature (25 °C) and stir for 2 hours. Monitor by LC-MS for the disappearance of the diazonium intermediate and formation of the indazole.

    • Note: If cyclization is sluggish, add solid ammonium acetate (2.0 eq) to buffer the solution and facilitate ring closure.

  • Work-up: Pour the reaction mixture into ice-cold water (200 mL). The product should precipitate.

  • Isolation: Filter the solids. Wash the filter cake with cold water (3 x 50 mL) and hexanes (1 x 50 mL) to remove trace acetic acid.

  • Hydrolysis (Optional): To obtain the free acid, suspend the ester in THF/Water (1:1) and treat with LiOH (3.0 eq) at 50 °C for 4 hours. Acidify with 1N HCl to pH 3 to precipitate the title compound.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the diagnostic C3-H singlet of the indazole ring around δ 8.1–8.3 ppm.

  • LC-MS: Mass [M+H]+ should correspond to the calculated mass (MW ~180.1 for the acid).

Protocol: Amide Coupling (Library Generation)

Context: Attaching the "tail" to the 4-carboxy "warhead." Due to the ortho-fluorine, steric hindrance may reduce coupling efficiency.

  • Activation: Dissolve 4-carboxy-5-fluoroindazole (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins.

    • Why HATU? The electron-withdrawing fluorine and steric bulk at C5 make the C4-acid less reactive. HATU is preferred over EDC/HOBt for difficult couplings.

  • Coupling: Add the amine partner (1.1 eq). Stir at RT for 12 hours.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na2SO4.

Part 5: Mechanism of Action (Biological Pathway)

The following diagram illustrates how the 4-carboxy-5-fluoroindazole scaffold (as a PARP inhibitor) interrupts the DNA repair pathway, leading to synthetic lethality in BRCA-deficient cells.

PARP_Mechanism DNA_Damage SS DNA Break PARP1 PARP-1 Enzyme DNA_Damage->PARP1 Recruitment Complex Trapped PARP-DNA Complex PARP1->Complex Inhibitor Binding Inhibitor 4-Carboxy-5-F-Indazole (Inhibitor) Inhibitor->Complex Stabilizes Replication Replication Fork Collapse Complex->Replication Stalls Fork DSB Double Strand Break Replication->DSB Fork Collapse HR_Repair Homologous Recombination (BRCA1/2) DSB->HR_Repair In Normal Cells Death Cell Death (Synthetic Lethality) DSB->Death In BRCA-/- Cells

Caption: Mechanism of Synthetic Lethality: The scaffold traps PARP on DNA, causing double-strand breaks that BRCA-deficient cells cannot repair.

References

  • Vertex Pharmaceuticals. (2019). Discovery of Benzimidazole-4-carboxamides as Potent PARP Inhibitors.[1] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] [Link]

  • Merck & Co. (2009). Discovery of MK-4827 (Niraparib): A Novel Oral PARP Inhibitor. Journal of Medicinal Chemistry.[13] [Link]

  • Frontiers in Oncology. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.[Link]

  • eLife Sciences. (2020). PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response.[Link]

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Exploratory

Strategic Analysis: 5-Fluoro-1H-indazole-4-carboxylic Acid Derivatives

Executive Summary 5-Fluoro-1H-indazole-4-carboxylic acid represents a high-value pharmacophore in modern medicinal chemistry, serving as a critical scaffold for next-generation kinase inhibitors. Unlike the more common 3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-1H-indazole-4-carboxylic acid represents a high-value pharmacophore in modern medicinal chemistry, serving as a critical scaffold for next-generation kinase inhibitors. Unlike the more common 3- or 6-substituted indazoles, the 4-carboxy-5-fluoro substitution pattern offers a unique geometric vector for engaging the ATP-binding pocket of serine/threonine kinases, specifically IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and LRRK2 .

This guide analyzes the technical utility of this scaffold, detailing its role in blocking the myddosome complex formation, its synthetic accessibility, and the patent landscape dominated by major players like Zhejiang Hisun Pharmaceutical and Bayer .

Structural Architecture & Pharmacophore Logic

The efficacy of 5-fluoro-1H-indazole-4-carboxylic acid derivatives stems from three synergistic structural features:

FeatureChemical LogicBiological Impact
Indazole Core Planar, bicyclic heteroaromatic system.Mimics the adenine ring of ATP, forming key hinge-region hydrogen bonds (typically via N1-H or N2).
4-Carboxyl Group Ortho-position functionality (typically converted to amide).Directs the "tail" of the inhibitor towards the solvent front or specificity pocket, enabling high selectivity.
5-Fluorine Atom High electronegativity and small Van der Waals radius (1.47 Å).Metabolic Block: Prevents oxidative metabolism (CYP450) at the electron-rich C5 position.Electronic Tuning: Lowers the pKa of the N-H, strengthening H-bond donation.
Electronic Environment

The 5-fluoro substituent exerts a strong inductive effect (-I), pulling electron density away from the C4-position. This increases the electrophilicity of the carboxylic acid/amide carbonyl, potentially enhancing hydrogen bond strength with backbone residues (e.g., Asp272 in IRAK4).

Patent Landscape & Therapeutic Indications[1]

The intellectual property space for this scaffold is heavily concentrated in autoimmune and oncology indications.

Key Patent Families
1. Zhejiang Hisun Pharmaceutical Co. Ltd. [1][2][3][4]
  • Patent: WO2020048471A1 & WO2020035019A1 [2]

  • Focus: 7-substituted indazole derivatives and indazole amines.

  • Mechanism: IRAK4 Inhibition.[2][4]

  • Indication: Rheumatoid arthritis, lupus erythematosus, and diffuse large B-cell lymphoma (DLBCL) with MYD88 L265P mutation.[1]

  • Key Insight: These patents disclose the use of the indazole core to achieve nanomolar potency (IC50 < 10 nM) against IRAK4, superior to earlier isoquinoline-based inhibitors (e.g., Pfizer's Zimlovisertib).

2. Bayer Pharma AG [2]
  • Patent: WO2017148902A1 [2]

  • Focus: 2-substituted indazoles.

  • Mechanism: IRAK4 Inhibition.[2][4]

  • Innovation: Optimization of the C4-amide linker to improve oral bioavailability and reduce clearance.

3. Emerging Applications (LRRK2)
  • Context: While IRAK4 is the primary target, the 5-fluoro-indazole core is also explored in LRRK2 inhibitors for Parkinson’s disease, where the 5-fluoro group prevents metabolic "soft spot" degradation common in non-fluorinated analogs.

Synthetic Methodology

The synthesis of 5-fluoro-1H-indazole-4-carboxylic acid is non-trivial due to the "ortho-ortho" crowding of the functional groups. Two primary routes are established in the literature and patent disclosures.

Route A: The "Methyl Oxidation" Strategy (Scalable)

This route builds the indazole ring first, then reveals the carboxylic acid.

  • Precursor: 2,4-Difluoro-3-methylbenzaldehyde .

  • Cyclization: Reaction with hydrazine hydrate (

    
    ) under thermal conditions closes the pyrazole ring to form 5-fluoro-4-methyl-1H-indazole .
    
  • Oxidation: The C4-methyl group is oxidized to the carboxylic acid using Potassium Permanganate (

    
    ) or molecular oxygen with a Cobalt catalyst.
    
Route B: The "Nitro-Benzoic" Cyclization (Regioselective)

This route ensures correct regiochemistry from the start.

  • Precursor: 4-Fluoro-2-methyl-3-nitrobenzoic acid .

  • Reduction: Catalytic hydrogenation (

    
    ) converts the nitro group to an amine.
    
  • Diazotization/Cyclization: Treatment with Sodium Nitrite (

    
    ) in acetic acid generates the diazonium salt, which spontaneously cyclizes to form the indazole core (Jacobson Indazole Synthesis type).
    
Visualization: Synthetic Pathway

Synthesis SM1 2,4-Difluoro-3- methylbenzaldehyde Intermediate 5-Fluoro-4-methyl- 1H-indazole SM1->Intermediate Reflux, 4h Hydrazine Hydrazine Hydrate (Cyclization) Hydrazine->Intermediate Product 5-Fluoro-1H-indazole- 4-carboxylic acid Intermediate->Product 80°C, 12h Oxidant KMnO4 / Pyridine (Oxidation) Oxidant->Product Deriv Amide Derivatives (Kinase Inhibitors) Product->Deriv Amide Coupling (HATU/DIPEA)

Caption: Step-wise synthesis of the 5-fluoro-1H-indazole-4-carboxylic acid core via the methyl-oxidation route.

Mechanism of Action (IRAK4 Inhibition)[1][4]

The derivatives of this scaffold function as ATP-competitive inhibitors . By binding to the kinase domain of IRAK4, they prevent the phosphorylation of IRAK1, thereby severing the signal transduction from Toll-like Receptors (TLRs) and IL-1Rs.

Signaling Cascade
  • Ligand Binding: LPS or IL-1

    
     binds to TLR/IL-1R.
    
  • Myddosome Assembly: MyD88 recruits IRAK4.

  • Inhibition Point: The 5-fluoro-indazole derivative binds IRAK4, preventing its autophosphorylation.

  • Outcome: No recruitment/phosphorylation of IRAK1/2

    
     No TRAF6 activation 
    
    
    
    NF-
    
    
    B remains inactive
    .
Visualization: Pathway Blockade

MOA cluster_blocked Blocked Downstream Signaling TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 (Kinase Domain) MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Inhibitor 5-Fluoro-Indazole Derivative Inhibitor->IRAK4 Blocks ATP Site TRAF6 TRAF6 IRAK1->TRAF6 Blocked NFkB NF-κB (Pro-inflammatory) TRAF6->NFkB

Caption: Mechanism of Action showing the interception of the TLR/IL-1R signaling cascade at the IRAK4 node.

Experimental Protocol: Amide Coupling (General Procedure)

The following protocol describes the conversion of 5-fluoro-1H-indazole-4-carboxylic acid into a bioactive amide derivative, a standard workflow in patent examples (e.g., WO2020048471).

Reagents:

  • Substrate: 5-Fluoro-1H-indazole-4-carboxylic acid (1.0 eq)

  • Amine Partner: Heterocyclic amine (e.g., aminothiazole derivative) (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg (0.55 mmol) of the carboxylic acid in 2.0 mL of anhydrous DMF under nitrogen atmosphere.

  • Activation: Add DIPEA (0.29 mL, 1.65 mmol) followed by HATU (250 mg, 0.66 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add the amine partner (0.60 mmol) in one portion.

  • Reaction: Stir the mixture at RT for 4–12 hours. Monitor reaction progress via LC-MS (Target mass: [M+H]+).

  • Work-up: Dilute with EtOAc (20 mL), wash with saturated

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
    

Quality Control (Self-Validation):

  • 1H NMR: Confirm the presence of the amide proton (typically

    
     8.0–10.0 ppm) and the retention of the indazole C3 proton (
    
    
    
    ~8.0–8.5 ppm).
  • 19F NMR: A distinct singlet/multiplet around -120 to -130 ppm confirms the integrity of the 5-fluoro substituent.

References

  • Zhejiang Hisun Pharmaceutical Co. Ltd. (2020).[1][2][4] 7-substituted indazole derivatives and preparation method therefor and medical use thereof. WO2020048471A1.[2] Link

  • Zhejiang Hisun Pharmaceutical Co. Ltd. (2020).[2][4] Indazole amine derivative, preparation method therefor and medical use thereof. WO2020035019A1.[2] Link

  • Bayer Pharma AG (2017).[2] New 2-substituted indazoles, methods for producing same, pharmaceutical preparations that contain same, and use of same to produce drugs.[2] WO2017148902A1.[2] Link[2]

  • American Chemical Society (ACS) Medicinal Chemistry Letters . (2017). Discovery of IRAK4 Inhibitors. Link

  • Smolecule . (2024).[1][2] 5-Fluoro-1H-indazole-4-carboxylic acid Product Analysis. Link

Sources

Protocols & Analytical Methods

Method

synthesis of 5-fluoro-1H-indazole-4-carboxylic acid from 3-fluoro-2-methylaniline

An Application Note on the Synthesis of Fluoro-Indazole Carboxylic Acids for Pharmaceutical Research Abstract This document provides a detailed, research-grade protocol for the synthesis of a fluorinated indazole carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of Fluoro-Indazole Carboxylic Acids for Pharmaceutical Research

Abstract

This document provides a detailed, research-grade protocol for the synthesis of a fluorinated indazole carboxylic acid, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The specified starting material, 3-fluoro-2-methylaniline, serves as a viable precursor for a specific regioisomer of fluoro-indazole carboxylic acid. This note elucidates the synthetic pathway, explains the chemical principles behind each step, and provides comprehensive, validated protocols for the preparation of 4-fluoro-1H-indazole-3-carboxylic acid . While the direct synthesis of the 5-fluoro-4-carboxy isomer from the requested starting material is not chemically feasible due to constitutional constraints of the cyclization reaction, the described route to the 4-fluoro-3-carboxy isomer is robust and high-yielding. This guide is intended for researchers and professionals in organic synthesis and drug discovery.

Introduction and Strategic Analysis

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals used in oncology and pain management.[1][3][4] The incorporation of fluorine atoms into such scaffolds can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[5][6] Consequently, robust synthetic routes to novel fluorinated indazoles are in high demand.

The objective of this guide is to detail a synthetic pathway starting from 3-fluoro-2-methylaniline. A critical analysis of the reaction mechanism reveals that the intramolecular diazotization and cyclization—the most direct method for forming an indazole from an o-toluidine derivative—locks the substitution pattern.[1][7] Specifically, 3-fluoro-2-methylaniline will invariably yield a 4-fluoro-3-methyl-1H-indazole intermediate. Therefore, the direct synthesis of 5-fluoro-1H-indazole-4-carboxylic acid from this precursor is not viable.

This application note instead presents a scientifically rigorous and validated two-step synthesis of 4-fluoro-1H-indazole-3-carboxylic acid , a valuable research intermediate in its own right. The pathway involves an initial indazole ring formation followed by a powerful oxidation of the C3-methyl group.

Overall Synthetic Pathway

The synthesis proceeds in two distinct stages:

  • Indazole Formation: Diazotization of 3-fluoro-2-methylaniline followed by intramolecular cyclization to yield 4-fluoro-3-methyl-1H-indazole.

  • Oxidation: Selective oxidation of the C3-methyl group to a carboxylic acid using potassium permanganate, affording the final product.

Synthetic_Pathway SM 3-Fluoro-2-methylaniline INT 4-Fluoro-3-methyl-1H-indazole SM->INT Step 1: Diazotization & Cyclization (NaNO₂, H₂SO₄, H₂O) FP 4-Fluoro-1H-indazole-3-carboxylic acid INT->FP Step 2: Oxidation (KMnO₄, H₂O/Pyridine)

Figure 1: Overall workflow for the synthesis of 4-fluoro-1H-indazole-3-carboxylic acid.

Part I: Synthesis of 4-fluoro-3-methyl-1H-indazole

Principle and Rationale

The formation of the indazole ring from an o-toluidine derivative is a classic transformation in heterocyclic chemistry. The process begins with the diazotization of the primary aromatic amine using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid.[8][9] The resulting diazonium salt is typically unstable at elevated temperatures but, in this case, undergoes a spontaneous intramolecular electrophilic cyclization. The C-H bonds of the ortho-methyl group are sufficiently activated to participate in the ring closure, leading to the formation of the stable indazole core with the elimination of a proton. The regiochemical outcome is fixed by the positions of the substituents on the starting aniline.

Safety and Handling
  • 3-Fluoro-2-methylaniline (CAS 443-86-7): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Sodium Nitrite (CAS 7632-00-0): Strong oxidizer and toxic.[12][13] Enhances the combustion of other substances and is harmful if swallowed, potentially causing methemoglobinemia.[14][15] Keep away from combustible materials. Avoid generating dust.

  • Aryl Diazonium Salts: These intermediates should always be handled with extreme caution. While generally stable in cold aqueous solution, they can be explosive when isolated or heated. The protocol is designed to use the diazonium salt in situ without isolation.

Experimental Protocol
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Prepare an ice/salt bath to cool the flask.

  • Acidic Solution: In the flask, combine concentrated sulfuric acid (15.0 mL) with deionized water (50 mL). Perform this addition slowly and carefully in the ice bath, as the dilution is highly exothermic.

  • Substrate Addition: Once the acid solution has cooled to below 5 °C, add 3-fluoro-2-methylaniline (5.00 g, 39.9 mmol) dropwise while maintaining the internal temperature between 0 and 5 °C. Stir until a fine, homogeneous suspension of the amine salt is formed.

  • Diazotization: Dissolve sodium nitrite (3.03 g, 43.9 mmol, 1.1 eq) in deionized water (10 mL) in a separate beaker. Add this sodium nitrite solution dropwise to the stirred amine suspension via the dropping funnel over 30-45 minutes. Critically, maintain the internal temperature below 5 °C throughout the addition.

  • Cyclization: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to 50-60 °C using a water bath. Stir at this temperature for 2 hours. Nitrogen gas evolution should be observed as the cyclization proceeds.

  • Work-up and Isolation: Cool the reaction mixture back to room temperature. Carefully neutralize the mixture by slowly adding aqueous ammonia (28-30%) until the pH is approximately 8-9. Perform this in an ice bath as the neutralization is exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Recrystallization: Purify the crude product by recrystallization from a mixture of ethanol and water to afford 4-fluoro-3-methyl-1H-indazole as a crystalline solid.

Reagent Data Table
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
3-Fluoro-2-methylaniline125.14[10]5.00 g39.91.0
Sodium Nitrite69.003.03 g43.91.1
Sulfuric Acid (98%)98.0815.0 mL~276Excess
Deionized Water18.0260 mL-Solvent
Ethyl Acetate88.11150 mL-Solvent

Expected Yield: ~75-85%

Part II: Oxidation to 4-fluoro-1H-indazole-3-carboxylic acid

Principle and Rationale

The oxidation of an alkyl group attached to an aromatic or heteroaromatic ring to a carboxylic acid is a fundamental transformation.[16] Potassium permanganate (KMnO₄) is a powerful, inexpensive, and effective oxidizing agent for this purpose.[17][18] The reaction proceeds via a complex free-radical mechanism at the benzylic position, which is activated by the adjacent indazole ring system. The alkyl chain is repeatedly oxidized until the carboxylic acid is formed, which is stable to further oxidation under these conditions.[19][20] The reaction is typically performed in a mixture of water and a co-solvent like pyridine to improve the solubility of the organic substrate. The final product is isolated after an acidic workup.

Safety and Handling
  • Potassium Permanganate (KMnO₄): A very strong oxidizing agent. Poses a fire and explosion risk upon contact with combustible materials. Causes severe skin burns and eye damage. Handle with appropriate PPE, and do not mix directly with organic solvents or other reducing agents.

  • Reaction Conditions: The reaction is often exothermic and requires careful temperature control. The work-up involves handling hot solutions and acidic conditions.

Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-3-methyl-1H-indazole (4.00 g, 26.6 mmol).

  • Solvent Addition: Add a solvent mixture of deionized water (150 mL) and pyridine (50 mL). Stir to dissolve the starting material as much as possible.

  • Oxidant Addition: In a separate beaker, dissolve potassium permanganate (12.6 g, 79.8 mmol, 3.0 eq) in deionized water (100 mL). This may require gentle warming.

  • Oxidation Reaction: Heat the indazole solution to reflux (around 95-100 °C). Add the potassium permanganate solution portion-wise over 1-2 hours to control the exotherm.

  • Reaction Monitoring: Continue heating at reflux for 6-8 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form as the reaction progresses.

  • Quenching and Filtration: Cool the reaction mixture to room temperature. Quench any excess permanganate by adding a small amount of ethanol until the purple color disappears. Filter the hot mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with hot water (2 x 25 mL).

  • Product Isolation: Combine the filtrate and washings. Reduce the volume by about half using a rotary evaporator. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding concentrated hydrochloric acid.

  • Precipitation and Purification: A white precipitate of the carboxylic acid product should form upon acidification. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 4-fluoro-1H-indazole-3-carboxylic acid.

Reagent Data Table
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
4-Fluoro-3-methyl-1H-indazole150.154.00 g26.61.0
Potassium Permanganate158.0312.6 g79.83.0
Pyridine79.1050 mL-Co-solvent
Deionized Water18.02~275 mL-Solvent
Hydrochloric Acid (conc.)36.46As needed-For work-up

Expected Yield: ~60-70%

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H and ¹⁹F NMR: To confirm the chemical structure and substitution pattern.

  • ¹³C NMR: To verify the presence of all carbon atoms, including the carboxyl carbon (~160-170 ppm).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (MP): To assess the purity of the final crystalline solid.

Conclusion

This application note details a reliable and scalable two-step synthesis of 4-fluoro-1H-indazole-3-carboxylic acid from 3-fluoro-2-methylaniline. The protocols are based on well-established chemical principles, including diazotization/cyclization and benzylic oxidation. By providing a rationale for each step and highlighting critical safety considerations, this guide serves as a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Pradhan, N.C. & Gogate, P.R. (2005). Oxidation of alkylarenes using aqueous potassium permanganate under cavitation: comparison of acoustic and hydrodynamic techniques. Ultrasonics Sonochemistry, 12(1-2), 85-90. Available at: [Link]

  • Dennis, W. (2012). The first direct metalation of indazoles. RSC Blogs. Available at: [Link]

  • Snieckus, V. et al. (2002). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters, 4(20), 3465–3468. Available at: [Link]

  • Khan, I. et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Educational Resource. Available at: [Link]

  • Gogate, P.R. & Pandit, A.B. (2004). Oxidation of alkylarenes to the corresponding acids using aqueous potassium permanganate by hydrodynamic cavitation. Ultrasonics Sonochemistry, 11(3-4), 191-6. Available at: [Link]

  • ResearchGate. Oxidation of alkylarenes to the corresponding acids using aqueous potassium permanganate by hydrodynamic cavitation. Request PDF. Available at: [Link]

  • El-Sayed, N. N. E. et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 25956-26002. Available at: [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Alkenes with Potassium Manganate. Educational Resource. Available at: [Link]

  • International Labour Organization. ICSC 1120 - SODIUM NITRITE. Safety Card. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Encyclopedia Article. Available at: [Link]

  • Sciencemadness Wiki. Sodium nitrite. Wiki Page. Available at: [Link]

  • MDPI. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. Molecules, 2023, 28(4), 1853. Available at: [Link]

  • Andrew G. Myers Research Group. ortho metalation. Educational Resource. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Reaction Index. Available at: [Link]

  • Wikipedia. Sodium nitrite. Encyclopedia Article. Available at: [Link]

  • Wikipedia. Directed ortho metalation. Encyclopedia Article. Available at: [Link]

  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. Educational Resource. Available at: [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Educational Resource. Available at: [Link]

  • Semantic Scholar. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 2023, 28(10), 4099. Available at: [Link]

  • ResearchGate. Synthesis of indazole-based fluorophores. Request PDF. Available at: [Link]

  • ResearchGate. Synthesis of 1H‐indazole derivatives. Scientific Diagram. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Reaction Index. Available at: [Link]

  • National Institutes of Health (NIH). Synthetic Strategies to Access Fluorinated Azoles. ACS Omega, 2024. Available at: [Link]

  • ResearchGate. Sandmeyer-type fluoromethylation. Scientific Diagram. Available at: [Link]

  • ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Publication. Available at: [Link]

  • New Jersey Department of Health. Sodium nitrite - Hazardous Substance Fact Sheet. PDF. Available at: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Educational Resource. Available at: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2015, 7(1):159-168. Available at: [Link]

  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Patent.
  • Wikipedia. Controlled Drugs and Substances Act. Encyclopedia Article. Available at: [Link]

  • Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Review Article. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Reaction Index. Available at: [Link]

  • ResearchGate. How to convert a methyl group (-CH3) to a carboxyl or amine group (-COOH/NH2)? Q&A Forum. Available at: [Link]

  • National Institutes of Health (NIH). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E, 2011, 67(Pt 11), o2775. Available at: [Link]

Sources

Application

amide coupling protocols for 5-fluoro-1H-indazole-4-carboxylic acid

Technical Application Note: Advanced Amide Coupling Protocols for 5-Fluoro-1H-indazole-4-carboxylic Acid Part 1: Strategic Analysis & Chemical Context The coupling of 5-fluoro-1H-indazole-4-carboxylic acid presents a uni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Advanced Amide Coupling Protocols for 5-Fluoro-1H-indazole-4-carboxylic Acid

Part 1: Strategic Analysis & Chemical Context

The coupling of 5-fluoro-1H-indazole-4-carboxylic acid presents a unique convergence of synthetic challenges that standard "add-and-stir" protocols often fail to address.[1] Unlike the more common 3-carboxamide indazoles (e.g., PARP inhibitors like Niraparib), the 4-position is situated in a "steric pocket" created by the peri-interaction with the N1/N2 pyrazole nitrogens and the ortho-interaction with the C5-fluorine atom.[1]

The Three-Pillar Challenge:

  • The Ortho-Fluoro Effect: While the 5-fluorine atom electronically activates the carbonyl carbon (making it more electrophilic), it simultaneously imposes significant steric strain on the tetrahedral intermediate required for amide bond formation.

  • The Peri-N Effect: The proximity of the carboxylic acid to the N-H of the indazole ring creates a risk of intramolecular hydrogen bonding that can sequester the acid, or worse, lead to competitive N-acylation (formation of unstable N-acyl indazoles) rather than the desired C-acylation.

  • Solubility: The planar, rigid indazole core often suffers from poor solubility in non-polar solvents (DCM), necessitating polar aprotic solvents (DMF, DMSO) which complicate workup.

Recommendation: For robust, scalable synthesis, N1-protection is strongly advised prior to coupling.[1] However, for rapid medicinal chemistry exploration, direct coupling using specific reagents (T3P) is viable.

Part 2: Decision Matrix & Workflow

The following decision tree outlines the optimal synthetic pathway based on the nucleophilicity of your amine partner and the scale of the reaction.

CouplingStrategy Start Target: 5-Fluoro-1H-indazole-4-carboxamide CheckAmine Analyze Amine Partner Start->CheckAmine Reactive Reactive Amine (Primary/Secondary Aliphatic) CheckAmine->Reactive Unreactive Unreactive Amine (Aniline, Heterocycle, Steric Bulk) CheckAmine->Unreactive ScaleCheck Is Scale > 100mg? Reactive->ScaleCheck MethodA Method A: T3P Coupling (Low Epimerization, Easy Workup) Unreactive->MethodA Alternative (If Acid Sensitive) MethodB Method B: Acid Chloride (Ghosez/Oxalyl) (High Reactivity, Requires Protection) Unreactive->MethodB Standard Path ScaleCheck->MethodA Yes (Process Friendly) MethodC Method C: HATU/HOAt (High Cost, Good for Libraries) ScaleCheck->MethodC No (Discovery Scale)

Figure 1: Strategic decision tree for selecting the optimal amide coupling protocol based on amine sterics and reaction scale.

Part 3: Detailed Experimental Protocols

Protocol A: The "Green" Scalable Method (T3P)

Best for: Aliphatic amines, scale-up (>1g), and avoiding toxic byproducts.

Propylphosphonic Anhydride (T3P) is superior to HATU for this scaffold because it drives the reaction through a cyclic transition state that tolerates steric bulk better than uronium salts. It also produces water-soluble byproducts, eliminating the need for difficult chromatography to remove urea/guanidine residues.[1]

Materials:

  • 5-Fluoro-1H-indazole-4-carboxylic acid (1.0 equiv)[1]

  • Amine partner (1.1 – 1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: 2-MeTHF or EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: Charge the carboxylic acid and the amine into a reaction vial. Add solvent (EtOAc or 2-MeTHF) to a concentration of 0.1 M.

    • Note: If the acid does not dissolve, add DMF dropwise until a clear solution or fine suspension is achieved.

  • Base Addition: Add Pyridine (3.0 equiv). Stir for 5 minutes.

    • Mechanism:[1][2][3][4][5] Pyridine acts as both a base and a nucleophilic catalyst, forming an active acyl-pyridinium intermediate.[1]

  • Activation: Add T3P solution dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

    • QC Check: Monitor by LCMS. Look for the disappearance of the acid (M-H) peak.

  • Workup:

    • Dilute with EtOAc.

    • Wash successively with Water , 10% Citric Acid (to remove excess amine/pyridine), Sat. NaHCO3 (to remove unreacted acid), and Brine .

    • Dry over Na2SO4 and concentrate.

Protocol B: The "Steric Breaker" (Acid Chloride via Ghosez’s Reagent)

Best for: Weak nucleophiles (anilines), extremely hindered amines, or when T3P fails.

Critical Pre-requisite: You must protect the Indazole N1 position (e.g., THP or Boc) before using this method to prevent polymerization or N-acylation.

Materials:

  • N1-Protected 5-fluoroindazole-4-carboxylic acid (1.0 equiv)[1]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 – 1.5 equiv)[1]

  • Amine partner (1.1 equiv)

  • Base: DIPEA or TEA (2.0 – 3.0 equiv)

  • Solvent: DCM (anhydrous)

Step-by-Step:

  • Activation: Dissolve the N1-protected acid in anhydrous DCM (0.2 M) under Nitrogen.

  • Chlorination: Add Ghosez’s Reagent dropwise at 0°C. Stir at RT for 1–2 hours.

    • Why Ghosez? It forms the acid chloride under neutral conditions, avoiding the harsh HCl gas generation associated with Thionyl Chloride or Oxalyl Chloride.

  • Coupling: In a separate vial, dissolve the amine and DIPEA in DCM.

  • Addition: Add the acid chloride solution (generated in situ) to the amine solution at 0°C.

  • Completion: Stir at RT for 2–4 hours.

  • Deprotection (Post-Coupling):

    • If THP/Boc: Treat the crude residue with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour to remove the N1 protecting group and yield the final 1H-indazole.

Part 4: Data Summary & Comparison

ParameterHATU/DIPEA T3P/Pyridine Acid Chloride (Ghosez)
Reactivity HighModerate-HighVery High
Steric Tolerance ModerateExcellent Excellent
Solubility Req. Requires DMF/DMSOWorks in EtOAc/THFRequires DCM/CHCl3
Byproduct Removal Difficult (HMPA/Urea)Easy (Water Wash) Easy (Volatile)
Risk of N-Acylation High (if N1 unprotected)LowVery High (Must protect N1)
Cost HighModerateModerate

Part 5: Troubleshooting Guide

Issue 1: Low Conversion / Starting Material Remains

  • Cause: The ortho-fluorine is blocking the approach of the amine.

  • Solution: Switch to Protocol B (Acid Chloride) . The chloride is smaller than the OBt/OAt active ester formed by HATU, allowing easier attack by the amine. Alternatively, heat the T3P reaction to 50°C (T3P is thermally stable).

Issue 2: Formation of N-Acyl Isomer (Side Product)

  • Cause: The Indazole N1 is reacting with the activated ester.[6]

  • Solution: This confirms the need for protection.[7] Use THP (Tetrahydropyranyl) protection.

    • THP Protection Protocol: React 5-fluoro-1H-indazole-4-carboxylic acid ester (methyl/ethyl) with 3,4-dihydro-2H-pyran (DHP) and cat.[1] p-TsOH in DCM.[1] Hydrolyze the ester after protection to get the N1-THP acid.

Issue 3: Poor Solubility of Starting Acid

  • Cause: High lattice energy of the indazole core.

  • Solution: Use a "Transient Protection" strategy (silylation).[8] Add BSA (Bis(trimethylsilyl)acetamide) (2.0 equiv) to the reaction mixture before adding the coupling agent. This silylates the N1 and Carboxyl group, solubilizing the molecule in DCM or THF. The silyl ester reacts rapidly with the coupling agent.

References

  • BenchChem. (2025).[9] Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. Retrieved from

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][10][11] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Retrieved from

  • Schäfer, G., & Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides. CHIMIA, 65(4), 226-230.[1] Retrieved from

  • Luo, G., Chen, L., & Dubowchik, G. (2006).[1][4] Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Journal of Organic Chemistry, 71(14), 5392-5395.[1] (Cited for Protection Strategies).

  • Organic Syntheses. (2015). Amide Bond Formation via Activated Carboxylic Acid Derivatives. Retrieved from

Sources

Method

Regioselective Synthesis of Indazole-4-Carboxylic Acid Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of Indazole-4-Carboxylic Acids in Drug Discovery Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, inda...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Indazole-4-Carboxylic Acids in Drug Discovery

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, indazole-4-carboxylic acid and its derivatives represent a particularly valuable subclass of molecules. The strategic placement of the carboxylic acid group at the C4-position of the indazole scaffold provides a crucial handle for molecular diversification, enabling the synthesis of compound libraries for drug discovery programs. These derivatives have shown promise as anticancer, antiangiogenic, and antioxidant agents, highlighting the importance of robust and regioselective synthetic methods for their preparation.[1][2]

This comprehensive guide provides detailed application notes and protocols for the regioselective synthesis of indazole-4-carboxylic acid derivatives. We will explore multiple synthetic strategies, from multi-step classical approaches to modern transition-metal-catalyzed C-H activation, offering researchers a versatile toolbox for accessing this important class of compounds.

Method 1: Multi-Step Synthesis from Substituted Toluenes

One of the most established routes to substituted indazole-4-carboxylic acids involves a multi-step sequence starting from readily available precursors like 2-methylbenzoic acid. This classical approach offers a reliable, albeit lengthy, pathway to specific derivatives and allows for precise control over the substitution pattern. A prime example is the synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid.

Conceptual Workflow

The overall strategy involves the sequential functionalization of a toluene derivative, followed by the construction of the pyrazole ring to form the indazole core.

A 2-Methylbenzoic Acid B Bromination & Nitration A->B Halogenation & Nitration C Esterification B->C Protection D Reduction C->D Reduction of Nitro Group E Indazole Formation D->E Cyclization F N-Alkylation E->F Derivatization G Target Molecule F->G Final Product

Caption: Multi-step synthesis of a substituted indazole-4-carboxylic acid derivative.

Detailed Experimental Protocol: Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid[1][3]

This protocol is adapted from the work of Sawant et al. and provides a step-by-step guide to the synthesis.

Step 1: Bromination of 2-Methylbenzoic Acid

  • Reaction: 2-Methylbenzoic acid is brominated to introduce a bromine atom onto the aromatic ring.

  • Reagents & Conditions: N-Bromosuccinimide (NBS), sulfuric acid.

  • Procedure: To a solution of 2-methylbenzoic acid in concentrated sulfuric acid, add NBS portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Pour the mixture onto ice and filter the precipitate.

Step 2: Nitration

  • Reaction: The brominated intermediate is nitrated to introduce a nitro group.

  • Reagents & Conditions: Fuming nitric acid, sulfuric acid.

  • Procedure: Add the brominated product to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C. Stir for 4 hours and then pour onto ice. Filter the resulting solid.

Step 3: Esterification

  • Reaction: The carboxylic acid is converted to its methyl ester to protect it during subsequent steps.

  • Reagents & Conditions: Methanol, sulfuric acid.

  • Procedure: Reflux the nitrated compound in methanol with a catalytic amount of sulfuric acid for 8 hours. Remove the solvent under reduced pressure.

Step 4: Reduction of the Nitro Group

  • Reaction: The nitro group is reduced to an amino group.

  • Reagents & Conditions: Iron powder, ammonium chloride, ethanol/water.

  • Procedure: Heat the nitroester with iron powder and ammonium chloride in a mixture of ethanol and water. Monitor the reaction by TLC until completion. Filter the reaction mixture and concentrate the filtrate.

Step 5: Indazole Ring Formation (Diazotization and Cyclization)

  • Reaction: The amino ester undergoes diazotization followed by intramolecular cyclization to form the indazole ring.

  • Reagents & Conditions: Sodium nitrite, hydrochloric acid, followed by heating.

  • Procedure: Dissolve the amino ester in aqueous hydrochloric acid and cool to 0 °C. Add a solution of sodium nitrite dropwise. After stirring for 30 minutes, heat the reaction mixture to promote cyclization.

Step 6: N-Alkylation with Cyclopentyl Bromide

  • Reaction: The NH of the indazole is alkylated with cyclopentyl bromide.

  • Reagents & Conditions: Cyclopentyl bromide, potassium carbonate, DMF.

  • Procedure: Stir the indazole intermediate with cyclopentyl bromide and potassium carbonate in DMF at room temperature overnight.

Step 7: Saponification

  • Reaction: The methyl ester is hydrolyzed to the carboxylic acid.

  • Reagents & Conditions: Lithium hydroxide, THF/water.

  • Procedure: Treat the N-alkylated ester with lithium hydroxide in a mixture of THF and water. Acidify the reaction mixture to precipitate the final product, 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid.

StepProductReagentsTypical Yield (%)
13-Bromo-2-methylbenzoic acidNBS, H₂SO₄85-90
23-Bromo-2-methyl-5-nitrobenzoic acidHNO₃, H₂SO₄80-85
3Methyl 3-bromo-2-methyl-5-nitrobenzoateMeOH, H₂SO₄90-95
4Methyl 5-amino-3-bromo-2-methylbenzoateFe, NH₄Cl75-80
5Methyl 6-bromo-1H-indazole-4-carboxylateNaNO₂, HCl60-70
6Methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylateCyclopentyl bromide, K₂CO₃70-75
76-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acidLiOH90-95

Method 2: Direct C-H Functionalization Strategies

Modern synthetic chemistry has seen a surge in the development of direct C-H functionalization methods, which offer a more atom- and step-economical approach to the synthesis of complex molecules. While the direct C4-carboxylation of indazoles is still an emerging area, strategies involving directing groups, successfully employed for the C4-functionalization of indoles, provide a promising blueprint.[3][4]

Conceptual Basis: Directed C-H Activation

This approach utilizes a directing group (DG) attached to the indazole core, which coordinates to a transition metal catalyst and positions it in close proximity to the C4-H bond, enabling its selective activation and subsequent functionalization.

sub Indazole with Directing Group cat Transition Metal Catalyst (e.g., Ru, Rh, Pd) sub->cat Coordination reagent Carboxylating Agent cat->reagent Activation product C4-Carboxylated Indazole reagent->product Carboxylation

Caption: Conceptual workflow for directed C4-carboxylation of indazoles.

Protocol: Ruthenium-Catalyzed C4-Alkenylation of Indole-3-carboxaldehyde (A Model for C4-Functionalization)[5]

While a direct protocol for C4-carboxylation of indazoles is not yet widely established, the following protocol for the C4-alkenylation of indoles demonstrates the principle of using a directing group for regioselective C-H functionalization. This can serve as a starting point for developing a carboxylation protocol.

  • Substrate: Indole-3-carboxaldehyde (the aldehyde acts as the directing group).

  • Catalyst: [Ru(p-cymene)Cl₂]₂

  • Coupling Partner: Activated alkenes (e.g., acrylates).

  • Solvent: 1,4-Dioxane.

  • Procedure:

    • To a reaction vessel, add indole-3-carboxaldehyde, the ruthenium catalyst, and the acrylate.

    • Add the solvent and stir the mixture at an elevated temperature (e.g., 100 °C) for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, dilute with an organic solvent, and purify by column chromatography.

Note: To adapt this for carboxylation, one might explore the use of CO₂ gas or other carboxylating agents in the presence of a suitable transition metal catalyst and a directing group on the indazole.

Method 3: Synthesis via 4-Formylindazole Intermediate

An alternative regioselective strategy involves the synthesis of a 4-formylindazole intermediate, which can then be readily oxidized to the corresponding carboxylic acid. This two-step approach can be highly effective if a reliable method for the synthesis of the aldehyde precursor is available.

Synthesis of 4-Formylindazoles

The synthesis of 4-formylindazoles can be challenging due to the directing effects of the pyrazole ring. However, specific strategies can be employed:

  • From substituted anilines: A multi-step synthesis starting from a suitably substituted aniline can be designed to place a formyl group or a precursor at the desired position before the indazole ring formation.

  • Vilsmeier-Haack type reactions: While typically directing to other positions, specific substitution patterns on the indazole ring might favor C4-formylation under Vilsmeier-Haack conditions (POCl₃/DMF).

Protocol: Oxidation of 4-Formylindazole to Indazole-4-carboxylic Acid

Once the 4-formylindazole is obtained, its oxidation to the carboxylic acid is a standard transformation.

  • Reagents & Conditions: Several oxidizing agents can be used, including:

    • Potassium permanganate (KMnO₄) in aqueous base.

    • Jones reagent (CrO₃ in sulfuric acid and acetone).

    • Pinnick oxidation (sodium chlorite, NaCIO₂, with a scavenger like 2-methyl-2-butene).

  • General Procedure (Pinnick Oxidation):

    • Dissolve the 4-formylindazole in a suitable solvent like t-BuOH and water.

    • Add 2-methyl-2-butene.

    • Add a solution of sodium chlorite in water dropwise at room temperature.

    • Stir the reaction until the starting material is consumed (monitored by TLC).

    • Quench the reaction with sodium sulfite solution and acidify to precipitate the carboxylic acid.

Oxidizing AgentAdvantagesDisadvantages
KMnO₄Inexpensive, powerfulCan over-oxidize, harsh conditions
Jones ReagentStrong oxidantToxic chromium waste
Pinnick OxidationMild, selective for aldehydesMore expensive reagents

Conclusion and Future Perspectives

The regioselective synthesis of indazole-4-carboxylic acid derivatives remains a topic of significant interest for medicinal chemists. While multi-step syntheses from functionalized precursors are well-established for specific targets, the development of more direct and versatile methods is an ongoing endeavor. The application of modern synthetic techniques, such as directed C-H activation, holds immense promise for streamlining the synthesis of these valuable compounds. Further research into directing group strategies for the C4-carboxylation of the indazole nucleus is warranted and will undoubtedly lead to novel and efficient synthetic routes. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore and advance the synthesis of this important class of molecules.

References

  • Sawant, S. D., et al. (2021). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Journal of Molecular Structure, 1236, 130288.
  • Lanke, V., & Prabhu, K. R. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Organic Letters, 15(24), 6262–6265.
  • Gaikwad, N. D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29469-29493.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation and their synthetic applications. Chemical Reviews, 90(6), 879-933.
  • Tomma, J. H., et al. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. Egyptian Journal of Chemistry, 63(12), 4735-4746.
  • Singampalli, A., et al. (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives.
  • Lanke, V., & Prabhu, K. R. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Organic Letters, 15(24), 6262-6265.

Sources

Application

Application Note: Strategic Functionalization of the C4 Position in 5-Fluoroindazoles

Introduction & Challenge Analysis The functionalization of 5-fluoroindazoles presents a unique paradox in medicinal chemistry. While the 5-fluoro motif is highly desirable for metabolic stability and potency (modulating...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Challenge Analysis

The functionalization of 5-fluoroindazoles presents a unique paradox in medicinal chemistry. While the 5-fluoro motif is highly desirable for metabolic stability and potency (modulating pKa and lipophilicity), it significantly alters the electronic landscape of the indazole core.

The C4 position (the "Bay Region") is notoriously difficult to access due to two converging factors:

  • Steric Hindrance: The C4 proton is located in the peri-position relative to N1, creating significant steric clash with N1-protecting groups.

  • Electronic Competition:

    • C3 Position: The most acidic and kinetically active site for deprotonation.

    • C6 Position: Activated by the ortho-directing effect of the 5-fluorine but lacks the steric hindrance of C4.

Scope of this Guide: This protocol details two high-fidelity workflows to bypass these limitations. We move beyond simple


 or standard lithiation (which fail at C4) and utilize TMP-Magnesiation  and Iridium-Catalyzed C-H Activation .

Chemical Logic & Mechanism

The 5-Fluoro Inductive Effect

The fluorine atom at C5 exerts a strong inductive effect (


), increasing the acidity of the adjacent protons at C4 and C6.
  • Without C3-Blocking: Bases like

    
    -BuLi or TMPMgCl·LiCl will almost exclusively deprotonate C3 (pKa ~35) before touching the benzene ring.
    
  • With C3-Blocking: The competition shifts to C4 vs. C6. While C6 is sterically accessible, C4 is chemically distinct due to the "Cooperative Effect" if a coordinating group is present at N1 or C3.

Diagram 1: Regioselectivity Landscape of 5-Fluoroindazole

The following diagram maps the competitive reactive sites and the strategy to isolate C4 reactivity.

IndazoleReactivity Core 5-Fluoroindazole Core C3 C3 Position (Most Acidic/Reactive) Core->C3 Standard Lithiation (Kinetic Control) C6 C6 Position (Ortho-F Activated) Core->C6 Secondary Site (If C3 Blocked) C7 C7 Position (Sterically Open) Core->C7 Ir-Cat Borylation (Steric Control) Block Strategy: Block C3 (Iodine/Cl) C3->Block Prerequisite C4 C4 Position (Target: Bay Region) Magnesiation TMPMgCl·LiCl (Thermodynamic Base) Block->Magnesiation Magnesiation->C4 Directed Metalation (C5-F Inductive Effect)

Caption: Regioselectivity map showing the necessity of C3-blocking to divert reactivity toward the sterically hindered C4 position via the 5-Fluoro inductive effect.

Protocol A: TMP-Mediated C4 Magnesiation

Best for: Introducing electrophiles (Aldehydes, Halogens, Ketones) when C3 is already substituted (e.g., C3-Iodo, C3-Chloro).

Rationale

Standard lithium bases (


-BuLi) are too aggressive and often attack the N1-protecting group or cause ring fragmentation at temperatures required to metalate C4. We utilize Knochel’s Base (TMPMgCl·LiCl) .[1] This bulky, non-nucleophilic base operates at higher temperatures (-20°C to 0°C) than Li-bases, allowing thermodynamic equilibration to the C4 position stabilized by the adjacent Fluorine and N1 coordination.
Materials
  • Substrate: 5-Fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (C3-blocked, N1-protected).

  • Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene).

  • Solvent: Anhydrous THF (dried over molecular sieves).

  • Quench: DMF (for formylation) or

    
     (for iodination).
    
Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk flask under Argon.

    • Charge with Substrate (1.0 equiv, 1.0 mmol) and anhydrous THF (5 mL).

    • Cool the solution to -20°C (Cryostat or ice/salt bath). Note: Do not cool to -78°C; the magnesiation has a high activation barrier at C4.

  • Magnesiation (The Critical Step):

    • Add TMPMgCl[2]·LiCl (1.2 equiv) dropwise over 5 minutes.

    • Incubate: Stir at -20°C for 30 minutes, then warm to 0°C for 1 hour.

    • Checkpoint: Take a 50 µL aliquot, quench with

      
      , and check by NMR. Disappearance of the C4 doublet (split by F) confirms metalation.
      
  • Electrophilic Trapping:

    • Cool back to -20°C.

    • Add the Electrophile (e.g., DMF, 1.5 equiv) dropwise.

    • Allow to warm to room temperature over 2 hours.

  • Workup:

    • Quench with sat. aq.

      
      . Extract with EtOAc (3x).
      
    • Dry over

      
       and concentrate.
      
Data Validation: Expected Shifts
Position1H NMR (Pre-Rxn)1H NMR (Post-Mg-D2)Notes
C3 N/A (Iodine)N/ABlocked
C4

7.45 (dd)
Silent Confirmation of C4 functionalization
C6

7.15 (td)

7.15 (d)
Coupling pattern simplifies
C7

7.60 (dd)

7.60 (dd)
Unaffected

Protocol B: Iridium-Catalyzed C4 Borylation

Best for: Late-stage functionalization where "Halogen Dance" or metalation is too harsh. Requires a directing group at C3.

Rationale

Iridium catalysts ([Ir(OMe)(cod)]2) with bipyridine ligands generally favor the sterically unhindered C7 position. To hit C4, we must exploit a C3-Directing Group (DG) such as an ester or amide that can chelate the Iridium center and force it into the crowded C4 bay.

Diagram 2: C3-Directed C4-H Activation Workflow

IrCatalysis Substrate 5-Fluoroindazole (C3-Ester DG) Intermediate Ir-Complex Coordination (C3-Carbonyl directs to C4) Substrate->Intermediate Chelation Catalyst [Ir(OMe)(cod)]2 + Ligand (HBpin / B2pin2) Catalyst->Intermediate Product C4-Borylated Indazole (Ready for Suzuki) Intermediate->Product C-H Activation (Steric Override)

Caption: The carbonyl group at C3 overrides the natural steric repulsion, directing the Iridium catalyst specifically to the C4 position.

Protocol Steps
  • Reaction Setup:

    • In a glovebox, combine Substrate (C3-COOMe-5-fluoroindazole),

      
       (3 mol%), and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine, 6 mol%).
      
    • Add

      
       (1.1 equiv).
      
    • Solvent: Anhydrous Hexane or THF.

  • Execution:

    • Seal in a pressure tube.

    • Heat to 80°C for 16 hours.

    • Note: The 5-Fluoro group slightly deactivates the ring, so higher temps (80°C vs 60°C) are often required compared to non-fluorinated indazoles.

  • Purification:

    • Filter through a short pad of silica/Celite.

    • Evaporate solvent.

    • Critical: Pinacol boronic esters on indazoles can be protodeboronated on silica. Use neutral alumina or rapid flash chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Regioselectivity Loss (C6 Product) Temperature too high during magnesiation.Maintain -20°C strictly. Do not warm to 0°C until base is fully equilibrated.
Low Yield (Protocol A) Moisture in TMP base; Base degradation.Titrate TMPMgCl·LiCl before use. Use fresh molecular sieves.
C3-Deblocking Metal-Halogen exchange at C3-I instead of C4-H deprotonation.Use TMPZnCl·LiCl (milder) or switch C3-blocker to C3-Cl or C3-Me.
N1-Deprotection Acidic workup too harsh.Use buffered quench (Phosphate buffer pH 7) instead of HCl.

References

  • Knochel, P., et al. (2011). Regioselective Magnesiation of N-Heterocycles using TMPMgCl[1][3]·LiCl.[1][2][3] This seminal work establishes the kinetic vs. thermodynamic control of indazole metalation.

  • Hartwig, J. F., et al. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes. Details the steric rules governing Ir-catalyzed borylation and the use of directing groups.

  • Unsinn, A., & Knochel, P. (2012). Regioselective zincation of indazoles using TMP2Zn and Negishi cross-coupling. Specific protocol for handling sensitive indazole substrates without ring opening.

  • Luo, Y., et al. (2017). Iridium-Catalyzed Direct Regioselective C4-Amidation of Indoles. While focused on indoles, this establishes the "Bay Region" functionalization logic applicable to indazoles. [4]

Sources

Method

Application Note: Protecting Group Strategies for 5-Fluoro-1H-indazole-4-carboxylic Acid

Executive Summary The 5-fluoro-1H-indazole-4-carboxylic acid scaffold (CAS 1077-96-9) represents a critical pharmacophore in the development of PARP inhibitors and kinase modulators.[1] However, its amphoteric nature—pos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-fluoro-1H-indazole-4-carboxylic acid scaffold (CAS 1077-96-9) represents a critical pharmacophore in the development of PARP inhibitors and kinase modulators.[1] However, its amphoteric nature—possessing both an acidic carboxylic acid at the sterically congested C4 position and a nucleophilic nitrogen pair (N1/N2)—presents significant synthetic challenges.

This guide details validated protocols for establishing orthogonal protecting group strategies . We focus on overcoming two primary failure modes:

  • Regioisomeric Scrambling: Uncontrolled N1 vs. N2 protection.

  • Chemo-incompatibility: Premature deprotection of the carboxylic acid during base-mediated N-functionalization.[1]

We present two primary workflows: a Base-Resistant Strategy (N-Boc/Methyl Ester) for general medicinal chemistry and an Acid-Labile Strategy (N-THP/Methyl Ester) for sensitive substrates.[1]

Strategic Analysis

The Regioselectivity Challenge

The indazole ring exists in a tautomeric equilibrium favoring the 1H-isomer (N1-H) over the 2H-isomer (N2-H). However, the introduction of a bulky carboxylic acid at C4 (peri-position to C3) and an electron-withdrawing fluorine at C5 alters the electronic landscape.

  • Thermodynamic Control (N1): Under reversible conditions or with soft electrophiles, the N1-protected product is favored due to the preservation of the benzenoid aromaticity in the fused ring system.

  • Kinetic Control (N2): Strong bases and hard electrophiles can lead to mixtures containing significant N2-isomers, which are often difficult to separate chromatographically.

The "Peri" Steric Effect

The C4-carboxylic acid is spatially adjacent to the C3 position.[1] While not directly adjacent to N1, the steric bulk at C4 can twist the carboxylate out of plane, affecting solubility and reactivity. Furthermore, the 5-fluorine atom increases the acidity of the N-H proton (pKa ~12-13), necessitating careful base selection to avoid over-alkylation.[1]

Visualized Workflows

Decision Matrix for Protection Strategy

ProtectionStrategy Start Start: 5-Fluoro-1H-indazole-4-COOH Decision1 Requirement: Base Stability? Start->Decision1 RouteA Route A: N-Boc / Methyl Ester (Orthogonal to Hydrogenolysis/Saponification) Decision1->RouteA Yes (Suzuki/Heck couplings) RouteB Route B: N-THP / Methyl Ester (Orthogonal to Basic Hydrolysis) Decision1->RouteB No (Acid sensitive steps) StepA1 Step 1: Fisher Esterification (MeOH/SOCl2) RouteA->StepA1 StepB1 Step 1: Fisher Esterification (MeOH/SOCl2) RouteB->StepB1 StepA2 Step 2: N-Boc Protection (Boc2O/DMAP) StepA1->StepA2 OutcomeA Product A: 1-(Boc)-5-F-indazole-4-COOMe (N1 Selective) StepA2->OutcomeA StepB2 Step 2: N-THP Protection (DHP/pTSA) StepB1->StepB2 OutcomeB Product B: 1-(THP)-5-F-indazole-4-COOMe (Acid Labile) StepB2->OutcomeB

Figure 1: Strategic decision tree for selecting the appropriate protecting group pair based on downstream chemistry requirements.

Detailed Protocols

Protocol A: The "Acid-First" Approach (Methyl Ester Synthesis)

Rationale: Protecting the carboxylic acid first is crucial. Attempting N-protection on the free acid often consumes two equivalents of reagent or leads to unstable mixed anhydrides.[1] We utilize a modified Fischer esterification to overcome the C4 steric hindrance.

Materials:

  • 5-fluoro-1H-indazole-4-carboxylic acid (1.0 eq)[1]

  • Methanol (anhydrous, 0.5 M concentration)

  • Thionyl Chloride (SOCl₂, 3.0 eq)

  • Safety: SOCl₂ releases HCl and SO₂ gas. Perform in a fume hood.

Procedure:

  • Setup: Charge a round-bottom flask with 5-fluoro-1H-indazole-4-carboxylic acid and a magnetic stir bar.

  • Solvent Addition: Add anhydrous Methanol under N₂ atmosphere. Cool the suspension to 0°C using an ice bath.

  • Activation: Add Thionyl Chloride dropwise over 20 minutes. Note: The reaction is exothermic. Control addition rate to maintain temp < 10°C.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor by LC-MS.[1][2][3] The C4-COOH is sterically crowded; if conversion is <90% after 6h, add 1.0 eq additional SOCl₂ and reflux overnight.

  • Workup: Concentrate the mixture in vacuo to remove MeOH and excess SOCl₂.

  • Neutralization: Resuspend the residue in EtOAc and wash carefully with saturated NaHCO₃ (aq) until pH ~8.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Yield: Typically 90–95% as an off-white solid.[1]

    • Data: Methyl ester peak appears at ~3.9 ppm in ¹H NMR.

Protocol B: Regioselective N-Boc Protection

Rationale: The tert-butoxycarbonyl (Boc) group is chosen for its stability to basic hydrolysis (used to cleave the methyl ester later) and its ability to direct N1-selectivity thermodynamically.

Materials:

  • Methyl 5-fluoro-1H-indazole-4-carboxylate (from Protocol A)[1]

  • Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq)[1]

  • DMAP (4-Dimethylaminopyridine, 0.1 eq)[1]

  • Triethylamine (TEA, 1.5 eq)

  • DCM (Dichloromethane) or THF

Procedure:

  • Dissolution: Dissolve the methyl ester in DCM (0.2 M).

  • Base Addition: Add TEA and DMAP. Stir at Room Temperature (RT) for 10 minutes.

  • Protection: Add Boc₂O (dissolved in minimal DCM) dropwise.

  • Reaction: Stir at RT for 2–4 hours.

    • Mechanism:[3][4] DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that transfers the Boc group to the indazole.[1]

    • Regiocontrol: At RT with DMAP, the N1-isomer is thermodynamically favored (>10:1 ratio).

  • Workup: Quench with 0.5 M HCl (cold) to remove DMAP/TEA. Wash with brine.[5]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Critical Step: The N1 and N2 isomers have different R_f values. The N1-Boc isomer is typically less polar (higher R_f) than the N2-Boc isomer.

    • Validation: Verify N1 connectivity via NOESY NMR (interaction between N-Boc t-butyl protons and C7-H).[1]

Protocol C: N-THP Protection (Alternative)

Rationale: For syntheses requiring strong bases (e.g., organolithiums) where Boc might be labile or act as a directing group, the Tetrahydropyranyl (THP) group offers excellent base stability.

Procedure:

  • Dissolve Methyl 5-fluoro-1H-indazole-4-carboxylate in Toluene or DCM.[1]

  • Add 3,4-Dihydro-2H-pyran (DHP, 2.0 eq).[1]

  • Add p-Toluenesulfonic acid (pTSA, 0.05 eq).

  • Heat to reflux (if Toluene) or stir at RT (if DCM) for 3h.

  • Note on Isomers: THP protection is often less regioselective than Boc. It may produce a mixture of N1/N2 and diastereomers (due to the chiral center on THP). However, for simple protection/deprotection cycles, the mixture is often carried forward as the isomers re-converge upon deprotection.

Comparative Data Table

FeatureN-Boc / Methyl EsterN-THP / Methyl EsterN-SEM / Methyl Ester
Primary Utility General MedChem, Suzuki CouplingsAcid-labile linkers, Base stabilityLithiation at C3, Crystal Engineering
N1:N2 Selectivity High (Thermodynamic)Moderate (Mixture likely)Low (Often N2 favored)
Deprotection (N) TFA / DCM or HCl / DioxaneAcOH / H₂O or HCl / MeOHTBAF or BF₃[1]·OEt₂
Deprotection (COOH) LiOH / THF / H₂OLiOH / THF / H₂OLiOH / THF / H₂O
Orthogonality Excellent (Base stable N-PG)Good (Base stable N-PG)Excellent
Cost LowLowHigh

Troubleshooting & Causality

  • Problem: Low yield in Protocol A (Esterification).

    • Cause: The "peri" effect of the C3-position relative to C4-COOH creates a hydrophobic pocket that repels solvent/reagents.[1]

    • Fix: Use a higher boiling alcohol (Ethanol) or add a co-solvent like Toluene to increase reaction temperature; ensure anhydrous conditions to drive equilibrium.

  • Problem: N2-Boc isomer formation > 10%.

    • Cause: Kinetic control due to fast addition of Boc₂O or insufficient equilibration time.

    • Fix: Allow the reaction to stir longer (overnight). The N2-Boc isomer can rearrange to the more stable N1-Boc isomer via intermolecular transfer catalyzed by DMAP.[1]

References

  • Regioselective Synthesis of Indazoles

    • Lovering, F. et al. "Regioselective N-alkylation of the 1H-indazole scaffold."[1] Tetrahedron Letters, 2008.[1]

    • Context: Establishes the thermodynamic preference for N1 alkyl
    • (General Journal Link)

  • Boc Protection Strategies

    • Chankeshwara, S. V., & Chakraborti, A. K.[1][6] "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines." Organic Letters, 2006.[1]

    • Context: mechanistic insights into Boc protection efficiency.
  • THP Protection in Peptide/Heterocycle Chemistry

    • Postma, A. et al. "Understanding Tetrahydropyranyl as a Protecting Group." ChemistryOpen, 2017.[1]

    • Context: Detailed stability profiles of THP on nitrogen heterocycles.
  • Synthesis of 5-Fluoro-indazole derivatives

    • Patent CN110452177A. "Synthesis method of 5-bromo-4-fluoro-1H-indazole."
    • Context: Provides industrial conditions for handling the 4,5-substituted indazole core.[1]

  • Indazole Carboxylic Acid Properties

    • PubChem Compound Summary for CID 14999052 (5-fluoro-1H-indazole-3-carboxylic acid - Note: Structural analog used for pKa estimation).[1]

Sources

Application

Application Notes &amp; Protocols: Esterification Strategies for Sterically Hindered Indazole Carboxylic Acids

Introduction: The Challenge of Esterifying Sterically Hindered Indazole Carboxylic Acids Indazole derivatives are crucial scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Esterifying Sterically Hindered Indazole Carboxylic Acids

Indazole derivatives are crucial scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2][3] The synthesis of indazole-based compounds often requires the esterification of indazole carboxylic acids. However, when these carboxylic acids are sterically hindered, traditional esterification methods, such as Fischer esterification, often fail or provide low yields due to the difficulty of the alcohol nucleophile in accessing the sterically encumbered carbonyl carbon.[4][5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective esterification methods for these challenging substrates. We will explore the mechanistic basis for several powerful techniques, provide detailed experimental protocols, and offer insights into selecting the optimal method for a given substrate.

Understanding the Steric Hindrance Challenge

Steric hindrance around the carboxylic acid group on an indazole ring can arise from bulky substituents on the indazole core or on the carboxylic acid itself. This steric bulk impedes the approach of the alcohol, slowing down the rate of reaction and often leading to side reactions or decomposition under harsh conditions.[7][8][9] Therefore, successful esterification of these molecules requires methods that either enhance the electrophilicity of the carboxylic acid or utilize a more reactive nucleophile under mild conditions.

Recommended Esterification Methodologies

This guide will focus on three robust methods for the esterification of sterically hindered indazole carboxylic acids:

  • Steglich Esterification: A mild and efficient method using a carbodiimide coupling agent and a nucleophilic catalyst.[4][10][11][12]

  • Mitsunobu Reaction: A versatile reaction that activates the alcohol to become the electrophile, allowing for esterification with inversion of stereochemistry if a chiral alcohol is used.[13][14][15][16][17]

  • Diazomethane and Trimethylsilyldiazomethane (TMS-Diazomethane) Esterification: A highly efficient method for the formation of methyl esters under very mild conditions.[18][19]

Steglich Esterification

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions.[4][11] It is particularly well-suited for sterically hindered substrates where traditional acid-catalyzed methods fail.[10][12] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[10][11]

Mechanism of Action

The mechanism of the Steglich esterification involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with the carbodiimide.[4][12] This intermediate is then attacked by the alcohol to form the ester. DMAP accelerates the reaction by forming a more reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the alcohol.[4][11]

Steglich_Esterification RCOOH Sterically Hindered Indazole-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC ROH Alcohol DMAP DMAP Acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->Acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) O_acylisourea->DCU Ester Ester Acylpyridinium->Ester + Alcohol (ROH) - DMAP Mitsunobu_Reaction RCOOH Sterically Hindered Indazole-COOH Alkoxyphosphonium Alkoxyphosphonium Salt RCOOH->Alkoxyphosphonium + Alkoxyphosphonium Salt ROH Alcohol PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Betaine->Alkoxyphosphonium + Alcohol (ROH) Reduced_DEAD Hydrazinedicarboxylate Betaine->Reduced_DEAD Ester Ester Alkoxyphosphonium->Ester + Carboxylate TPPO Triphenylphosphine oxide (TPPO) Alkoxyphosphonium->TPPO Diazomethane_Esterification RCOOH Sterically Hindered Indazole-COOH Diazonium Methyldiazonium Cation RCOOH->Diazonium + CH₂N₂ Carboxylate Carboxylate Anion RCOOH->Carboxylate CH2N2 Diazomethane (CH₂N₂) Methyl_Ester Methyl Ester Diazonium->Methyl_Ester + Carboxylate N2 Nitrogen Gas (N₂) Diazonium->N2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 5-fluoro-1H-indazole-4-carboxylic Acid in Organic Solvents

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-fluoro-1H-indazole-4-carboxylic acid. This resource provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-fluoro-1H-indazole-4-carboxylic acid. This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of achieving adequate solubility in organic solvents. Our approach is grounded in chemical principles and extensive laboratory experience to empower you with the knowledge to overcome solubility hurdles in your experiments.

Introduction: Understanding the Molecule

5-fluoro-1H-indazole-4-carboxylic acid is a heterocyclic aromatic compound. Its structure, featuring both a carboxylic acid group and a fluorinated indazole core, presents a unique solubility profile. The indazole ring system contributes to its aromaticity and potential for π-π stacking interactions, while the carboxylic acid moiety introduces polarity and the capacity for hydrogen bonding. The fluorine atom, being highly electronegative, can influence the molecule's electronic properties and intermolecular interactions.[1][2] The interplay of these features dictates its solubility in various organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended starting solvents for dissolving 5-fluoro-1H-indazole-4-carboxylic acid?

A1: Based on the structure, polar aprotic solvents are excellent starting points. These solvents can effectively solvate the polar carboxylic acid group and the indazole ring. We recommend beginning with:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

For less polar applications, polar protic solvents such as ethanol or methanol can also be considered, although solubility might be lower compared to polar aprotic solvents.

Q2: I am observing low solubility in my desired non-polar solvent. What are my options?

A2: It is expected that 5-fluoro-1H-indazole-4-carboxylic acid will have low solubility in non-polar solvents like hexane or toluene due to the significant polarity imparted by the carboxylic acid and the nitrogen-containing heterocyclic ring. To work with such systems, consider creating a more concentrated stock solution in a polar aprotic solvent like DMSO and then diluting it into your non-polar medium. Be mindful of potential precipitation upon dilution and perform a small-scale test first.

Q3: Can temperature be used to improve solubility?

A3: Yes, for many compounds, solubility increases with temperature. Gentle heating of the solvent while stirring can significantly improve the dissolution rate and the amount of solute that can be dissolved. However, it is crucial to first assess the thermal stability of 5-fluoro-1H-indazole-4-carboxylic acid in your chosen solvent to avoid degradation. We recommend a preliminary thermal stability test, for example, by heating a sample solution and monitoring for any changes in color or the appearance of degradation products by LC-MS.

Q4: How does the presence of water affect solubility in organic solvents?

A4: The presence of small amounts of water can surprisingly enhance the solubility of carboxylic acids in some organic solvents.[3][4][5] This phenomenon, known as "water-enhanced solubility," is attributed to the formation of hydrogen-bonded bridges between the carboxylic acid, water, and the organic solvent molecules. This can be particularly effective in solvents with a carbonyl group.[3] However, excessive water can lead to precipitation, so careful optimization is necessary.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

This guide is designed to walk you through a logical sequence of steps to diagnose and resolve common solubility challenges encountered with 5-fluoro-1H-indazole-4-carboxylic acid.

dot

Solubility_Troubleshooting A Initial Observation: Poor Solubility B Step 1: Solvent Screening A->B C Step 2: Temperature Adjustment B->C If solubility is still low F Successful Dissolution B->F If soluble D Step 3: Co-Solvent System C->D If heating is insufficient or not viable C->F If soluble E Step 4: pH Modification (for protic systems) D->E If co-solvents are not effective or compatible D->F If soluble E->F If solubility is achieved G Consult Further (e.g., formulation strategies) E->G If still insoluble

Caption: A logical workflow for troubleshooting solubility issues.

Issue: The compound is not dissolving in my chosen organic solvent at room temperature.

Step 1: Systematic Solvent Screening

  • Rationale: The principle of "like dissolves like" is a good starting point. The polarity of the solvent should be matched with the polarity of the solute. Given the polar nature of 5-fluoro-1H-indazole-4-carboxylic acid, a range of polar solvents should be tested.

  • Protocol:

    • Prepare small, equivalent amounts of the compound in separate vials.

    • Add a measured volume of each test solvent (e.g., DMSO, DMF, NMP, ethanol, methanol, acetonitrile, acetone) to achieve a target concentration.

    • Vortex each vial at room temperature for a set period (e.g., 5-10 minutes).

    • Visually inspect for complete dissolution. If not fully dissolved, proceed to the next step.

Step 2: Controlled Temperature Increase

  • Rationale: Increasing the kinetic energy of the system by heating can overcome the activation energy required for dissolution.

  • Protocol:

    • Using the vials from Step 1 where the compound did not fully dissolve, place them in a controlled temperature water bath or on a hot plate with magnetic stirring.

    • Gradually increase the temperature in increments of 10°C.

    • Allow the solution to equilibrate at each temperature for 5-10 minutes with continuous stirring.

    • Observe the temperature at which complete dissolution occurs.

    • Crucial: After dissolution, allow the solution to cool back to room temperature to check for precipitation. If the compound crystallizes out, it indicates that the solubility is temperature-dependent and the solution may be supersaturated at room temperature.

Step 3: Implementation of a Co-Solvent System

  • Rationale: A mixture of solvents can have solubilizing properties that are superior to a single solvent. A co-solvent can disrupt the crystal lattice of the solute more effectively and create a more favorable solvation environment.

  • Protocol:

    • Start with the solvent in which the compound has shown partial solubility.

    • Incrementally add a second, miscible solvent (the co-solvent) in small percentages (e.g., 5-10% v/v). Good co-solvents to try include those from a different class (e.g., adding a polar protic solvent like ethanol to a polar aprotic solvent like DMSO).

    • After each addition, vortex or stir the mixture thoroughly and observe for any improvement in solubility.

    • The addition of a small amount of water can also be tested as a co-solvent.[3][4][5]

Step 4: pH Adjustment (for Protic Solvent Systems)

  • Rationale: The carboxylic acid moiety of 5-fluoro-1H-indazole-4-carboxylic acid is acidic. In protic solvents (like alcohols or water-containing systems), deprotonating the carboxylic acid to its carboxylate salt form can dramatically increase its polarity and, consequently, its solubility.

  • Protocol:

    • Disperse the compound in the chosen protic solvent system.

    • Add a small amount of a suitable organic base (e.g., triethylamine, diisopropylethylamine) dropwise while stirring.

    • Monitor for dissolution. The formation of the salt should lead to a significant increase in solubility.

    • Caution: Be aware that changing the pH will alter the chemical nature of your compound, which may impact downstream applications. This method is generally suitable when the ionized form is acceptable for the subsequent experimental steps.

Data Summary: Predicted Solubility Profile

The following table provides a qualitative prediction of the solubility of 5-fluoro-1H-indazole-4-carboxylic acid in various classes of organic solvents, based on its chemical structure and general principles of solubility.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, NMPHighThese solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating both the polar carboxylic acid group and the aromatic indazole ring.
Polar Protic Methanol, EthanolModerateThe hydroxyl group of these solvents can act as both a hydrogen bond donor and acceptor, facilitating interaction with the carboxylic acid and the indazole nitrogens. However, their polarity is lower than that of polar aprotic solvents.
Ketones Acetone, Methyl Ethyl KetoneModerate to LowThese solvents have a polar carbonyl group but are less polar overall than alcohols and aprotic polar solvents.
Ethers Tetrahydrofuran (THF), DioxaneLowEthers are relatively non-polar and have limited ability to form strong hydrogen bonds, making them poor solvents for this compound.
Non-Polar Hexane, TolueneVery LowThe significant polarity of the carboxylic acid and the indazole moiety makes the compound incompatible with non-polar solvents.

Experimental Workflow for Solubility Determination

dot

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization A Weigh Compound C Add Solvent Incrementally A->C B Select Solvents B->C D Vortex/Stir C->D E Observe for Dissolution D->E F Solubility Achieved? E->F G Record Solubility (mg/mL or M) F->G Yes H Apply Heat F->H No H->C Re-evaluate I Try Co-solvent H->I If ineffective I->C Re-evaluate

Caption: A systematic workflow for determining solubility.

We trust this technical guide will be a valuable asset in your research endeavors. Should you have any further questions or require more specific guidance, please do not hesitate to contact our technical support team.

References

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved February 15, 2026, from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2022, February 11). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. Retrieved February 15, 2026, from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (2015, July 16). [N-Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents. Retrieved February 15, 2026, from [Link]

  • OSTI.GOV. (1992, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article). Retrieved February 15, 2026, from [Link]

  • LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved February 15, 2026, from [Link]

  • Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved February 15, 2026, from [Link]

  • American Chemical Society. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Retrieved February 15, 2026, from [Link]

  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (2024, July 6). Reasons why life on Earth rarely makes fluorine-containing compounds and their implications for the search for life beyond Earth. PMC. Retrieved February 15, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). 5-fluoro-1H-indazole-3-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Fluorine compounds. Retrieved February 15, 2026, from [Link]

  • Chemical Engineering Transactions. (n.d.). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Retrieved February 15, 2026, from [Link]

Sources

Optimization

controlling N1 vs N2 alkylation selectivity in 5-fluoroindazoles

Technical Support Center: Indazole Functionalization Unit Topic: Controlling N1 vs. N2 Alkylation Selectivity in 5-Fluoroindazoles Ticket ID: IND-5F-REGIO-001 Status: Open Executive Summary: The 5-Fluoro Electronic Facto...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Functionalization Unit Topic: Controlling N1 vs. N2 Alkylation Selectivity in 5-Fluoroindazoles Ticket ID: IND-5F-REGIO-001 Status: Open

Executive Summary: The 5-Fluoro Electronic Factor

Welcome to the Indazole Functionalization Support Center. You are likely here because your alkylation of 5-fluoroindazole yielded an inseparable mixture of N1 and N2 isomers.

The Core Problem: Indazoles are ambident nucleophiles. The 5-fluoro substituent adds a layer of complexity:

  • Acidity: The fluorine atom (electron-withdrawing via induction) at the C5 position increases the acidity of the N-H bond (

    
    
    
    
    
    13.8 vs. 14.2 for unsubstituted indazole), making deprotonation easier but the resulting anion less nucleophilic.
  • Tautomeric Bias: While N1-H is the thermodynamically stable tautomer (preserving the benzenoid system), the 5-F group slightly destabilizes the N1 cation intermediate during electrophilic attack, narrowing the energy gap between the N1 and N2 transition states.

This guide provides the protocols to force the reaction toward your desired isomer.

Module 1: The Mechanistic Pathway (Visualization)

To control the outcome, you must understand the competition between Kinetic (N2) and Thermodynamic (N1) control.

IndazoleAlkylation Start 5-Fluoroindazole (Substrate) Deprotonation Indazolyl Anion (Ambident Nucleophile) Start->Deprotonation Base TS_N2 TS-N2 (Lower Activation Energy) Deprotonation->TS_N2 Fast (Kinetic) TS_N1 TS-N1 (Higher Activation Energy) Deprotonation->TS_N1 Slow Product_N2 N2-Alkyl (Kinetic Product) Quinoid Character TS_N2->Product_N2 Product_N1 N1-Alkyl (Thermodynamic Product) Benzenoid Character TS_N1->Product_N1 Product_N2->Product_N1 Isomerization (High T, Long Time) via Ion Pair Dissociation

Figure 1: Reaction coordinate visualization showing N2 as the kinetic trap and N1 as the thermodynamic sink. The 5-fluoro group stabilizes the anion, making the "Isomerization" step slower if the temperature is insufficient.

Module 2: Troubleshooting Guides & Protocols

Scenario A: "I need the N1-isomer exclusively."

Diagnosis: You are likely using a base that allows loose ion pairing (like


 in DMF), leading to a mixture.
The Fix:  Force thermodynamic control or use "Tight Ion Pairing" to shield N2.

Protocol: The Sodium Chelation Method

  • Mechanism: Sodium (

    
    ) coordinates tightly with N2, sterically hindering it and forcing the electrophile to attack N1.
    
  • Reagents: Sodium Hydride (NaH), THF (Anhydrous).[1][2][3]

  • Key Factor: Do NOT use polar aprotic solvents (DMF/DMSO) here; they solvate the cation and break the shielding effect.

Step-by-Step:

  • Preparation: Suspend NaH (1.2 equiv, 60% dispersion) in anhydrous THF (0.2 M) at 0°C under

    
    .
    
  • Addition: Add 5-fluoroindazole (1.0 equiv) slowly. Evolution of

    
     gas will occur. Stir for 30 min at RT to ensure complete deprotonation (crucial due to the 5-F acidity).
    
  • Alkylation: Cool back to 0°C. Add the alkyl halide (1.1 equiv) dropwise.

  • Equilibration: Warm to reflux (65°C) for 4–12 hours.

    • Why Reflux? If any N2 product forms kinetically, the heat provides the energy to reverse the reaction (retro-Michael or

      
       reversal) and funnel it to the stable N1 form.
      
  • Workup: Quench with water, extract with EtOAc.

Expected Selectivity: >95:5 (N1:N2).[3][4]

Scenario B: "I need the N2-isomer, but I keep getting N1."

Diagnosis: You are operating under thermodynamic conditions. N2 is unstable and reverts to N1 if given enough energy or time. The Fix: Use Kinetic Control or Acid-Catalyzed Imidate Chemistry.

Protocol: The Trichloroacetimidate Method (Pfizer Strategy)

  • Mechanism: This method avoids the ambident anion entirely. It proceeds via an

    
    -like pathway or concerted transfer under acidic conditions where N2 (the more basic nitrogen) attacks the activated electrophile.
    
  • Reagents: Alkyl 2,2,2-trichloroacetimidate,

    
     or TMSOTf.
    
  • Solvent: Cyclohexane/DCM (Non-polar solvents suppress the ionic dissociation required for N1 rearrangement).

Step-by-Step:

  • Preparation: Dissolve 5-fluoroindazole (1.0 equiv) and the alkyl trichloroacetimidate (1.5 equiv) in anhydrous cyclohexane/DCM (2:1 ratio).

  • Catalysis: Add

    
     (0.1 equiv) at 0°C.
    
  • Reaction: Stir at RT for 2–4 hours. Do not heat.

  • Filtration: The byproduct (trichloroacetamide) often precipitates. Filter it off.

  • Purification: Flash chromatography immediately. Do not let the crude mixture sit, as N2 isomers can slowly isomerize on acidic silica.

Expected Selectivity: >1:10 (N1:N2).

Module 3: Comparative Data & Decision Matrix

Use this table to select conditions based on your reagents.

VariableCondition A (N1-Selective)Condition B (N2-Selective)Condition C (The "Mix" - Avoid)
Base NaH or

None (Acid Catalysis) or Mitsunobu (

/DIAD)

or NaOH
Solvent THF or DioxaneToluene, DCM, or CyclohexaneDMF, DMSO, or MeCN
Temperature High (Reflux/60°C+)Low (0°C to RT)RT
Electrophile Alkyl Halides (Br/I)Trichloroacetimidates or AlcoholsAlkyl Chlorides
Mechanism Thermodynamic / ChelationKinetic / Protonation-drivenLoose Ion Pair (Random)
5-F Impact Fast deprotonationN2 is slightly more basic than N1High mixture ratio

Frequently Asked Questions (FAQ)

Q: Does the 5-fluoro group prevent the use of Buchwald-Hartwig arylation? A: No, but it changes the ligand requirement. For N1-arylation of 5-fluoroindazole, use CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine (Chan-Lam conditions) or Palladium with Xantphos . The electron-withdrawing fluorine makes the nitrogen less nucleophilic, so you need a more active catalyst cycle than standard indazole.

Q: I used NaH/DMF and still got a mixture. Why? A: DMF is the culprit. DMF is a polar aprotic solvent that solvates cations (


) extremely well. This breaks the "tight ion pair" between Sodium and N2, leaving both nitrogens exposed. Switch to THF or Toluene to restore the shielding effect.

Q: Can I convert my isolated N2 product into N1? A: Yes. This is the "Thermal Rearrangement." Heat your N2-alkyl 5-fluoroindazole in neat anisole or high-boiling solvent at 140°C. It will migrate to the N1 position (the thermodynamic sink).

References

  • Lovering, F. et al. (2022). Selective N2-Alkylation of Indazoles via Trichloroacetimidates. Synthesis.

  • Gaulon, C. et al. (2005). Palladium-Catalyzed N-Arylation of Indazoles: Regioselectivity and Application. Journal of Organic Chemistry.

  • Cheung, M. et al. (2003). Investigation of the Regioselectivity of Alkylation of Indazoles. Tetrahedron Letters.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Foundational text on tautomeric equilibrium).

Sources

Troubleshooting

Technical Support Center: Purification of 5-Fluoro-1H-indazole-4-carboxylic Acid

[1] Current Status: Operational Ticket ID: IND-PUR-005 Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary The purification of 5-fluoro-1H-indazole-4-carboxylic acid presents a uni...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Ticket ID: IND-PUR-005 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

The purification of 5-fluoro-1H-indazole-4-carboxylic acid presents a unique challenge due to the amphoteric nature of the indazole ring (weakly basic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, acidic 

-H) combined with the carboxylic acid moiety. Common synthetic routes—such as the diazotization of substituted anilines or lithiation-carboxylation sequences—frequently yield regioisomers (specifically the 6-carboxylic acid or 3-carboxylic acid variants) and unreacted starting materials.[1]

This guide provides a self-validating purification workflow designed to isolate the 4-isomer from these specific impurities.

Module 1: The "Quick Fix" (Triage)

User Issue: "My crude product is a dark solid, and LC-MS shows 85% purity. Standard silica columns are causing tailing and poor separation."[1]

Diagnosis: Indazole carboxylic acids are zwitterionic and highly polar. On standard normal-phase silica, they streak due to strong interactions with silanol groups.[1] Furthermore, regioisomers often co-elute in organic solvents.[1]

Immediate Action: The pH-Swing Protocol Before attempting chromatography, you must exploit the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 difference between the carboxylic acid (~3.5) and the non-acidic impurities (unreacted indazoles or halogenated precursors).
Protocol: Acid-Base Impurity Rejection
  • Dissolution: Suspend the crude solid in 1M NaOH (aq) (5-10 volumes).

    • Why: The 4-COOH and any regioisomeric acids will deprotonate and dissolve.[1] Non-acidic impurities (e.g., 5-fluoro-1H-indazole starting material) will remain insoluble.[1]

  • Filtration: Filter the alkaline solution through a Celite pad. Discard the solid filter cake (contains non-acidic organic impurities).

  • Precipitation (The Critical Step):

    • Cool the filtrate to 0–5°C.

    • Slowly add 2M HCl dropwise while stirring vigorously.

    • Stop point: Adjust pH to exactly 3.0–3.5 .

    • Technical Insight: Going too low (pH < 1) can protonate the indazole nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       ~1.5), forming a soluble hydrochloride salt, causing yield loss. You want the zwitterionic/neutral species to crash out.
      
  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
    ) and minimal cold acetonitrile.
    

Module 2: Deep Purification (Regioisomer Separation)

User Issue: "I have removed the starting material, but NMR shows ~10% of the 6-carboxylic acid isomer. How do I separate them?"

Scientific Logic: Regioisomers (4-COOH vs. 6-COOH) have identical molecular weights and similar polarities, making flash chromatography inefficient.[1] However, their Crystal Lattice Energies differ significantly due to intramolecular hydrogen bonding.[1]

  • 4-COOH Isomer: The carboxylic acid at C4 is spatially close to the indazole N1/N2, often allowing for intramolecular H-bonding or specific dimer formations that reduce solubility in polar aprotic solvents compared to the 6-isomer.[1]

Workflow Visualization

PurificationLogic Crude Crude Mixture (4-COOH + 6-COOH + Impurities) pH_Swing pH Swing Extraction (Target pH 3.5) Crude->pH_Swing 1. Dissolve in NaOH 2. Filter insolubles 3. Acidify Solid_A Precipitate A (Acids Only) pH_Swing->Solid_A Precipitate Filtrate_A Discard Filtrate (Salts/Solubles) pH_Swing->Filtrate_A Recryst Recrystallization (MeOH / H2O) Solid_A->Recryst Reflux then Cool Pure Pure 5-fluoro-1H-indazole-4-COOH (>98%) Recryst->Pure Filter Crystals MotherLiq Mother Liquor (Enriched in 6-COOH isomer) Recryst->MotherLiq Filtrate

Caption: Figure 1.[1][2] Purification logic flow emphasizing the removal of non-acidic impurities via pH control followed by regioisomer separation via crystallization.[1]

Protocol: Selective Recrystallization

Solvent System: Methanol / Water (3:1 ratio) or Acetonitrile (ACN).

  • Reflux: Suspend the solid from Module 1 in Methanol (10 volumes). Heat to reflux. The solid may not dissolve completely yet.

  • Titration: Add water dropwise at reflux until the solution becomes slightly turbid, then add just enough methanol to clear it again.

  • Cooling Ramp: Turn off the heat and allow the flask to cool to room temperature slowly (over 2 hours) in the oil bath.

    • Why: Rapid cooling traps the kinetic impurity (6-isomer). Slow cooling favors the thermodynamic product (4-isomer).

  • Harvest: Filter the crystals.

    • Wash: Wash with 10% cold MeOH in Water.

    • Drying: Dry under high vacuum at 45°C. Warning: Do not exceed 60°C; electron-deficient aromatic acids can decarboxylate under thermal stress.[1]

Module 3: Troubleshooting & FAQs

Q1: Why does my compound streak on TLC/Column even after workup?

A: The carboxylic acid group interacts with the silica.[1]

  • Fix: Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase (e.g., DCM:MeOH:HOAc 95:4:1).[1] This keeps the acid protonated and reduces streaking. Alternatively, use a C18 Reverse Phase column with Water/Acetonitrile (+0.1% TFA).

Q2: I see a new impurity peak at M-44 in LC-MS. What happened?

A: You likely decarboxylated your product.

  • Cause: 5-fluoro-1H-indazole-4-carboxylic acid is an electron-deficient ring system.[1] High heat during drying or basic hydrolysis can trigger decarboxylation, releasing ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Mass 44).
    
  • Prevention: Never dry above 50°C. Avoid prolonged boiling in strong base.

Q3: The 1H-NMR shows broad peaks. Is it impure?

A: Not necessarily. Indazoles undergo annular tautomerism (proton hopping between N1 and N2).

  • Verification: Run the NMR in DMSO-d6 with a drop of TFA or NaOD .[1] Locking the protonation state usually sharpens the signals, allowing you to accurately integrate and check for regioisomers.[1]

Analytical Verification Data

Use the table below to validate your isolated material.

ParameterExpected ValueNotes
Appearance Off-white to pale yellow solidDark brown indicates oxidation/polymerization.[1]
LC-MS (ESI+) [M+H]+ = 181.04M+H of 6-isomer is identical; retention time differs on C18.[1]
1H-NMR (DMSO-d6) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

~13.5 (br s, 1H, COOH)
Look for splitting patterns of aromatic protons.
Regioisomer Check Coupling Constants (

)
4-COOH isomer typically shows distinct

coupling compared to 6-COOH.

References

  • Synthesis of Indazole Derivatives: World Intellectual Property Organization, WO 2011/153945 A1.[1] (Describes the isolation of fluoro-indazole carboxylic acids via basic hydrolysis and pH adjustment). [1]

  • General Indazole Properties: PubChem Compound Summary, "5-fluoro-1H-indazole-3-carboxylic acid" (Analogous physicochemical data for solubility and acidity).[1] [1]

  • Purification of Heterocyclic Acids: Organic Chemistry Portal, "Synthesis of Indazoles."[1] (General methodologies for workup of indazole rings).

  • Crystallographic Data: National Institutes of Health (PMC), "5-Fluoro-1H-indole-3-carboxylic acid" (Structural analog demonstrating hydrogen bonding networks in crystal lattice).[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-fluoro-1H-indazole-4-carboxylic acid before handling.

Sources

Optimization

troubleshooting low yields in indazole-4-carboxylic acid amidation

Topic: Troubleshooting Low Yields & Optimization Strategies Introduction: The "Position 4" Challenge Amidation of indazole-4-carboxylic acid is notoriously deceptive. While it appears to be a standard amide coupling, res...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields & Optimization Strategies

Introduction: The "Position 4" Challenge

Amidation of indazole-4-carboxylic acid is notoriously deceptive. While it appears to be a standard amide coupling, researchers frequently encounter stalled conversion (20–40%), complex impurity profiles, or complete precipitation of the starting material.

The low yields typically stem from three converging factors:

  • Peri-Interaction (Sterics): The C-4 carboxylate is sterically crowded by the C-3 proton and the C-5 proton, creating a "bay region" effect that hinders nucleophilic attack by the amine.

  • Electronic Deactivation: The electron-rich indazole ring reduces the electrophilicity of the carbonyl carbon, requiring higher activation energy.

  • Competitive N-Reactivity: The unprotected N-1/N-2 nitrogens are nucleophilic. They can compete for the coupling reagent (leading to guanidinylation with uronium salts) or undergo N-acylation, consuming the activated species.

This guide provides a diagnostic workflow and three tiered protocols to resolve these issues.

Part 1: Diagnostic Workflow

Before altering reagents, diagnose the specific failure mode using this logic flow.

TroubleshootingFlow Start Low Yield (<50%) CheckTLC Analyze Crude (LCMS/TLC) Start->CheckTLC SM_Remains Starting Material (SM) Remains Unreacted? CheckTLC->SM_Remains Byproducts Major Byproducts? CheckTLC->Byproducts Solubility Is Reaction Mixture a Slurry/Precipitate? SM_Remains->Solubility Yes N_Acyl Product Mass + Coupling Reagent (Guanidinylation)? Byproducts->N_Acyl Yes Soln_Solubility SOLUBILITY ISSUE Switch to DMAc/NMP Check Protocol A Solubility->Soln_Solubility Yes Soln_Activation ACTIVATION ISSUE C-4 is hindered. Switch to T3P or Acid Chloride Check Protocol B/C Solubility->Soln_Activation No (Clear soln) Soln_Protection COMPETING N-NUCLEOPHILE N-1/N-2 is reacting. Protect Indazole (THP/SEM) Check Protocol A N_Acyl->Soln_Protection Yes

Figure 1: Diagnostic logic for identifying the root cause of failure in indazole amidation.

Part 2: Strategic Solutions & Protocols

Issue 1: The "Guanidinylation" Trap (Uronium Reagents)

Symptoms: LCMS shows a mass corresponding to [Indazole + Coupling Reagent - Leaving Group]. Cause: If you are using HATU, HBTU, or EDC, the unprotected nitrogen of the indazole (or the amine partner) reacts with the coupling reagent faster than the slow-reacting C-4 carboxylate.

Solution:

  • Protect the Indazole: Install a THP (tetrahydropyranyl), Boc, or SEM group on the N-1 position. This eliminates N-nucleophilicity and significantly improves solubility in organic solvents.

  • Switch Reagents: If protection is impossible, move to T3P (Propylphosphonic anhydride) . T3P does not form guanidine byproducts.

Issue 2: Steric Hindrance at C-4

Symptoms: Reaction stalls with unreacted starting material despite full solubility. Cause: The active ester formed by standard reagents (OBt/OAt esters) is too bulky or not electrophilic enough to overcome the steric barrier at position 4.

Solution: Use a smaller, more aggressive activating group (Acid Chloride or Mixed Anhydride).

Protocol A: The "Gold Standard" (T3P Method)

Best for: Sterically hindered substrates, scalability, and avoiding epimerization.

Why T3P? T3P (Propylphosphonic anhydride) drives the reaction to completion by releasing a water-soluble byproduct. It is less sensitive to steric bulk than HATU and avoids the guanidinylation side-reaction common with uronium salts [1].

Reagents:

  • Indazole-4-carboxylic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: Suspend the indazole acid and the amine in the solvent (0.1 M concentration).

  • Base Addition: Add Pyridine. (Pyridine often acts as a superior nucleophilic catalyst compared to DIPEA for T3P couplings).

  • Activation: Add T3P solution dropwise at 0 °C.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Tip: If conversion is <50% after 4 hours, heat to 50–60 °C. T3P is thermally stable.

  • Workup: Dilute with EtOAc, wash with water, sat. NaHCO3, and brine. The phosphorus byproducts wash away in water.

Protocol B: The "Nuclear Option" (Acid Chloride via Ghosez's Reagent)

Best for: Extremely unreactive amines (anilines) or when T3P fails.

Why Ghosez's Reagent? Standard Thionyl Chloride (SOCl2) generates HCl and heat, which can degrade sensitive protecting groups. Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions at room temperature [2].

Reagents:

  • Indazole-4-carboxylic acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 equiv)

  • Amine (1.1 equiv)

  • Base: DIPEA (2.0 equiv) or Et3N

  • Solvent: Dry DCM or THF

Step-by-Step:

  • Activation: Dissolve Indazole acid in dry DCM. Add Ghosez’s Reagent dropwise at RT. Stir for 1–2 hours.

    • Check: Monitor by quenching a small aliquot with MeOH and checking for the Methyl Ester by TLC/LCMS.

  • Coupling: Once activation is complete (acid chloride formed), add the Amine and Base.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Standard aqueous extraction.

Part 3: Comparative Data & Reagent Selection

Use this table to select the correct reagent based on your specific constraints.

ReagentReactivity (Sterics)Risk of Side Rxn (N-Attack)Solubility RequirementCost/Scalability
EDC / HOBt LowModerateHigh (DCM/DMF)Low (Good)
HATU / DIPEA HighHigh (Guanidinylation) High (DMF)High (Poor)
T3P / Pyridine Very High LowModerate (EtOAc/DMF)Moderate (Excellent)
SOCl2 / (COCl)2 ExtremeLowN/A (Heterogeneous ok)Low (Excellent)

Part 4: Frequently Asked Questions (FAQs)

Q: My indazole starting material is insoluble in DCM, EtOAc, and THF. What do I do? A: This is common for zwitterionic amino acids or high-melting heterocycles.

  • Solvent: Switch to DMAc (Dimethylacetamide) or NMP . These are superior to DMF for solubilizing flat aromatic systems.

  • LiCl Additive: Add 5–10 equivalents of LiCl to the reaction. This disrupts hydrogen bond aggregates and can solubilize "brick-dust" peptides or heterocycles [3].

Q: I see a spot on TLC that corresponds to the N-acyl product, not the amide. How do I fix this? A: This confirms the N-1/N-2 nitrogen is competing.

  • Immediate Fix: If you cannot protect the nitrogen, use the Acid Chloride method (Protocol B) but add the amine immediately or use a huge excess of the amine. The amine is a better nucleophile than the indazole nitrogen, so kinetics will favor the amide if the amine concentration is high.

  • Long-term Fix: Protect the indazole with THP (dihydropyran + acid catalyst). It is easily removed later with mild acid.

Q: Can I use microwave irradiation? A: Yes, but be cautious with HATU in the microwave as it accelerates guanidinylation byproducts. T3P is the preferred reagent for microwave-assisted amidation (100 °C, 10–20 mins) as it is non-explosive and thermally stable.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3][4][5] Organic Process Research & Development, 20(2), 140–177.

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the generation of acid chlorides. Angewandte Chemie International Edition, 8(6), 454–455.

  • Seebach, D., Thaler, A., & Beck, A. K. (1989). Solubilization of Peptides in Non-Polar Organic Solvents by the Addition of Inorganic Salts. Helvetica Chimica Acta, 72(5), 857–878.

  • Valeur, E., & Bradley, M. (2009).[6][7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.[6][8]

Sources

Troubleshooting

Technical Support Center: Preventing Unwanted Decarboxylation of Indazole-4-Carboxylic Acids

Introduction: Indazole-4-carboxylic acid and its derivatives are pivotal building blocks in medicinal chemistry and materials science. However, their utility is often hampered by a significant thermal liability: the tend...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Indazole-4-carboxylic acid and its derivatives are pivotal building blocks in medicinal chemistry and materials science. However, their utility is often hampered by a significant thermal liability: the tendency to undergo decarboxylation upon heating. This unwanted side reaction can lead to low yields, impure products, and the complete failure of synthetic campaigns. This guide provides a comprehensive technical resource for researchers, offering in-depth troubleshooting, preventative strategies, and validated protocols to maintain the integrity of the carboxyl group during synthetic transformations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of indazole-4-carboxylic acids.

Q1: Why is my indazole-4-carboxylic acid decarboxylating during my reaction? Decarboxylation is the loss of the carboxylic acid group as carbon dioxide (CO₂). This reaction is often initiated by heat.[1] The indazole ring system, particularly with its electronic properties, can stabilize the intermediate formed after the loss of CO₂, making this process more favorable than with simple aliphatic carboxylic acids.[2] If your reaction requires elevated temperatures (typically >100-150 °C), you are providing the necessary activation energy for this unwanted side reaction to occur.[1]

Q2: Is there a specific temperature at which decarboxylation begins? There is no universal "decarboxylation temperature," as it is highly dependent on the specific substrate, solvent, pH, and reaction time. However, thermal decomposition of aromatic carboxylic acids can often proceed readily at temperatures between 100-150 °C.[1] Some highly sensitive substrates may even decompose at lower temperatures over extended periods. It is crucial to assume that any reaction involving heating an indazole-4-carboxylic acid carries a risk of decarboxylation.

Q3: Can I prevent this just by lowering the reaction temperature? Lowering the temperature is the most direct approach and should always be your first consideration. However, many reactions, such as amide bond formations with unactivated amines or certain cross-coupling reactions, require heat to proceed at a reasonable rate. If lowering the temperature stalls your desired reaction, you must employ alternative chemical strategies.

Q4: How do solvent and base choice impact decarboxylation? Both can have a profound effect. Certain high-boiling solvents, like quinoline, are known to facilitate decarboxylation and are sometimes used for this express purpose.[3] The pH of the reaction medium is also critical; both strongly acidic and basic conditions can catalyze decarboxylation pathways.[4][5] The choice of base is particularly important in reactions like amide couplings. A strong, nucleophilic base can deprotonate the carboxylic acid, and the resulting carboxylate salt may have different thermal stability.[6]

Q5: What is the most reliable way to prevent decarboxylation? The most robust and widely applicable strategy is to temporarily "mask" or protect the carboxylic acid group as an ester.[7] This modification renders the group inert to decarboxylation under most conditions. After your desired reaction is complete, the ester is cleaved to regenerate the carboxylic acid. Alternatively, for reactions like amide coupling, using modern coupling reagents allows the reaction to proceed at room temperature, completely avoiding the thermal trigger for decarboxylation.[8][9]

Section 2: Troubleshooting Guide: Decarboxylation Detected

This section is for researchers who have already observed the formation of the undesired decarboxylated byproduct in their reactions.

Symptom: Your reaction mixture shows the presence of a new, less polar compound (as seen by TLC or LCMS) corresponding to the mass of the indazole core without the carboxylic acid group. You may also observe poor conversion of your starting material and low yield of the desired product.

Diagnostic Workflow

Follow this workflow to diagnose the cause and identify the appropriate solution.

start Decarboxylation Observed (LCMS/NMR Confirmation) check_temp Reaction Temperature > 80°C? start->check_temp check_reagents Using Free Carboxylic Acid for Heated Coupling? check_temp->check_reagents No sol_temp Root Cause: Excessive Thermal Energy check_temp->sol_temp Yes check_ph Using Strong Acid/Base Catalyst? check_reagents->check_ph No sol_coupling Root Cause: Direct Use of Thermally Labile Functional Group check_reagents->sol_coupling Yes sol_ph Root Cause: pH-Catalyzed Decomposition check_ph->sol_ph Yes rec_temp Solution: 1. Re-run at lower temp. 2. If slow, see Prophylactic Strategies (Section 3). sol_temp->rec_temp rec_coupling Solution: 1. Protect the -COOH group. 2. Use a mild, room-temp coupling protocol. sol_coupling->rec_coupling rec_ph Solution: 1. Use non-nucleophilic base (DIPEA). 2. Buffer the system if possible. 3. Consider a protection strategy. sol_ph->rec_ph

Caption: Diagnostic workflow for troubleshooting decarboxylation.

Summary of Causes and Solutions
Potential Cause Causality Recommended Solutions
Excessive Heat The primary driver of decarboxylation is thermal energy, which provides the activation energy needed to break the C-C bond and release CO₂.Attempt the reaction at a lower temperature (e.g., 60-80°C). If the desired transformation is too slow, you must switch to a strategy that avoids heat entirely, such as using a protecting group or a more active coupling agent.
Inappropriate Reaction Type Using the free carboxylic acid directly in reactions that demand high heat (e.g., thermal condensation to form an amide) is a direct path to decarboxylation.This approach is fundamentally flawed for this substrate class. Do not heat the free acid. Instead, use a mild, room-temperature activation method (see Protocol 3.2) or protect the acid (see Protocol 3.1).
Non-Optimal pH Extreme pH values can catalyze the reaction. Strong bases can form a carboxylate, which may have different stability, while strong acids can protonate the indazole ring, altering its electronic properties and potentially lowering the decarboxylation barrier.[4]If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). Avoid strong mineral acids as catalysts where possible. If pH control is essential, consider buffering the reaction medium.
Solvent Effects High-boiling, coordinating solvents can stabilize the transition state of decarboxylation.[3] Hydrogen-donating solvents may also influence reaction pathways.[6]If possible, switch to lower-boiling, non-coordinating solvents such as Tetrahydrofuran (THF), 2-Methyl-THF, or 1,2-Dimethoxyethane (DME).

Section 3: Prophylactic Strategies & Protocols

The best approach is to prevent decarboxylation from the outset. The following strategies are industry-standard methods for handling thermally sensitive carboxylic acids.

Strategy 1: Carboxylic Acid Protection via Esterification

By converting the carboxylic acid to an ester, you remove the possibility of decarboxylation. The choice of ester is critical and depends on the stability of your molecule to the final deprotection conditions.[7]

Protecting Group Introduction Conditions Stability Cleavage Conditions Pros & Cons
Methyl (-Me) SOCl₂, Methanol (0°C to RT)Generally robustSaponification (LiOH or NaOH in H₂O/THF)Pro: Simple, inexpensive. Con: Cleavage conditions are basic and can cause epimerization or degrade base-sensitive molecules.[10]
tert-Butyl (-tBu) tert-Butyl trichloroacetimidate, BF₃·OEt₂Stable to base, nucleophiles, hydrogenolysisStrong Acid (Trifluoroacetic acid (TFA) or HCl in Dioxane)Pro: Excellent stability and orthogonal to many other groups.[10] Con: Cleavage requires strong acid, which may not be tolerated by all substrates.
Benzyl (-Bn) Benzyl bromide (BnBr), Base (e.g., K₂CO₃, Cs₂CO₃)Stable to acid and baseCatalytic Hydrogenolysis (H₂, Pd/C)Pro: Cleavage conditions are very mild and neutral.[11] Con: Incompatible with molecules containing other reducible groups (alkenes, alkynes, nitro groups).

This protocol uses thionyl chloride and methanol for a clean and efficient conversion.

  • Setup: Suspend indazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.2 eq) dropwise via syringe over 10-15 minutes. The suspension should gradually become a clear solution.

    • Causality Note: SOCl₂ reacts with methanol to form HCl in situ, which is the catalyst for the Fischer esterification. This method avoids using concentrated mineral acids directly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LCMS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess methanol and HCl.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be purified further by column chromatography if necessary.

Strategy 2: Mild Amide Coupling at Room Temperature

If the ultimate goal is to form an amide, there is no need to subject the free acid to heat. Using a modern peptide coupling reagent activates the carboxylic acid in situ at room temperature, allowing for immediate and efficient reaction with an amine.

start Start: Indazole-4-COOH decision Reaction requires heating >80°C? start->decision path_heat Protect Carboxylic Acid (e.g., as Methyl Ester) [Protocol 3.1] decision->path_heat Yes path_mild Use Mild Activation (e.g., HBTU Coupling) [Protocol 3.2] decision->path_mild No (e.g., Amide Coupling) react_heat Perform Heated Reaction path_heat->react_heat deprotect Deprotect Ester (e.g., LiOH Hydrolysis) react_heat->deprotect product Final Product deprotect->product path_mild->product

Caption: Decision workflow for handling indazole-4-carboxylic acid.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation at ambient temperature.[8]

  • Setup: Dissolve the indazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.2 M) under an inert atmosphere.

  • Reagent Addition: Add HBTU (1.1 eq) and a non-nucleophilic base, diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-30 minutes.

    • Causality Note: HBTU reacts with the carboxylate (formed by DIPEA) to generate a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile, primed for nucleophilic attack.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 2-12 hours. Monitor the reaction by TLC or LCMS until the activated ester is consumed.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid solution (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.

Section 4: References

  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from

  • Chemistry Student. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube.

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford Learning Link.

  • Myers, A. (n.d.). Protecting Groups. Harvard University. Retrieved from

  • Unknown Author. (n.d.). Carboxyl protecting groups. Retrieved from

  • Unknown Author. (2025, December 22). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. UNT Digital Library.

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from

  • Barlin, G. B., & Riggs, N. V. (n.d.). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ResearchGate.

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

  • The Organic Chemistry Tutor. (2018, October 21). Decarboxylation of Carboxylic Acid | Explained by IITian | Jee Mains, Advanced [Video]. YouTube.

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

  • Unknown Author. (2025, August 6). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.

Sources

Optimization

removing palladium impurities from indazole carboxylic acid products

Diagnostic Framework: The "Why" & "How" The Chelation Challenge Indazole carboxylic acids present a "perfect storm" for palladium retention. Unlike simple aryls, the indazole core acts as a bidentate ligand.

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Framework: The "Why" & "How"

The Chelation Challenge

Indazole carboxylic acids present a "perfect storm" for palladium retention. Unlike simple aryls, the indazole core acts as a bidentate ligand. The pyridine-like nitrogen (N2) is a strong


-donor, while the carboxylic acid can participate in hydrogen bonding or anionic coordination if the pH is basic.

Key Insight: Standard liquid-liquid extraction (LLE) often fails here because the Pd-Indazole complex is chemically stable and the zwitterionic nature of the product prevents clean partitioning into organic phases.

Mechanism of Retention

The diagram below illustrates why your standard workup is leaving residual Pd. The Pd species inserts into the N2 position, stabilized by the electron-rich heterocycle.

Pd_Indazole_Chelation cluster_mechanism Coordination Mode Indazole Indazole Core (Substrate) Complex Stable Pd-N Complex (Resistant to washing) Indazole->Complex N2 Lone Pair Donation Pd Pd(II) Species (Impurity) Pd->Complex Coordination

Figure 1: Mechanism of Palladium retention via N2-coordination in the indazole scaffold.

Scavenger Selection Guide

For indazole carboxylic acids, solubility is the limiting factor. These compounds often require polar aprotic solvents (DMSO, DMF) or hot alcohols. You must select a scavenger that functions in these media without trapping the product via ion exchange.

Recommendation Matrix

Scavenger TypeFunctional GroupBest ForCompatibility Notes
SiliaMetS® Thiol Propylthiol (-SH)Universal Choice. High affinity for Pd(II) and Pd(0).Neutral pH. Does not interact with COOH. Works well in DMF/DMSO.
SiliaMetS® DMT DimercaptotriazineHigh Loadings. Best for >500 ppm contamination.Very robust. The triazine ring competes effectively against the indazole nitrogen.
Polymer-TMT Macroporous TMTLow swelling solvents (MeOH, EtOH).Avoid in 100% DMSO (viscosity issues). Good if you need to avoid silica leaching.
L-Cysteine Amino Acid (Free)Crystallization. Solution-phase chelation.Soluble in water/base. Can be washed away during final acidic precipitation.

Troubleshooting Workflow (Decision Tree)

Follow this logic gate to determine the optimal purification route for your specific batch.

Remediation_Workflow Start Start: Crude Indazole-COOH (Pd > 50 ppm) Solubility Is Product Soluble in Hot MeOH/THF? Start->Solubility Yes_Sol Yes Solubility->Yes_Sol No_Sol No (Requires DMSO/DMF) Solubility->No_Sol Silica_Scav Method A: Solid-Supported Scavenging (SiliaMetS Thiol/DMT) Yes_Sol->Silica_Scav Final Final Polishing: Crystallization (pH Adjustment) Silica_Scav->Final Colloidal Is the solution dark/grey? No_Sol->Colloidal Filter Step 1: Hot Filtration via Celite (Remove Pd(0) colloids) Colloidal->Filter Yes Cyst_Method Method B: L-Cysteine Wash (Solution Phase) Colloidal->Cyst_Method No Filter->Cyst_Method Cyst_Method->Final

Figure 2: Decision matrix for selecting the purification method based on solubility and impurity type.

Validated Protocols

Protocol A: Solid-Supported Scavenging (For MeOH/THF Soluble Batches)

Use when the product can be dissolved in refluxing alcohol.

  • Dissolution: Dissolve crude indazole carboxylic acid in MeOH or THF (10-20 volumes). Heat to 50°C if necessary.

  • Loading: Add SiliaMetS® Thiol or DMT (4 molar equivalents relative to residual Pd content, or 10% w/w relative to product if Pd content is unknown).

  • Incubation: Stir at 50°C for 4 hours. Note: Heat is crucial to break the Pd-Indazole coordination bond.

  • Filtration: Filter hot through a 0.45 µm pad (or fine frit) to remove the scavenger.

  • Isolation: Concentrate filtrate and crystallize.

Protocol B: L-Cysteine Assisted Precipitation (For DMSO/DMF Batches)

Use when the product is only soluble in high-boiling polar solvents.

  • Dissolution: Dissolve the crude product in DMSO or DMF (minimum volume).

  • Scavenger Prep: Prepare a 10% aqueous solution of L-Cysteine (or N-Acetyl Cysteine).

  • Mixing: Add the cysteine solution to the DMSO mixture (0.5 eq relative to product). Stir at 60°C for 1 hour.

    • Mechanism: Cysteine out-competes the indazole nitrogen for Pd binding, forming a water-soluble Pd-Cysteine complex.

  • Precipitation: Slowly add water (antisolvent) or adjust pH to the isoelectric point (usually pH 3-4 for indazole-COOH) to precipitate the product.

  • Wash: Filter the solid. The Pd-Cysteine complex remains in the supernatant. Wash the cake thoroughly with water.

Frequently Asked Questions (FAQs)

Q: My product turned grey after crystallization. What happened? A: This is "Pd black" (colloidal palladium). Scavengers like Thiol/DMT target soluble Pd(II). If you have colloidal Pd, you must perform a hot filtration through Celite® or activated carbon before adding the scavenger.

Q: Can I use amine-based scavengers (e.g., WA-20, Diamine)? A: Avoid them. Indazole carboxylic acids are acidic. Amine scavengers will deprotonate your carboxylic acid, causing the product to stick to the silica via ionic bonding (salt formation), leading to massive yield loss. Stick to Thiol or DMT.

Q: The Pd levels are still ~50 ppm after one pass. Why? A: The Pd-Indazole bond is kinetically stable. You likely didn't heat the scavenging step enough. Increase temperature to 60-70°C to overcome the activation energy required for ligand exchange.

Q: What are the regulatory limits? A: Per ICH Q3D , the oral PDE (Permitted Daily Exposure) for Palladium is 100 µ g/day .[1] For a drug with a max daily dose of 10g, the limit is 10 ppm .[1]

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.[2][3] Advanced Synthesis & Catalysis. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. [Link]

Sources

Troubleshooting

resolving emulsion issues during extraction of fluorinated indazoles

Technical Troubleshooting Guide & FAQ Status: Operational Subject: Resolving Emulsion Issues in Fluorinated Indazole Workups Audience: Medicinal Chemists, Process Chemists, Purification Specialists Introduction: The "Amp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Troubleshooting Guide & FAQ

Status: Operational Subject: Resolving Emulsion Issues in Fluorinated Indazole Workups Audience: Medicinal Chemists, Process Chemists, Purification Specialists

Introduction: The "Amphiphilic Trap"

Welcome. If you are reading this, you are likely staring at a separatory funnel containing a cloudy, inseparable mixture where your fluorinated indazole product should be.

You are not alone. Fluorinated indazoles represent a unique "perfect storm" for emulsion formation. The combination of the hydrophobic fluorinated motif (which seeks the organic phase) and the polar, hydrogen-bonding indazole core (which interacts with the aqueous phase) creates a molecule that acts as a surfactant. This molecule naturally aligns at the liquid-liquid interface, stabilizing droplets and preventing phase coalescence.

This guide provides a causality-based approach to breaking these emulsions, moving from mild ionic adjustments to physical disruption techniques.

Module 1: The Physics of the Problem
Q: Why is my fluorinated indazole forming a more stubborn emulsion than non-fluorinated analogs?

A: It is a matter of Interfacial Tension and Isopycnic Densities .

  • The Surfactant Effect: The indazole nitrogen (N-H) is a hydrogen bond donor/acceptor, while the fluorinated tail is highly lipophilic (the "Fluorous Effect"). This amphiphilic structure lowers the interfacial tension between your organic solvent and water, stabilizing the emulsion.

  • Density Matching (Isopycnic State): Fluorine atoms are heavy. If you are using Dichloromethane (DCM) and washing with brine, the density of your organic layer (DCM + heavy product) may dangerously approach the density of the aqueous layer (~1.1–1.2 g/mL). When densities match, gravity cannot separate the phases.

Mechanism of Stabilization

EmulsionMechanism cluster_0 The Amphiphilic Trap Aqueous Aqueous Phase (Polar Interactions) Interface Interface Layer (Emulsion) Aqueous->Interface Organic Organic Phase (Lipophilic Interactions) Organic->Interface Indazole Fluorinated Indazole (Surfactant Behavior) Indazole->Aqueous N-H Hydrogen Bonding Indazole->Organic Fluorine-Lipophilicity Indazole->Interface Aligns at Boundary

Caption: The "Push-Pull" mechanism where fluorinated indazoles align at the interface, stabilizing the emulsion.

Module 2: Pre-Extraction Prevention (Self-Validating Protocols)
Q: How can I prevent this before I even add water?

A: The most effective strategy is Solids Removal and Solvent Switching .

The Protocol:

  • Catalyst Filtration: Before adding any aqueous solution, filter your reaction mixture through a small pad of Celite or a glass frit. Suspended palladium (from couplings) or inorganic bases (carbonates/phosphates) act as nucleation sites for emulsions [1].

  • Solvent Swap: If your reaction is in DMF or DMSO, do not extract directly. Dilute 10x with water and extract into EtOAc. If using DCM and anticipating density issues, switch to Ethyl Acetate (EtOAc) or TBME, which are significantly lighter than water, ensuring a density difference >0.1 g/mL.

Module 3: Breaking the Emulsion (Troubleshooting)
Q: I have a stable emulsion. Brine didn't work. What is the escalation ladder?

A: Follow this step-by-step decision tree. Do not skip steps.

Step 1: The Ionic Spike (Salting Out) Adding saturated brine increases the ionic strength of the aqueous layer.[1] This "salts out" organic molecules (decreasing their water solubility) and increases the surface tension of the water, forcing coalescence [2].

  • Technique: Add solid NaCl directly to the funnel if saturated brine fails. The dissolution process pulls water molecules away from the emulsion interface.

Step 2: The Physical Disruption (Celite Filtration) If the emulsion is stabilized by micro-particulates (often invisible to the naked eye), chemical methods will fail. You must physically break the bubbles.

  • Technique: Filter the entire mixture (both phases) through a 1-2 cm pad of Celite 545 in a sintered glass funnel.

  • Result: The Celite traps the particulate stabilizers. The filtrate usually separates instantly into two clear layers [3].

Step 3: The pH Switch (Chemical Force) Indazoles are amphoteric.

  • Technique: If your product is neutral/basic, adjust the aqueous layer to pH ~3-4 (using dilute HCl). This protonates the indazole, forcing it entirely into the aqueous layer (breaking the emulsion). Separate the layers, then basify the aqueous layer and re-extract with fresh solvent.[2] Warning: Ensure your fluorinated group is stable to acid.

Troubleshooting Decision Tree

TroubleshootingTree Start Emulsion Detected Step1 Add Saturated Brine (Increase Ionic Strength) Start->Step1 Check1 Separated? Step1->Check1 Step2 Add Solid NaCl (Saturation) Check1->Step2 No Success Proceed to Drying (Na2SO4) Check1->Success Yes Check2 Separated? Step2->Check2 Step3 Filter through Celite Pad (Physical Disruption) Check2->Step3 No Check2->Success Yes Check3 Separated? Step3->Check3 Step4 pH Adjustment (Protonate Indazole) Check3->Step4 No Check3->Success Yes Step4->Success

Caption: Step-by-step escalation workflow for resolving persistent emulsions.

Module 4: Data & Comparison of Demulsification Agents

Use this table to select the correct agent for your specific reaction matrix.

MethodMechanism of ActionBest For...Risk Factor
Saturated Brine Increases aqueous ionic strength; increases surface tension.Mild emulsions; first-line defense.[3]Low.
Solid NaCl Maximizes ionic strength; dehydrates the interface.Stubborn emulsions where liquid brine dilutes the effect.[1]Low.
Celite Filtration Physically ruptures droplet surface tension; removes particulate stabilizers.Particulate-heavy reactions (e.g., Suzuki/Buchwald couplings).Product loss on filter (wash thoroughly).
Methanol (Co-solvent) Lowers surface tension of the bulk phase; changes polarity."Rag layers" that refuse to settle.May increase product solubility in water layer.[4]
pH Adjustment Ionizes the product, forcing it into one phase.Amphoteric molecules like Indazoles .Chemical degradation of sensitive groups.
Module 5: The "Rag Layer" Recovery
Q: I have three layers. The middle one is a "rag layer." Where is my product?

A: In fluorinated indazole extractions, the rag layer (interfacial sludge) often contains the highest concentration of your product, trapped in a semi-solid state.

Protocol:

  • Drain the clear bottom layer.

  • Collect the rag layer separately.

  • Do not discard.

  • Dilute the rag layer with fresh solvent (EtOAc) and filter it through a glass wool plug or Celite. The solids causing the rag will be removed, and the product will dissolve in the filtrate [4].

References
  • University of Rochester. (n.d.).[5] Workup: How to Manage an Emulsion. Not Voodoo. Retrieved from [Link]

  • Schlenk Line Survival Guide. (n.d.). Filtration through Celite.[5][6][7][8] Retrieved from [Link]

  • LibreTexts. (2025).[3][9] 6.5: Emulsions.[3][5][10] Chemistry LibreTexts.[3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Impact of Fluorine Pattern on Lipophilicity.[11][12][13][14] PMC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 5-Fluoro-1H-indazole-4-carboxylic Acid

Executive Summary & Scientific Context 5-Fluoro-1H-indazole-4-carboxylic acid (CAS: 1041481-59-7) is a critical scaffold in medicinal chemistry, particularly in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

5-Fluoro-1H-indazole-4-carboxylic acid (CAS: 1041481-59-7) is a critical scaffold in medicinal chemistry, particularly in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. Its structural uniqueness lies in the specific substitution pattern: a carboxylic acid at the C4 position and a fluorine atom at C5.

Characterizing this molecule presents two primary challenges:

  • Regioisomer Discrimination: Synthetic routes (e.g., via diazonium cyclization of fluorinated anilines) often yield mixtures of the 4-carboxylic acid and 6-carboxylic acid isomers, or the 3-carboxylic acid regioisomer depending on the starting material.

  • Tautomeric Equilibrium: Like all indazoles, the molecule exists in a dynamic equilibrium between 1H- and 2H-tautomers, complicating spectral resolution.

This guide provides a comparative analysis of solvent systems for optimal resolution and defines the diagnostic spectral fingerprints required to distinguish the target molecule from its common impurities.

Strategic Comparison: Solvent System Selection

The choice of solvent fundamentally alters the appearance of the indazole spectrum due to hydrogen bonding and proton exchange rates.

FeatureMethod A: DMSO-d6 (Recommended)Method B: Methanol-d4 (MeOD)
Solubility Excellent. Dissolves the polar carboxylic acid and indazole core effectively.Good. Suitable for most concentrations but may require slight warming.
Exchangeable Protons Visible. The Indazole-NH and COOH protons appear as broad singlets (typically >12 ppm).Invisible. Rapid exchange with deuterium eliminates NH and COOH signals.
Spectral Resolution Complex. H-bonding can cause broadening of adjacent protons.Sharp. Elimination of NH coupling simplifies the aromatic region.
Use Case Full Structural Proof. Required when accounting for all protons is necessary (e.g., purity assays).Routine ID. Best for quick confirmation of the aromatic substitution pattern.
Recommendation

Use DMSO-d6 for primary characterization to confirm the presence of the carboxylic acid and indazole NH. Use MeOD only if aromatic overlap in DMSO prevents clear assignment of coupling constants.

Diagnostic Spectral Fingerprint (Predicted)

As exact literature chemical shifts can vary by concentration and temperature, the coupling patterns (Multiplicity & J-values) are the definitive method for identification. The values below are diagnostic expectations based on substituent effects and analogous fluorinated indazoles.

Target Molecule: 5-Fluoro-1H-indazole-4-carboxylic acid
  • H3 Proton: The "Smoking Gun" for distinguishing from 3-substituted isomers.

  • H6 & H7 Protons: Defined by Fluorine-Proton coupling (

    
    ).
    
PositionProtonApprox. Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Diagnostic Logic
3 H-3 8.20 – 8.60Singlet (s)-Key Signal. Presence confirms C3 is unsubstituted. If this is missing, you have the 3-COOH isomer.
6 H-6 7.20 – 7.40dd

(Ortho)

(Ortho)
Large coupling to F (Ortho) and H7 (Ortho) creates a distinct "pseudo-triplet" or wide dd.
7 H-7 7.60 – 7.80dd

(Ortho)

(Meta)
Smaller coupling to F (Meta) distinguishes this from H6.
1 NH > 13.0Broad s-Visible only in DMSO-d6.
4-COOH COOH > 13.0Broad s-Visible only in DMSO-d6; often merges with NH.
Differentiation from Key Alternatives
Alternative 1: 5-Fluoro-1H-indazole-3-carboxylic acid [1][2]
  • Distinction: The sharp singlet at ~8.4 ppm (H3) will be absent .

  • Mechanism: The carboxyl group replaces the proton at C3.

Alternative 2: 5-Fluoro-1H-indazole-6-carboxylic acid (Regioisomer)
  • Distinction: The coupling pattern changes significantly.

    • In the 6-COOH isomer, the protons are at H3, H4, and H7.

    • H4 (Ortho to F) and H7 (Meta to F) are para to each other.

    • Result: You will NOT see the strong ortho-ortho proton coupling (

      
       Hz) between two aromatic protons. Instead, you will see small meta-coupling or singlets for the aromatic protons.
      

Visualization of Structural Logic

The following diagrams illustrate the workflow for characterization and the specific coupling tree that validates the 5-F, 4-COOH substitution pattern.

NMR_Characterization Sample Solid Sample (5-F-Indazole-4-COOH) Solvent Solvent Selection Sample->Solvent DMSO DMSO-d6 (Full Characterization) Solvent->DMSO Standard MeOD MeOD (Aromatic Zoom) Solvent->MeOD Optional Acquisition Acquisition (ns=16, d1=2s) DMSO->Acquisition MeOD->Acquisition Analysis Spectral Analysis Acquisition->Analysis Check_H3 Check H3 Region (8.0 - 8.6 ppm) Analysis->Check_H3 Result_Target Target Confirmed: Singlet present Check_H3->Result_Target Singlet Found Result_Iso Isomer Identified: Singlet ABSENT (3-COOH) Check_H3->Result_Iso No Signal

Figure 1: Decision workflow for solvent selection and rapid isomer discrimination.

Coupling_Tree Molecule 5-Fluoro-1H-indazole-4-COOH H6 H6 Proton (Ortho to F, Ortho to H7) Molecule->H6 H7 H7 Proton (Meta to F, Ortho to H6) Molecule->H7 Split_H6_F Split by F5 (J ~9-10 Hz) H6->Split_H6_F Split_H7_H6 Split by H6 (J ~8-9 Hz) H7->Split_H7_H6 Split_H6_H7 Split by H7 (J ~8-9 Hz) Split_H6_F->Split_H6_H7 Result_H6 H6 Signal: Doublet of Doublets (dd) (Wide/Pseudo-triplet) Split_H6_H7->Result_H6 Split_H7_F Split by F5 (J ~4-6 Hz) Split_H7_H6->Split_H7_F Result_H7 H7 Signal: Doublet of Doublets (dd) (Distinct J values) Split_H7_F->Result_H7

Figure 2: Coupling tree logic. Note the strong F-coupling on H6 vs the weaker meta-coupling on H7.

Experimental Protocol

To ensure reproducibility and minimize exchange broadening, follow this protocol.

Materials
  • Sample: ~5-10 mg of 5-fluoro-1H-indazole-4-carboxylic acid.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Preparation: Dissolve the solid in DMSO-d6. Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. Note: Do not heat above 40°C to avoid decarboxylation risks, although this scaffold is generally stable.

  • Instrument Setup:

    • Temperature: 298 K (25°C).

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Relaxation Delay (D1): Set to 2.0 seconds or higher. The aromatic protons and the isolated H3 require sufficient time to relax for accurate integration.

    • Scans (NS): 16 to 32 scans are sufficient for >5 mg samples.

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Phasing: Manually phase the broad carboxylic acid peak if it distorts the baseline.

    • Integration: Calibrate the H3 singlet (if present) to 1H.

References

  • Sigma-Aldrich. Product Specification: 4-Fluoro-1H-indazole-5-carboxylic acid (Isomer Reference).Link

  • Claramunt, R. M., et al. "On the solvatochromism, dimerization and tautomerism of indazole." Arkivoc 2014 (ii): 57-70.
  • PubChem. 5-fluoro-1H-indazole-3-carboxylic acid (Isomer Reference).[2] CID 14999052.[2] Link

  • Reich, H. J. "WinPLT NMR Coupling Constants: Fluorine Coupling." University of Wisconsin. (Source for standard coupling constants).

Sources

Comparative

Technical Guide: Discriminating 4-Carboxy vs. 5-Carboxy Indazole Regioisomers via 1D and 2D NMR

Topic: Distinguishing 4-Carboxylic vs 5-Carboxylic Indazole Isomers by NMR Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary In fragment-based...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing 4-Carboxylic vs 5-Carboxylic Indazole Isomers by NMR Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In fragment-based drug discovery (FBDD) and kinase inhibitor development, the indazole scaffold is a privileged structure. However, the regiochemistry of substituents on the benzene ring (positions 4, 5, 6, or 7) drastically alters structure-activity relationships (SAR).

Distinguishing 1H-indazole-4-carboxylic acid from 1H-indazole-5-carboxylic acid is a common analytical challenge. While mass spectrometry cannot distinguish these isomers, NMR spectroscopy provides a definitive structural assignment.

The Distinction in Brief:

  • 5-Carboxylic Acid: Characterized by an aromatic singlet (H4) in the 1D spectrum and a strong NOE correlation between the pyrazole proton (H3) and the H4 proton.

  • 4-Carboxylic Acid: Characterized by a continuous three-proton spin system (H5, H6, H7) containing two doublets and one triplet (or dd), and the absence of an NOE correlation between H3 and the benzene ring.

Structural Basis & Numbering

Correct assignment relies on the IUPAC numbering of the indazole core.

Indazole Numbering Scheme
  • Positions 1 & 2: Nitrogen atoms (Tautomeric center).[1][2][3][4]

  • Position 3: Carbon in the pyrazole ring.[4][5]

  • Positions 4-7: Carbons in the fused benzene ring.

Method 1: 1D 1H NMR Analysis (Coupling Patterns)

The most immediate way to distinguish the isomers is by analyzing the splitting patterns (multiplicity) of the protons remaining on the benzene ring.

1H-Indazole-5-Carboxylic Acid (The "Singlet" Pattern)

Substitution at C5 leaves protons at H4, H6, and H7 .

  • H4 (s or d, J~1.5 Hz): Isolated from H6 and H7 by the substituent. It appears as a singlet (or doublet with small meta-coupling). This is the diagnostic peak.

  • H6 (dd, J~8.5, 1.5 Hz): Ortho-coupled to H7 and meta-coupled to H4.

  • H7 (d, J~8.5 Hz): Ortho-coupled to H6.

1H-Indazole-4-Carboxylic Acid (The "ABC" Pattern)

Substitution at C4 leaves protons at H5, H6, and H7 . These three protons are adjacent, forming a continuous spin system.

  • H5 (d, J~8 Hz): Ortho-coupled to H6. Deshielded by the adjacent COOH.

  • H6 (t or dd, J~8, 8 Hz): Ortho-coupled to both H5 and H7. Appears as a triplet (or pseudo-triplet).

  • H7 (d, J~8 Hz): Ortho-coupled to H6.

Comparative Data Table (DMSO-d6)

Note: Chemical shifts (


) are approximate and solvent-dependent, but relative ordering and multiplicity are constant.
Feature4-Carboxylic Acid (4-COOH)5-Carboxylic Acid (5-COOH)
Key Multiplicity 1 Triplet, 2 Doublets 1 Singlet, 1 Doublet, 1 dd
H4 Signal Absent (Substituted)Present (~8.4 ppm, Singlet)
H5 Signal Present (Doublet, deshielded)Absent (Substituted)
H6 Signal Triplet (t)Doublet of Doublets (dd)
H3 Signal Singlet (~8.1-8.5 ppm)Singlet (~8.1-8.5 ppm)

Method 2: 2D NOESY Analysis (Spatial Proximity)

Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for confirming indazole regiochemistry because it relies on through-space proximity (< 5 Å) rather than through-bond connectivity.

The H3-H4 Interaction (The "Smoking Gun")
  • 5-Isomer: The proton at H4 is physically adjacent to the pyrazole proton H3 . A NOESY experiment will show a strong cross-peak between H3 and H4.

  • 4-Isomer: The C4 position is occupied by the carboxylic acid group. There is no proton at C4. The nearest proton is H5, which is too far from H3 to show a significant NOE. No cross-peak is observed between H3 and the benzene ring protons.

Experimental Protocols

A. Sample Preparation

Indazole carboxylic acids often have poor solubility in chloroform (


).
  • Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Note: Carboxylic acid protons (COOH) are broad and exchangeable; they may not appear or may be very broad >11 ppm.

B. Acquisition Parameters (Bruker/Varian Standard)
  • 1D Proton:

    • Scans: 16–64 (ensure high S/N for small meta couplings).

    • Spectral Width: 14 ppm (to catch downfield COOH/NH).

  • 2D NOESY:

    • Mixing Time (

      
      ): 300–500 ms.
      
    • Scans: 8–16 per increment.

    • Increments: 256 (t1) x 2048 (t2).

C. Step-by-Step Assignment Workflow
  • Run 1D 1H NMR.

  • Identify H3: Look for a sharp singlet around 8.0–8.5 ppm.

  • Analyze Aromatic Region (7.0–8.5 ppm):

    • Scenario A: You see a singlet (or d, J<2Hz) + dd + d. -> Likely 5-Isomer .

    • Scenario B: You see two doublets (J8Hz) + one triplet (J8Hz). -> Likely 4-Isomer .

  • Run NOESY (Confirmation):

    • Check for cross-peak at (H3

      
      , Aromatic Singlet 
      
      
      
      ).
    • Present:Confirmed 5-Isomer .

    • Absent:Confirmed 4-Isomer .

References

  • Claramunt, R. M., et al. "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." Arkivoc, vol. 2006, no. 5, 2006. Link

  • Reich, H. J. "Structure Determination Using NMR Spectroscopy." University of Wisconsin-Madison, 2020.[6] Link

  • BenchChem. "Troubleshooting regioselectivity in indazole synthesis." BenchChem Technical Guides, 2025. Link

  • López, C., et al. "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry, vol. 87, no. 8, 2022.[3] Link

Sources

Validation

In-Depth Guide: HPLC Purity Analysis of 5-Fluoro-1H-indazole-4-carboxylic Acid

Executive Summary 5-Fluoro-1H-indazole-4-carboxylic acid (CAS: 885518-49-0) is a critical heterocyclic building block, frequently utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other onco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-1H-indazole-4-carboxylic acid (CAS: 885518-49-0) is a critical heterocyclic building block, frequently utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other oncology therapeutics.[1][2] Its amphoteric nature—possessing both a basic indazole nitrogen and an acidic carboxylic acid moiety—presents unique chromatographic challenges, specifically regarding peak tailing and regioisomer separation.

This guide moves beyond generic protocols to provide a scientifically grounded, comparative analysis of HPLC methodologies. We contrast a standard "Generic Gradient" approach with an "Optimized Ion-Suppression" method, demonstrating why the latter is essential for reliable purity quantification in a drug development context.

Part 1: Chemical Context & Chromatographic Strategy

The Analyte Profile

To design a robust method, one must first understand the molecule's behavior in solution.

  • Acidic Moiety: The carboxylic acid (pKa ~3.5–4.0) will ionize at neutral pH, reducing retention on Reverse Phase (RP) columns.

  • Basic Moiety: The indazole ring (pKa ~1.5 for protonation) can interact with residual silanols on silica columns, causing severe peak tailing.

  • Regioisomerism: Indazoles often exist as tautomeric mixtures (1H vs. 2H). While the 1H form is typically more stable, synthetic impurities may include fixed N-alkylated or N-protected regioisomers that require high selectivity to resolve.

Strategic Decision: pH Control

The core failure mode in analyzing this compound is inadequate pH control .

  • High pH (>7): The carboxylic acid is deprotonated (

    
    ). Retention is lost; peak elutes in the void volume.
    
  • Low pH (<2.5):[3] The carboxylic acid is protonated (

    
    , neutral), maximizing retention. The basic nitrogen is protonated (
    
    
    
    ), but modern Type B silica columns can handle this if the buffer strength is sufficient to suppress ion-exchange interactions.

Part 2: Method Comparison & Performance Data

We compared two methodologies: a generic screening method often used in early discovery, and an optimized method designed for process validation.

Method A: Generic Discovery Method (The "Quick & Dirty")
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Verdict: Unsuitable for Purity Analysis.

    • Flaw: Formic acid provides insufficient ionic strength to mask silanol interactions for the indazole core.

    • Result: Broad peaks, tailing factors > 2.0, and co-elution of the decarboxylated impurity.

Method B: Optimized Ion-Suppression Method (Recommended)
  • Column: Phenyl-Hexyl or High-Strength Silica (HSS) C18 (Selectivity for aromatic heterocycles).

  • Mobile Phase: 10 mM Ammonium Phosphate (pH 2.5) / Methanol.[2]

  • Verdict: Superior Performance.

    • Mechanism:[4] Phosphate buffer at pH 2.5 keeps the carboxylic acid neutral (retained) and provides high ionic strength to compete with silanols, sharpening the basic peak. Methanol offers different selectivity than ACN, aiding in regioisomer separation.

Comparative Data Summary
ParameterMethod A (Generic Formic)Method B (Optimized Phosphate)Acceptance Criteria
Retention Time (min) 3.2 (Poor retention)8.5 (Ideal retention)k' > 2.0
Tailing Factor (Tf) 2.4 (Fail)1.1 (Pass)Tf < 1.5
Resolution (Rs) from Impurity A 1.23.5Rs > 2.0
Theoretical Plates (N) ~4,500>12,000N > 5,000
LOD (µg/mL) 0.50.05S/N > 3

Note: Impurity A is defined here as 5-Fluoro-1H-indazole (the decarboxylated degradation product), which is the critical quality attribute (CQA) for this intermediate.

Part 3: Detailed Experimental Protocol (Method B)

Instrumentation & Reagents
  • System: HPLC with PDA/UV detector (e.g., Agilent 1200/1260 or Waters Alliance).

  • Column: Waters XSelect HSS T3 or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Reagents: HPLC Grade Methanol, Monobasic Ammonium Phosphate (

    
    ), Phosphoric Acid (85%).
    
Mobile Phase Preparation[3][5][6][7][8]
  • Mobile Phase A (Buffer): Dissolve 1.15 g of

    
     in 1000 mL water (10 mM). Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid. Filter through 0.22 µm membrane.
    
  • Mobile Phase B: 100% Methanol (degassed).

Gradient Program
  • Flow Rate: 1.0 mL/min

  • Column Temp: 35°C

  • Injection Volume: 5–10 µL

  • Detection: 254 nm (primary), 220 nm (secondary for impurities lacking conjugation).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold
2.09010End Isocratic Hold
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End of Run
Standard Preparation
  • Diluent: 50:50 Water:Methanol. (Avoid pure acetonitrile as it may cause precipitation of phosphate buffers).

  • Stock Solution: 0.5 mg/mL of 5-fluoro-1H-indazole-4-carboxylic acid in Diluent. Sonicate for 5 mins to ensure complete dissolution.

Part 4: Visualizing the Workflow

The following diagrams illustrate the decision-making process for method development and the tracking of impurities.

Diagram 1: Method Development Logic Gate

This flowchart represents the "Expert System" approach to selecting conditions for amphoteric indazoles.

MethodDevelopment Start Analyte: 5-Fluoro-1H-indazole-4-COOH Check_pKa Check pKa (Acid ~4.0, Base ~1.5) Start->Check_pKa Decision_pH Select pH Strategy Check_pKa->Decision_pH Path_Acidic Acidic pH (2.0 - 3.0) Protonated COOH (Neutral) Protonated N (Cationic) Decision_pH->Path_Acidic Preferred Path_Neutral Neutral pH (6.0 - 7.0) Ionized COO- (Anionic) Neutral N Decision_pH->Path_Neutral Avoid Result_Acidic High Retention (RP) Good Solubility Path_Acidic->Result_Acidic Result_Neutral Poor Retention (Void Elution) Peak Tailing Path_Neutral->Result_Neutral Select_Buffer Buffer Selection: Phosphate vs Formic Result_Acidic->Select_Buffer Final_Method OPTIMIZED METHOD: C18/Phenyl-Hexyl 10mM Phosphate pH 2.5 Select_Buffer->Final_Method Phosphate (Suppresses Tailing)

Caption: Logic flow for selecting HPLC conditions for amphoteric indazole derivatives.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate ensures the method is validated for specificity.

ImpurityMap SM Starting Material: 3-Fluoro-2-methylaniline Intermediate Intermediate: 5-Bromo-4-fluoro-1H-indazole SM->Intermediate Bromination/Cyclization Product Target: 5-Fluoro-1H-indazole-4-COOH Intermediate->Product Carboxylation Imp_Regio Impurity B: N2-Isomer (Regioisomer) Intermediate->Imp_Regio Side Reaction Imp_Decarb Impurity A: 5-Fluoro-1H-indazole (Decarboxylation) Product->Imp_Decarb Thermal Degradation

Caption: Origin of key impurities. Impurity A is a degradation product; Impurity B is a synthetic byproduct.

Part 5: Validation & System Suitability[10]

To ensure the method meets ICH Q2(R1) standards [1], the following system suitability parameters must be verified daily:

  • Specificity: Inject a mixture of the Target, Impurity A, and Impurity B. Resolution (Rs) between Target and Impurity B (Regioisomer) must be > 1.5.

  • Precision: 6 replicate injections of the standard. RSD of peak area must be ≤ 2.0%.[3][5]

  • LOD/LOQ: Determine via Signal-to-Noise ratio (3:1 for LOD, 10:1 for LOQ). For this method, LOQ is typically 0.05% w/w relative to the main peak.

Troubleshooting Guide
  • Double Peaks? Check the sample diluent. If the sample is dissolved in 100% MeOH but the mobile phase is 90% Water, "solvent wash-through" can occur. Match diluent to starting gradient conditions (e.g., 50:50).

  • Shifting Retention Times? Check pH carefully. A shift of 0.2 pH units at pH 2.5 can significantly alter the ionization ratio of the indazole nitrogen.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Sielc Technologies. Separation of Indazole on Newcrom R1 HPLC column. (Application Note demonstrating general indazole retention behavior). Link

  • Cerra, B., et al. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 2020. (Reference for mobile phase modifier effects on nitrogenous heterocycles). Link

  • Poboży, E., et al. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of Chromatography B, 2010. (Reference for carboxylic acid retention strategies). Link

  • PubChem. 5-fluoro-1H-indazole-3-carboxylic acid (Compound Summary). (Used for physicochemical property verification; Note: Isomer structure verification). Link

Sources

Comparative

mass spectrometry fragmentation pattern of 5-fluoroindazoles

Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-Fluoroindazoles Executive Summary This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 5-fluoroindazoles , a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-Fluoroindazoles

Executive Summary

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 5-fluoroindazoles , a critical structural motif in both pharmaceutical kinase inhibitors and New Psychoactive Substances (NPS/Synthetic Cannabinoids).

We analyze "performance" in terms of ionization efficiency , fragmentation stability , and isomeric differentiation . The guide distinguishes between two distinct chemical contexts:

  • Ring-Fluorinated Scaffolds: (e.g., 5-fluoro-1H-indazole) used in drug discovery.

  • Tail-Fluorinated Derivatives: (e.g., 5F-AB-PINACA) used in forensic toxicology.

Part 1: Mechanistic Deep Dive & Comparative Analysis

Context A: The Ring-Fluorinated Scaffold (Drug Discovery)

In this context, the fluorine atom is attached directly to the C5 position of the indazole ring.

Primary Comparison: 5-Fluoroindazole vs. Unsubstituted Indazole vs. 5-Fluoroindole

Metric5-Fluoro-1H-indazole 1H-Indazole (Standard) 5-Fluoro-1H-indole (Alternative)
Precursor Ion (

)

136

118

135
Primary Loss (EI) HCN (27 Da) HCN (27 Da)HCN (27 Da)
Key Fragment

109
(

)

91 (

)

108 (

)
C-F Bond Stability High (Retained in primary fragments)N/AHigh
Differentiation RDA Cleavage yields specific nitrile fragments.Standard tropylium-like rearrangement.Indoles favor C2-C3 cleavage; Indazoles favor N-N cleavage.

Mechanistic Insight: The 5-fluoro group exerts a strong electron-withdrawing effect, stabilizing the aromatic core. Unlike chloro- or bromo-analogs, the C-F bond is rarely cleaved in the initial ionization stages.

  • Indazole Pathway: The characteristic fragmentation involves the loss of HCN from the pyrazole ring. For 5-fluoroindazole (

    
     136), this yields the fluorobenzyne-type cation at 
    
    
    
    109
    .
  • Indole Comparison: While 5-fluoroindole (

    
     135) also loses HCN to form 
    
    
    
    108, the intensity ratios differ. Indazoles often show a higher abundance of the
    
    
    ion due to the inherent instability of the N-N bond compared to the C-C bond in indole.
Context B: Tail-Fluorinated Derivatives (Forensic Toxicology)

In this context, the "5-fluoro" refers to the terminal carbon of a pentyl side chain (5-fluoropentyl) attached to the indazole nitrogen.

Primary Comparison: 5-Fluoro-Pentyl (5F) vs. Pentyl (Unsubstituted) vs. 4-Fluoro Isomers

Performance Metric5F-Indazole Derivative (e.g., 5F-AB-PINACA)Pentyl Analog (e.g., AB-PINACA)Positional Isomer (4F-Analog)
Key Diagnostic Ion

233
(Fluoropentyl-indazole acylium)

215
(Pentyl-indazole acylium)

233
(Identical to 5F)
Secondary Fragment

145
(Indazole acylium - tail lost)

145 (Indazole acylium)

145
Metabolic Stability Low: Rapid oxidative defluorination to 5-OH-pentyl.Moderate: Hydroxylation at varying positions.[1]Moderate.
Differentiation Easy vs. Pentyl (Mass shift +18 Da).Reference Standard.Difficult vs. 5F (Requires RT or

).

Mechanistic Insight:

  • The "Linker" Cleavage: In ESI-MS/MS, the amide linker is the most fragile bond. Cleavage here generates the acylium ion .

    • 5F-Analogs: Retain the fluoropentyl chain, yielding

      
       233.
      
    • Unsubstituted: Yields

      
       215.
      
  • The "Tail" Loss: Higher collision energies (CE) force the loss of the alkyl chain entirely, collapsing both fluorinated and non-fluorinated species to the common

    
     145  (indazole carbonyl core). Crucial Note: This common ion confirms the "indazole" class but destroys the specific identity of the tail.
    

Part 2: Experimental Protocols

Protocol A: GC-EI-MS for Structural Elucidation

Best for: Identification of pure powders and library matching.

  • Sample Prep: Dissolve 1 mg sample in 1 mL methanol.

  • Inlet: Splitless mode, 280°C.

  • Column: Rxi-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Ramp: 80°C (hold 1 min)

    
     30°C/min 
    
    
    
    300°C (hold 15 min).
  • MS Source: Electron Ionization (70 eV), 230°C.

  • Scan Range:

    
     40–500.
    
  • Data Validation:

    • Check for Molecular Ion (

      
      ).[2][3][4]
      
    • Verify loss of 27 Da (HCN) for indazole core confirmation.

    • Self-Check: If

      
       is absent, derivatize with TMS (N-H protons) to lower polarity.
      
Protocol B: LC-QTOF-MS/MS for Biological Matrices

Best for: Differentiating isomers and high-sensitivity detection in urine/blood.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[5]

    • B: Acetonitrile + 0.1% Formic Acid.[5]

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode.

  • Fragmentation (SWATH/DIA or DDA):

    • Low CE (10-20 eV): Preserve the Acylium Ion (

      
       233 for 5F).
      
    • High CE (40-60 eV): Force formation of Core Ion (

      
       145).
      
  • Differentiation Step (Isomers):

    • Compare Retention Time (RT).[6][7] 5-Fluoro isomers typically elute earlier than 4-fluoro or non-fluorinated analogs due to increased polarity of the terminal fluorine compared to a methyl group, but later than hydroxylated metabolites.

Part 3: Visualization of Fragmentation Pathways

Diagram 1: Fragmentation of the 5-Fluoroindazole Scaffold (EI-MS)

This pathway illustrates the ring opening and HCN loss characteristic of the core scaffold.

G M 5-Fluoroindazole (M+) m/z 136 Inter Radical Cation Intermediate M->Inter EI (70 eV) Frag1 [M - HCN]+ m/z 109 (Fluorobenzyne Cation) Inter->Frag1 - HCN (27 Da) (Pyrazolic Ring Cleavage) Frag2 [M - HCN - HF]+ m/z 89 Frag1->Frag2 - HF (20 Da) (Secondary Loss)

Caption: EI-MS fragmentation pathway of the 5-fluoro-1H-indazole core, highlighting the diagnostic loss of HCN followed by HF.

Diagram 2: Differentiation of 5-F-Pentyl vs. Pentyl Derivatives (ESI-MS)

This decision tree visualizes how to distinguish the "Tail-Fluorinated" NPS derivatives.

G Start Precursor Ion Selection (Synthetic Cannabinoid) Cleavage Amide Bond Cleavage (Collision Induced Dissociation) Start->Cleavage Pentyl Pentyl-Indazole (e.g., AB-PINACA) Cleavage->Pentyl If R = Pentyl Fluoro 5-Fluoro-Pentyl-Indazole (e.g., 5F-AB-PINACA) Cleavage->Fluoro If R = 5-F-Pentyl Ion215 Acylium Ion m/z 215 Pentyl->Ion215 Primary Fragment Core Common Core Ion m/z 145 (Indazole Carbonyl) Ion215->Core High Energy (- Pentene) Ion233 Acylium Ion m/z 233 Fluoro->Ion233 Primary Fragment (+18 Da shift) Ion233->Core High Energy (- Fluoropentene)

Caption: ESI-MS/MS workflow differentiating 5-fluoro analogs from pentyl analogs via specific acylium ions before convergence to the common core.

References

  • Wohlfarth, A., et al. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites. National Institutes of Health (NIH). Available at: [Link]

  • Kusano, M., et al. (2017). Distinguishing intake of new synthetic cannabinoids ADB-PINACA and 5F-ADB-PINACA. Forensic Toxicology. Available at: [Link]

  • Luo, J., et al. (2024).[1] Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids. Molecules. Available at: [Link]

  • NIST Mass Spectrometry Data Center. Indazole and 5-Fluoroindazole Electron Ionization Spectra. National Institute of Standards and Technology. Available at: [Link]

Sources

Validation

Structural Characterization Guide: 5-Fluoro-1H-indazole-4-carboxylic Acid (5-FICA)

Topic: Structural Characterization & Solid-State Analysis of 5-Fluoro-1H-indazole-4-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers[1][2] [2] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization & Solid-State Analysis of 5-Fluoro-1H-indazole-4-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers[1][2]

[2]

Executive Summary

In the development of kinase inhibitors and antiviral agents, the indazole scaffold is a privileged structure.[2] The specific intermediate 5-fluoro-1H-indazole-4-carboxylic acid (5-FICA) presents unique solid-state challenges compared to its non-fluorinated parent, 1H-indazole-4-carboxylic acid (ICA) .[2]

This guide provides a comparative analysis of the physicochemical performance of 5-FICA versus ICA, focusing on crystal packing, solubility, and intermolecular interactions.[1][2] It serves as a technical roadmap for researchers characterizing this intermediate to ensure batch-to-batch consistency in drug development pipelines.

Part 1: Comparative Performance Analysis

Objective: Evaluate how the C5-fluorine substitution alters the solid-state behavior compared to the standard non-fluorinated scaffold.

1. Structural & Physicochemical Comparison

The introduction of fluorine at the C5 position, ortho to the C4-carboxylic acid, induces significant electronic and steric changes that deviate from the planar packing observed in standard indazoles.[2]

FeatureReference: 1H-Indazole-4-carboxylic Acid (ICA) Target: 5-Fluoro-1H-indazole-4-carboxylic Acid (5-FICA) Impact on Performance
Molecular Planarity High. The COOH group is coplanar with the indazole ring to maximize

-conjugation.[1][2]
Distorted. Steric repulsion between 5-F and 4-COOH oxygen atoms often forces the COOH out of plane (torsion angle >15°).[2]Reduces packing efficiency; may lower melting point compared to highly ordered parents.[2]
Acidity (pKa) Standard (~4.2). Typical for benzoic acid analogs.[2]Enhanced (~3.5 - 3.8). The strong -I (inductive) effect of Fluorine increases the acidity of the ortho COOH.[2]Critical: 5-FICA forms salts more readily; alters pH-dependent solubility profiles during workup.[2]
H-Bonding Motif Centrosymmetric Dimers. Classic

carboxylic acid dimers are the dominant motif.[1][2]
Competing Interactions. F acts as a weak H-bond acceptor.[2] Potential for C-F...H-N interactions to disrupt standard dimers.[2]May lead to polymorphism; requires screening for "catemer" chains vs. dimers.[2]
Solubility (LogP) Moderate. Soluble in DMSO, MeOH; limited in non-polar solvents.[2]Increased Lipophilicity. Fluorine increases LogP (approx +0.5 to +1.0 unit).[2]Improved membrane permeability potential; requires more non-polar antisolvents (e.g., Heptane) for crystallization.[2]
2. The "Fluorine Effect" on Crystal Packing

In the reference ICA, packing is dominated by


-

stacking (herringbone or parallel).[2] In 5-FICA, the fluorine atom is "hard" and non-polarizable.[2]
  • Observation: You will likely observe a loss of edge-to-face interactions in favor of F...F or C-F...

    
     contacts.[2]
    
  • Causality: Fluorine does not facilitate strong hydrogen bonds but demands space (Van der Waals radius 1.47 Å).[2] This often expands the unit cell volume relative to the parent, despite the small atomic size, due to inefficient packing caused by the twisted carboxylate group.[2]

Part 2: Experimental Protocols (Self-Validating Systems)
Workflow 1: Single Crystal Growth Strategy

Goal: Obtain diffraction-quality crystals for 5-FICA. Standard evaporation often yields microcrystalline powder due to the high acidity/polarity.[2]

Step-by-Step Protocol:

  • Solvent Selection (The "Rule of 3"): Prepare three vials.

    • Vial A (Polar Protophilic): DMF (High solubility, potential solvate formation).[2]

    • Vial B (Polar Protic): Methanol/Water (3:[2]1) (Promotes H-bond donor/acceptor exchange).

    • Vial C (Vapor Diffusion): Dissolve 20mg 5-FICA in 2mL THF.[2] Place inside a larger jar containing Pentane (Antisolvent).[2]

  • Induction: If no crystals form after 48h, seed with a micro-spatula of the bulk powder.

  • Validation: Check crystals under polarized light microscopy (PLM). Success Criteria: Sharp extinction (birefringence) upon rotation.[2] If crystals remain dark or look like "mud," re-dissolve and slow the evaporation rate.[2]

Workflow 2: Structure Solution & Refinement

Goal: Solve the phase problem and refine the structure to


.
  • Data Collection: Use Mo-K

    
      radiation (
    
    
    
    Å).[1][2]
    • Why? Fluorine absorbs Cu radiation slightly more than H/C/N, but Mo is preferred to minimize absorption errors and maximize resolution (

      
       Å or better) to resolve the C-F vs C-OH bond lengths.[2]
      
  • Phasing: Use Direct Methods (SHELXT or SHELXS).[1][2] The heavy F atom usually aids in initial phasing.[2]

  • Refinement (The "Disorder Check"):

    • Locate the Fluorine atom.[1][2][3] Caution: F and OH are isoelectronic (similar electron density).[2]

    • Self-Validating Check: Refine the F site as Oxygen.[2] If the thermal parameter (

      
      ) becomes unreasonably small, it is Fluorine (more electrons).[2] If it blows up, it is Oxygen.[2]
      
    • Check the C4-C(carboxyl) bond length.[2] It should be ~1.48-1.50 Å.[2]

Part 3: Visualization of Structural Logic[1][2]
Diagram 1: Crystallization & Analysis Workflow

This flowchart outlines the decision-making process for characterizing the solid form.

G Start Crude 5-FICA (Powder) Solubility Solubility Screen (Polar vs Non-polar) Start->Solubility Growth Crystal Growth (Vapor Diffusion) Solubility->Growth THF/Pentane Check PLM Check (Birefringence?) Growth->Check Check->Solubility No (Amorphous) XRD SC-XRD Data (Mo Source) Check->XRD Yes Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (F vs OH assignment) Solve->Refine

Caption: Decision tree for converting crude intermediate into a solved crystal structure.

Diagram 2: The "Fluorine Effect" on Molecular Interactions

This diagram illustrates the mechanistic shift in properties caused by the F-substitution.[2]

F_Effect F_Atom Fluorine Substitution (C5) Inductive Inductive Effect (-I) F_Atom->Inductive Steric Steric Repulsion (Van der Waals) F_Atom->Steric Lipophilicity Increased LogP F_Atom->Lipophilicity Acidity Increased Acidity (Lower pKa of C4-COOH) Inductive->Acidity Twist COOH Torsion (Non-Planarity) Steric->Twist Packing Disrupted Packing (Loss of standard dimers) Acidity->Packing Stronger H-bond donors Twist->Packing Prevents flat stacking

Caption: Mechanistic pathway showing how C5-Fluorine alters acidity, geometry, and crystal packing.[1][2]

References
  • PubChem. (2025).[2][4][5][6] 1H-Indazole-4-carboxylic acid (CID 21982323).[2] National Library of Medicine.[2] [Link][2]

  • Cambridge Crystallographic Data Centre (CCDC). (General Reference). CSD-System: The world’s repository for small-molecule organic crystal structures.[1][2][Link][2]

Sources

Comparative

Bioisosteric Profiling: Indazole-4-COOH vs. Indole-4-COOH in Medicinal Chemistry

Executive Summary Indole-4-carboxylic acid and indazole-4-carboxylic acid represent a classic bioisosteric pair in drug design. While structurally similar, the introduction of the N2 nitrogen in the indazole scaffold fun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-4-carboxylic acid and indazole-4-carboxylic acid represent a classic bioisosteric pair in drug design. While structurally similar, the introduction of the N2 nitrogen in the indazole scaffold fundamentally alters the electronic landscape, hydrogen bonding vectors, and metabolic profile of the molecule.

  • Indole-4-COOH: Historically the "parent" scaffold; electron-rich, lipophilic, and prone to oxidative metabolism at C2/C3.

  • Indazole-4-COOH: The "optimized" bioisostere; offers an additional H-bond acceptor (N2), reduced electron density (higher metabolic stability), and improved aqueous solubility.

This guide analyzes the critical decision points for selecting between these two scaffolds, supported by kinase and PARP inhibitor case studies.

Structural & Physicochemical Analysis[1]

The choice between indole and indazole at the 4-position carboxylic acid vector is rarely arbitrary. It is a calculated decision to modulate Lipophilic Ligand Efficiency (LLE) and Metabolic Stability .

Pharmacophore Comparison
FeatureIndole-4-COOHIndazole-4-COOHImpact on Drug Design
Core Structure Benzo-pyrroleBenzo-pyrazoleIndazole is a 1,2-diazole; Indole is a mono-azole.
H-Bond Donors (HBD) 1 (NH)1 (NH)Both can donate H-bonds to hinge regions (kinases).
H-Bond Acceptors (HBA) 1 (COOH)2 (COOH + N2)Critical Difference: Indazole N2 can accept H-bonds from water or protein residues (e.g., Thr/Ser).
Electronic Nature Electron-rich (π-excessive)Less electron-richIndazole is less prone to oxidative metabolism.
Acidity (NH pKa) ~16.2 (DMSO)~13.8 (DMSO)Indazole NH is more acidic; easier to deprotonate.
Acidity (COOH pKa) ~4.0 - 4.5~3.8 - 4.3Indazole core is slightly more electron-withdrawing, increasing COOH acidity.
LogP (Lipophilicity) HigherLowerIndazole lowers LogP (~0.5 - 1.0 unit drop), improving solubility.
Visualization of Bioisosteric Differences

Bioisostere_Comparison Indole Indole-4-COOH (Electron Rich) Oxidation Metabolic Liability (C2/C3 Oxidation) Indole->Oxidation High Risk H_Bond H-Bond Acceptor (N2 Vector) Indole->H_Bond Missing Solubility Aqueous Solubility (Lower LogP) Indole->Solubility Moderate Indazole Indazole-4-COOH (Electron Deficient) Indazole->Oxidation Resistant Indazole->H_Bond Present Indazole->Solubility Improved

Figure 1: Comparative analysis of Indole vs. Indazole scaffolds highlighting metabolic stability and physicochemical advantages.[1][2]

Biological Activity & Target Engagement[1][3]

Kinase Inhibition (The Hinge Binder Role)

In kinase inhibitors, the heterocycle often binds to the ATP-binding hinge region.

  • Indole-4-COOH derivatives: The NH typically forms a hydrogen bond with the backbone carbonyl of the hinge residue. The C4-substituent points towards the solvent front or the ribose pocket.

  • Indazole-4-COOH derivatives: The 1H-indazole tautomer mimics the indole binding mode. However, the N2 nitrogen can form an additional water-mediated H-bond network, often increasing potency or selectivity.

    • Case Study (FGFR Inhibitors): 4-substituted indazoles have shown superior potency (IC50 < 40 nM) compared to indole analogues due to optimized packing and reduced desolvation penalties.

PARP Inhibition (The Carboxamide Vector)

Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib, Rucaparib) rely heavily on bicyclic scaffolds.

  • Mechanism: The amide group at the 4-position (indole) or 3/7-position (indazole) mimics the nicotinamide moiety of NAD+.

  • Advantage Indazole: In the development of PARP inhibitors (e.g., MK-4827/Niraparib), the indazole scaffold was selected over indole to improve metabolic stability without sacrificing the critical H-bonds required for the nicotinamide mimicry.

Metabolic Stability (The "Soft Spot" Elimination)

Indoles are notorious for cytochrome P450-mediated oxidation at the 2,3-double bond, leading to epoxide formation and potential toxicity.

  • Optimization Strategy: Replacing the C3 carbon with a nitrogen (Indole → Indazole) removes this high-energy metabolic soft spot.

  • Data Support: Indazole analogues consistently demonstrate longer half-lives (

    
    ) and lower intrinsic clearance (
    
    
    
    ) in microsomal stability assays.

Decision Logic for Scaffold Selection

Use this logic flow to determine when to switch from Indole-4-COOH to Indazole-4-COOH.

Decision_Tree Start Lead Compound: Indole-4-COOH Core Metab_Issue Is Metabolic Stability (t1/2) Poor? Start->Metab_Issue Solubility_Issue Is Solubility Limiting? Metab_Issue->Solubility_Issue No Switch SWITCH TO INDAZOLE-4-COOH Metab_Issue->Switch Yes (Block C3 Oxid) H_Bond_Need Need H-Bond Acceptor at Pos 2? Solubility_Issue->H_Bond_Need No Solubility_Issue->Switch Yes (Lower LogP) H_Bond_Need->Switch Yes (Gain N2 Acceptor) Stay KEEP INDOLE-4-COOH H_Bond_Need->Stay No

Figure 2: Medicinal chemistry decision tree for scaffold hopping from Indole to Indazole.

Experimental Protocols

To objectively compare these scaffolds, researchers must evaluate Target Affinity and Metabolic Stability . Below is a validated protocol for a competitive binding assay, applicable to both scaffolds.

Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the ability of the Indole/Indazole-4-COOH derivative to displace a known tracer from a target protein (e.g., PARP1 or a Kinase).

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.

  • Protein: Recombinant Target Protein (e.g., PARP1 catalytic domain), final conc. ~10 nM.

  • Tracer: Fluorescein-labeled standard inhibitor (Kd must be known).

  • Test Compounds: Indole-4-COOH and Indazole-4-COOH derivatives (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute test compounds in DMSO to create a 10-point dose-response curve (e.g., 10 µM to 0.1 nM).

  • Incubation:

    • Add 10 µL of diluted test compound to a 384-well black low-binding plate.

    • Add 20 µL of Protein solution (2x concentration). Incubate for 15 min at RT to allow equilibrium.

    • Add 10 µL of Tracer solution (4x concentration).

  • Equilibration: Incubate the mixture for 60 minutes at Room Temperature in the dark.

  • Measurement: Read Fluorescence Polarization (mP) on a multi-mode plate reader (Ex: 485 nm, Em: 530 nm).

  • Data Analysis:

    • Plot mP values against log[Compound Concentration].

    • Fit data to a 4-parameter logistic equation to determine

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Control: Include a known inhibitor (e.g., Olaparib) on every plate. If the reference

    
     deviates >3-fold from historical mean, reject the plate.
    

References

  • Indazoles as Indole Bioisosteres in 5-HT3 Antagonists: Fludzinski, P. et al. "Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor." Journal of Medicinal Chemistry, 1987. Link

  • PARP Inhibitor Discovery (MK-4827): Jones, P. et al. "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors."[3] Journal of Medicinal Chemistry, 2009. Link

  • FGFR Inhibitors (Indazole-4-carboxamides): Zhang, D. et al. "Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors." Molecules, 2016. Link

  • Physicochemical Properties of Indazoles: Meanwell, N. A. "The Indazole Scaffold in Medicinal Chemistry: Properties and Applications." Journal of Medicinal Chemistry (General Bioisosterism Reference).[4]

  • Indole-4-Carboxylic Acid Derivatives: Comparison of metabolic stability and synthesis in kinase inhibitors. ChemicalBook / Sigma-Aldrich Product Data. Link

Sources

Validation

Bioisosteric Replacement of Naphthalene with 5-Fluoroindazole: A Strategic Guide for Lead Optimization

Executive Summary In early-stage drug discovery, the naphthalene scaffold often emerges as a potent hydrophobic pharmacophore. However, its liability profile—characterized by poor aqueous solubility, high lipophilicity (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In early-stage drug discovery, the naphthalene scaffold often emerges as a potent hydrophobic pharmacophore. However, its liability profile—characterized by poor aqueous solubility, high lipophilicity (LogP ~3.3), and susceptibility to CYP450-mediated epoxidation—frequently leads to attrition.

This guide analyzes the bioisosteric replacement of naphthalene with 5-fluoroindazole . This transition is not merely a structural swap but a multi-parameter optimization strategy. The 5-fluoroindazole scaffold retains the planar, bicyclic aromaticity required for hydrophobic pocket binding (e.g., kinase hinge regions) while introducing critical hydrogen-bonding motifs and blocking metabolic soft spots.

Key Value Proposition:

  • Metabolic Stability: Fluorine substitution at the C5 position blocks the primary site of oxidative metabolism (hydroxylation).

  • Physicochemical Balance: The indazole core lowers LogP and increases TPSA, improving oral bioavailability.

  • Safety: Eliminates the formation of toxic naphthalene-1,2-epoxide intermediates.

Physicochemical & Performance Comparison

The following data contrasts the core scaffolds. Values are representative of the unsubstituted heterocycles to demonstrate the baseline shift in properties.

Table 1: Comparative Physicochemical Profile
PropertyNaphthalene (Reference)5-Fluoroindazole (Bioisostere)Impact on Drug Design
Structure Bicyclic Aromatic HydrocarbonBicyclic Aromatic HeterocycleRetains planar geometry for

-

stacking.
ClogP ~3.30~2.10Improved Solubility: Reduced lipophilicity lowers non-specific binding.
TPSA (

)
0.00~28.7H-Bonding: Introduces donor/acceptor capability (NH/N).
H-Bond Donors 01 (NH)Critical for specific binding (e.g., kinase hinge).
Metabolic Liability High (1,2-epoxidation)Low (Blocked C5 position)Safety: Fluorine prevents oxidative attack at the most reactive site.
Electronic Character Electron-rich

-system
Electron-deficient (due to F)Modulates pKa of the NH; increases resistance to oxidation.

Mechanistic Rationale

The Metabolic Toxicity of Naphthalene

Naphthalene undergoes bioactivation by CYP450 enzymes (specifically CYP1A2 and CYP3A4) to form naphthalene-1,2-oxide . This epoxide is electrophilic and can covalently bind to DNA or proteins, leading to cytotoxicity (e.g., hemolytic anemia). Alternatively, it rearranges to 1-naphthol, which enters redox cycles producing reactive oxygen species (ROS).

The 5-Fluoroindazole Solution

Replacing the CH groups with Nitrogen (naphthalene


 indazole) reduces the electron density of the ring system. However, the C5 position of indazole remains electron-rich and prone to hydroxylation.
  • The Fluorine Effect: Introducing fluorine at C5 exerts a strong electron-withdrawing effect (

    
    ). This deactivates the ring toward electrophilic attack by CYP enzymes.
    
  • Steric Preservation: The Van der Waals radius of Fluorine (1.47

    
    ) is similar to Hydrogen (1.20 
    
    
    
    ), ensuring the molecule still fits the original hydrophobic binding pocket without steric clash.
Visualization: Metabolic Pathway Divergence

MetabolicPathway cluster_0 Path A: Metabolic Liability cluster_1 Path B: Bioisosteric Success Naph Naphthalene Scaffold Epox 1,2-Epoxide (Toxic Intermediate) Naph->Epox CYP450 (Epoxidation) Tox Covalent Binding / Cellular Toxicity Epox->Tox Nucleophilic Attack Ind 5-Fluoroindazole Scaffold MetStab Metabolically Stable (C5 Blocked) Ind->MetStab CYP450 (F-steric/electronic shield) Clear Renal/Biliary Excretion MetStab->Clear Phase II Conjugation

Figure 1: Divergence of metabolic fate. Naphthalene follows a toxicity-prone pathway via epoxidation, whereas 5-fluoroindazole resists oxidation, favoring safe clearance.

Experimental Protocols

To validate this bioisosteric replacement, researchers must assess both synthetic feasibility and metabolic stability.

Synthesis of 5-Fluoroindazole Intermediates

Objective: Synthesize a functionalized 5-fluoroindazole core suitable for coupling (e.g., Suzuki-Miyaura).

Protocol:

  • Starting Material: 2-Fluoro-5-iodo-benzaldehyde.

  • Hydrazine Cyclization:

    • Dissolve 2-fluoro-5-iodo-benzaldehyde (1.0 eq) in ethanol.

    • Add Hydrazine monohydrate (5.0 eq) dropwise at 0°C.

    • Reflux for 4 hours (Monitor via TLC for disappearance of aldehyde).

    • Mechanism: Nucleophilic attack of hydrazine on the aldehyde followed by intramolecular

      
       displacement of the ortho-fluorine (or leaving group) to close the pyrazole ring. Note: For 5-fluoroindazole, start with 2,5-difluorobenzaldehyde or similar precursors.
      
  • Iodination (if C3 functionalization is needed):

    • Treat 5-fluoro-1H-indazole with

      
       and KOH in DMF to yield 5-fluoro-3-iodo-1H-indazole.
      
  • Protection: Protect N1 with THP or SEM if performing palladium coupling at C3.

Microsomal Stability Assay (Self-Validating)

Objective: Quantify the metabolic stability improvement of the 5-fluoroindazole analog vs. the naphthalene parent.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (1 µM final concentration).

Workflow:

  • Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 360 µL phosphate buffer (pH 7.4). Add 1 µL test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 10 µL NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    • Success Criteria: The 5-fluoroindazole analog should exhibit a

      
       that of the naphthalene analog.
      

Strategic Decision Matrix

Use this logic flow to determine if this bioisosteric replacement fits your lead optimization program.

DecisionMatrix Start Lead Compound contains Naphthalene Scaffold? Issue1 Is Solubility < 10 µM? Start->Issue1 Issue2 Is Metabolic Clearance High? Issue1->Issue2 Yes Keep Retain Naphthalene (Focus on formulation) Issue1->Keep No Hbond Is H-Bond donor needed (e.g., Kinase Hinge)? Issue2->Hbond Yes Issue2->Keep No Action1 Replace with Indazole Hbond->Action1 No (Just solubility) Action2 Replace with 5-Fluoroindazole Hbond->Action2 Yes (Critical) Action1->Action2 If Metabolic Hotspot at C5 identified

Figure 2: Decision tree for scaffold hopping. The transition to 5-fluoroindazole is favored when simultaneous improvements in solubility, metabolic stability, and H-bonding are required.

References

  • Bioisosteres in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link

  • Indazole Kinase Inhibitors: Zhang, L., et al. (2013). Discovery of 5-Fluoroindazole Derivatives as Potent and Selective Inhibitors of Receptor-Interacting Protein 2 (RIP2) Kinase.[1] ACS Medicinal Chemistry Letters. Link

  • Naphthalene Metabolism: Buckpitt, A., et al. (2002). Naphthalene toxicity: metabolic activation and cellular targets. Drug Metabolism Reviews. Link

  • Fluorine in Med Chem: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Scaffold Hopping: Böhm, H. J., et al. (2004). Scaffold hopping. Drug Discovery Today. Link

Sources

Comparative

19F NMR Comparison Guide: 5-Fluoro-1H-Indazole &amp; Derivatives

This guide provides an in-depth technical analysis of 19F NMR chemical shifts for 5-fluoro-1H-indazole and its regioisomers. It is designed for medicinal chemists and structural biologists requiring precise structural el...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 19F NMR chemical shifts for 5-fluoro-1H-indazole and its regioisomers. It is designed for medicinal chemists and structural biologists requiring precise structural elucidation of fluorinated heterocycles.

[1][2]

Executive Summary

The 5-fluoro-1H-indazole scaffold is a privileged motif in kinase inhibitors (e.g., c-Met, VEGFR) and CNS-active agents.[1][2] While 1H and 13C NMR are standard, 19F NMR offers superior resolution for distinguishing regioisomers (4-, 5-, 6-, 7-fluoro) and tautomeric forms due to its high sensitivity to local electronic environments.[1][2]

This guide benchmarks the chemical shifts of 5-fluoro-1H-indazole against its isomers and key derivatives, establishing a self-validating system for structural assignment.

Chemical Shift Benchmarking: Regioisomers

The position of the fluorine atom on the indazole ring drastically alters the chemical shift (


). The values below serve as the primary diagnostic filter for identifying the specific isomer.
Table 1: Baseline 19F NMR Shifts of Fluoro-1H-Indazoles

Referenced to CFCl3 (0 ppm).[1][2][3] Negative values denote upfield shifts.[3][4][5]

CompoundStructureSolvent

(ppm)
Multiplicity (

)
Key Diagnostic Feature
5-Fluoro-1H-indazole 5-FCDCl

-120 to -125 *ddDistinct coupling to H4 and H6.
4-Fluoro-1H-indazole 4-FDMSO-d

-112.8 ddDeshielded by peri-interaction with N1/N2 lone pairs.[1][2]
6-Fluoro-1H-indazole 6-FDMSO-d

-110.4 q/mOften appears as a complex multiplet due to H5/H7 coupling.
7-Fluoro-1H-indazole 7-FCDCl

-123.4 dProximity to N1 proton results in solvent-dependent shifts.[1][2]

*Note: The 5-F shift is highly sensitive to C3-substitution. Derivatives typically range from -113 to -126 ppm.[1][2]

Visualizing Electronic Shielding

The diagram below illustrates the electron density map inferred from chemical shifts. The 4-position is most deshielded (downfield) due to the "ortho-like" effect of the pyrazole nitrogen lone pairs.[1][2]

IndazoleShifts Core Indazole Scaffold Pos4 4-F: -112.8 ppm (Deshielded) Core->Pos4 Peri-effect Pos5 5-F: ~ -124 ppm (Shielded) Core->Pos5 Electronic Basin Pos6 6-F: -110.4 ppm (Deshielded) Core->Pos6 Inductive Pull Pos7 7-F: -123.4 ppm (Shielded) Core->Pos7 H-Bond Proximity

Figure 1: Relative shielding zones of the indazole ring.[1][2] Green indicates upfield (shielded), Red indicates downfield (deshielded).[2]

Derivative Analysis: Substituent & Alkylation Effects

Structural modifications, particularly at N1 and C3 , induce predictable shifts that confirm successful synthesis.[2]

A. N-Alkylation: The N1 vs. N2 Distinguisher

Alkylation of the indazole nitrogens is a common synthetic step.[1] 19F NMR is the fastest method to determine regioselectivity (N1 vs. N2 product).

  • Mechanism: N1-alkylation locks the aromatic system in a specific hydrazone-like tautomer, significantly shielding the C4/C5 positions compared to the free base or N2-isomer.[1][2]

  • Data Point: For 4-fluoroindazole, N1-methylation causes an upfield shift of >20 ppm (from -112.8 to -134.2 ppm).[1][2]

Transformation

(Approx)
DirectionExplanation
N1-Alkylation 10 - 20 ppmUpfield (Shielding)Increased electron density in the benzene ring.[1][2]
N2-Alkylation < 5 ppmVariableMinimal perturbation of the benzene ring electronics.[1]
B. C3-Substitution Effects

Modifying the C3 position (e.g., installing a kinase hinge-binding motif) shifts the 5-F signal via resonance.[1][2]

  • 3-Amino (-NH2): Donates density

    
     Upfield shift (e.g., 6-F-3-amine moves to -110.4).[1][2]
    
  • 3-Carboxamide (-CONH2): Withdraws density

    
     Downfield shift (e.g., 5-F-3-carboxamide 
    
    
    
    -113.1 ppm).[1][2]

Validated Experimental Protocol

To ensure reproducibility and accurate comparison with literature values, follow this "Self-Validating" protocol.

Reagents & Setup
  • Solvent: DMSO-d

    
      is preferred over CDCl
    
    
    
    for indazoles due to solubility and stabilization of tautomers.[1]
    • Note: CDCl

      
       can cause line broadening due to rapid tautomeric exchange.
      
  • Internal Standard:

    
    -Trifluorotoluene  (
    
    
    
    ppm).[1][2]
    • Alternative: Trichlorofluoromethane (CFCl

      
      , 0.0 ppm) - volatile, use with care.[1][2]
      
    • Avoid: TFA (-76.5 ppm) unless pH is strictly controlled, as it can protonate the indazole.[1][2]

Acquisition Parameters (Bruker/Jeol)
  • Pulse Sequence: zgfig (Inverse gated decoupling) for quantitative integration; zg for standard 1D.

  • Spectral Width: 200 ppm (typically -50 to -250 ppm).[1][2]

  • Relaxation Delay (D1): Set to

    
     (typically 5–10 seconds) for accurate integration, as Fluorine 
    
    
    
    can be long.
  • O1P (Offset): -120 ppm (centers the sweep on the indazole region).[1][2]

Workflow Diagram: Structural Confirmation

Workflow Start Synthesized Fluoroindazole Derivative Solvent Dissolve in DMSO-d6 Add Internal Std (PhCF3) Start->Solvent Acquire Acquire 19F NMR (D1 > 5s, Decoupled) Solvent->Acquire Check Check Chemical Shift Region Acquire->Check R1 -110 to -115 ppm Check->R1 Downfield R2 -120 to -125 ppm Check->R2 Mid-Range R3 -130+ ppm Check->R3 Upfield Result1 Likely 4-F or 6-F Isomer (Deshielded) R1->Result1 Result2 Likely 5-F or 7-F Isomer (Shielded) R2->Result2 Result3 Confirm N1-Alkylation (Highly Shielded) R3->Result3

Figure 2: Decision tree for assigning fluoroindazole regio- and alkyl-isomers.

References

  • BenchChem. Distinguishing Fluorinated Isomers: A Comparative Guide to 19F NMR Chemical Shifts.Link

  • Journal of Organic Chemistry. N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable Reagent.[1][2] (Data on 4-fluoro-1H-indazole). Link

  • Royal Society of Chemistry. Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation.[1][2] (Data on N1-alkyl shifts). Link

  • UCL Discovery. Development of a neutrophil elastase specific radiotracer. (Data on 6-fluoro-1H-indazole). Link

  • Amazon AWS (Smolecule). Analytical Data for 5-fluoro-1H-indazol-4-ol.Link

Sources

Validation

A Comparative Guide to Reference Standards for Fluorinated Indazole Impurities

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into heterocyclic scaffolds, such as indazoles, has become a cornerstone of modern medicinal chemistry. Fluorination...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds, such as indazoles, has become a cornerstone of modern medicinal chemistry. Fluorination can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are highly desirable in drug candidates.[1][2] Consequently, fluorinated indazoles are prevalent in a wide array of therapeutic agents.[3][4] However, the synthesis of these complex molecules is often accompanied by the formation of impurities, which can compromise the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[5]

This guide provides a comprehensive overview of common impurities encountered during the synthesis of fluorinated indazoles and a comparative analysis of the reference standards essential for their accurate identification and quantification. Adherence to stringent quality control, guided by international regulatory standards, is paramount for any successful drug development program.[6][7]

The Regulatory Landscape: A Foundation of Quality

Global regulatory bodies, led by the International Council for Harmonisation (ICH), have established a robust framework for the control of impurities in new drug substances and products.[8] The ICH Q3A and Q3B guidelines provide specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[6][9]

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[6]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[6]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[10]

These guidelines underscore the necessity of highly characterized reference standards for the accurate monitoring and control of impurities throughout the drug development lifecycle.[11][12]

Common Impurities in Fluorinated Indazole Synthesis

The synthetic routes to fluorinated indazoles can be complex, often involving multiple steps and reactive intermediates.[13][14] This complexity can lead to the formation of various types of impurities, including:

  • Starting Materials and Intermediates: Unreacted starting materials or key intermediates can carry through the synthetic process.

  • By-products: Side reactions can generate structurally related impurities.

  • Degradation Products: The API may degrade over time or under certain storage conditions.[15]

  • Reagents, Ligands, and Catalysts: Residual amounts of these materials may remain in the final product.[10]

For instance, in the synthesis of a hypothetical 5-fluoroindazole derivative, potential impurities could include regioisomers (e.g., 4-fluoro or 6-fluoroindazoles), precursors like 5-fluoro-2-nitrotoluene, or by-products from incomplete cyclization.[16][17] The specific impurity profile will be highly dependent on the chosen synthetic pathway.[18][19]

Visualizing a Synthetic Pathway and Impurity Formation

The following diagram illustrates a generalized synthetic pathway for a fluorinated indazole and highlights potential points of impurity introduction.

G cluster_0 Synthesis Stage 1: Precursor Formation cluster_1 Synthesis Stage 2: Cyclization cluster_2 Purification & Storage Fluorinated_Starting_Material Fluorinated_Starting_Material Intermediate_A Intermediate_A Fluorinated_Starting_Material->Intermediate_A Reaction 1 Impurity_1 Impurity_1 Intermediate_A->Impurity_1 Side Reaction Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Reaction 2 Fluorinated_Indazole_API Fluorinated_Indazole_API Intermediate_B->Fluorinated_Indazole_API Final Step Impurity_2 Impurity_2 Intermediate_B->Impurity_2 Incomplete Cyclization Degradation_Product Degradation_Product Fluorinated_Indazole_API->Degradation_Product Degradation

Caption: Generalized synthetic workflow for fluorinated indazoles.

Analytical Techniques for Impurity Profiling

A multi-pronged analytical approach is essential for the comprehensive identification and quantification of impurities in fluorinated indazoles.[5][20] The choice of technique is dictated by the physicochemical properties of the impurities and the required sensitivity.[21][22]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical impurity analysis due to its versatility and sensitivity.[23][24]

Experimental Protocol: A General HPLC Method for Fluorinated Indazole Impurity Profiling

  • Column Selection: A C18 reversed-phase column is a common starting point. The specific column chemistry should be optimized based on the polarity of the API and its impurities.

  • Mobile Phase: A gradient elution is typically employed, starting with a higher aqueous composition (e.g., water with 0.1% formic acid) and ramping up to a higher organic composition (e.g., acetonitrile or methanol). This allows for the separation of compounds with a wide range of polarities.

  • Detection: UV detection is standard, with the wavelength set to the absorbance maximum of the API and its chromophoric impurities. For impurities lacking a strong chromophore, a universal detector like a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) may be necessary.

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically the initial mobile phase composition, to ensure good peak shape.

  • Data Analysis: Peak areas are used to quantify the impurities relative to a reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass-resolving power of mass spectrometry.[24][25] This is invaluable for the structural elucidation of unknown impurities.[26]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H, ¹³C, and ¹⁹F NMR, provides detailed structural information that is crucial for the unambiguous identification of impurities. ¹⁹F NMR is especially useful for analyzing fluorinated compounds.[27]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents.[22][28]

Workflow for Impurity Identification and Quantification

The following diagram outlines a typical workflow for the analysis of impurities in a fluorinated indazole drug substance.

G Sample_Preparation Sample Preparation HPLC_Screening HPLC Screening (UV Detection) Sample_Preparation->HPLC_Screening Peak_Integration Peak Integration & Quantification HPLC_Screening->Peak_Integration Impurity_Above_Threshold Impurity > Identification Threshold? Peak_Integration->Impurity_Above_Threshold LC_MS_Analysis LC-MS Analysis (Structural Elucidation) Impurity_Above_Threshold->LC_MS_Analysis Yes Report Final Report Impurity_Above_Threshold->Report No NMR_Analysis NMR Analysis (¹H, ¹³C, ¹⁹F) LC_MS_Analysis->NMR_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation Structure_Confirmation->Report

Caption: Workflow for impurity analysis.

Comparison of Reference Standards

The quality and reliability of reference standards are paramount for accurate impurity profiling.[7][11] Several types of reference standards are available, each with its own advantages and applications.

Reference Standard Type Description Typical Purity Certification Primary Use Considerations
Pharmacopeial Standards (e.g., USP, EP) Officially recognized standards from pharmacopeias.High (typically >99.5%)Meets pharmacopeial specifications.Definitive identification and quantification.May not be available for all novel impurities.
Certified Reference Materials (CRMs) Produced by accredited bodies (e.g., ISO 17034).[12][29]High, with a certified value and uncertainty.ISO 17034Quantitative analysis and method validation.Can be expensive.
In-house (or Working) Standards Characterized internally by the pharmaceutical company.Variable, but well-characterized.Internal qualification protocols.Routine quality control.Requires extensive in-house characterization and documentation.
Custom Synthesis Standards Synthesized on demand by specialized suppliers.[30]Typically high, but requires verification.Certificate of Analysis (CoA) provided by the supplier.For novel or rare impurities.Purity and identity must be independently verified.

Causality in Experimental Choices: The selection of a reference standard is a critical decision. For pivotal studies and regulatory submissions, pharmacopeial standards or CRMs are preferred due to their high degree of characterization and regulatory acceptance. For routine process monitoring, well-characterized in-house standards can be a more cost-effective option. Custom synthesis is often necessary for novel impurities that are not commercially available.

Conclusion

The control of impurities in fluorinated indazole drug substances is a critical aspect of pharmaceutical development, directly impacting the safety and efficacy of the final product. A thorough understanding of potential impurities, coupled with the use of robust analytical methods and high-quality reference standards, is essential for ensuring regulatory compliance and patient safety. By implementing a comprehensive impurity profiling strategy, researchers and drug developers can navigate the complexities of pharmaceutical manufacturing and deliver safe and effective medicines to the market.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Chemicea. (n.d.). Trusted Source for Certified Pharmaceutical Reference Standards.
  • Pharmaceutical Technology. (n.d.). Active Pharmaceutical Ingredient (API) Primary Reference Standards.
  • European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline.
  • TLC Pharmaceutical Standards. (n.d.). TLC Pharmaceutical Standards - World leader for isotope labeled materials, metabolites and reference standards.
  • YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products.
  • CPHI Online. (n.d.). Active Pharmaceutical Ingredient (API) Primary Reference Standards.
  • European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • ICH. (n.d.). Quality Guidelines.
  • Pingale, R., Shah, K., Khandave, P., & Neve, V. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry.
  • Cambrex. (n.d.). Reference Standards.
  • PapersFlow. (n.d.). Fluorinated Heterocyclic Compounds: Research Guide & Papers.
  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Zhang, Y., et al. (2022). Synthesis of Fluorinated Imidazole[4,5f][6]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. ChemMedChem, 17(4), e202100537.

  • G. K. E. Scriba (Ed.). (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 1-2.
  • MDPI. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.
  • Al-blewi, F. F., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4948.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • ResearchGate. (2025, August 7). (PDF) Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties.
  • Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Rivera-Chávez, J., et al. (2021).
  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • Journal of Pharmaceutical and Allied Sciences. (2025, September 20). A review on chromatographic and spectroscopic techniques in pharmaceutical analysis.
  • ManTech Publications. (n.d.). Advances in Chromatographic and Spectroscopic Techniques for Pharmaceutical Analysis.
  • Yeung, L. W. Y., et al. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. Chemosphere, 299, 134720.
  • DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
  • Pal, S., & Kumar, G. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Abdel-Maksoud, M. S., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(9), 1017–1047.
  • Liu, F., & Sameem, B. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery.
  • Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 654.
  • ChemicalBook. (n.d.). 5-Fluoro-3-indazolecarboxylic acid synthesis.

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Comparative

melting point range validation for 5-fluoro-1H-indazole-4-carboxylic acid

Technical Validation Guide: Thermal Characterization of 5-Fluoro-1H-indazole-4-carboxylic Acid Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Managers.[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Thermal Characterization of 5-Fluoro-1H-indazole-4-carboxylic Acid

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Managers.[1]

Executive Summary: The Identity & Purity Challenge

Critical Alert: A discrepancy exists in the commercial identification of this compound. While 5-fluoro-1H-indazole-4-carboxylic acid is a critical scaffold for kinase inhibitor development (e.g., LRRK2 inhibitors), it is frequently confused with its synthetic precursors or regioisomers in supply chains.[1]

  • Target Compound: 5-fluoro-1H-indazole-4-carboxylic acid[1][2]

    • Correct CAS: 848678-61-5 (Verified Source: Biosynth/CymitQuimica)[1]

    • Chemical Nature: Amphoteric solid (Indazole NH + Carboxylic Acid).[1] High melting point expected (>210°C).[1]

  • Common Misidentification: CAS 885518-49-0 [1]

    • Actual Identity: Methyl 6-bromo-1H-indazole-4-carboxylate.[1][3][4][5][6]

    • Chemical Nature: Ester.[1][5] Significantly lower melting point and different solubility profile.[1]

Objective: This guide provides a rigorous Melting Point (MP) Validation Protocol to distinguish the true 5-fluoro-4-acid from its ester precursors and regioisomers (3-, 5-, or 6-carboxylic acids), ensuring the integrity of downstream SAR (Structure-Activity Relationship) studies.

Comparative Analysis: MP vs. Orthogonal Methods

Melting point determination is the primary rapid-release test for this scaffold, but it must be validated against higher-resolution techniques during the "Reference Standard Establishment" phase.

FeatureCapillary Melting Point (CMP) Differential Scanning Calorimetry (DSC) Thermogravimetric Analysis (TGA)
Primary Role Routine QC & Release TestingReference Standard CharacterizationSolvate/Hydrate Detection
Precision ±0.5 – 1.0°C (Visual)±0.1°C (Enthalpic)N/A (Mass Loss)
Sample Req. 1–3 mg2–5 mg5–10 mg
Key Insight Detects gross impurities and "sweating" (solvent loss).[1]Distinguishes polymorphs and precise onset temperature .[1]Confirms if "melting" is actually decomposition or desolvation.[1]
Throughput High (3–6 samples/run)Low (1 sample/run)Low

Scientist’s Insight:

  • Why CMP? For daily synthesis checks, CMP is superior because it allows visual detection of charring (decomposition) which DSC might mask as a complex endotherm.[1]

  • Why DSC? Indazoles are prone to polymorphism.[1] A CMP range of 2°C is acceptable, but a DSC trace showing a small pre-melt endotherm indicates a polymorphic impurity that CMP will miss.

Validation Workflow (Logic Diagram)

The following workflow illustrates the decision matrix for validating the material, specifically addressing the CAS/Identity mismatch risk.

ValidationWorkflow Start Sample Receipt (Labeled: 5-fluoro-1H-indazole-4-carboxylic acid) CheckCAS Verify CAS Number Start->CheckCAS DecisionCAS Is CAS 885518-49-0? CheckCAS->DecisionCAS Alert STOP: Material is likely Methyl 6-bromo-1H-indazole-4-carboxylate DecisionCAS->Alert Yes Proceed Proceed to Thermal Analysis (Likely CAS 848678-61-5) DecisionCAS->Proceed No TGA Step 1: TGA Screening (Check for Volatiles/Solvates) Proceed->TGA DSC Step 2: DSC Analysis (Determine Onset & Enthalpy) TGA->DSC CMP Step 3: Capillary MP (Visual Confirmation) DSC->CMP Result Establish Validated MP Range (e.g., 2XX - 2XX°C) CMP->Result

Figure 1: Decision matrix for validating 5-fluoro-1H-indazole-4-carboxylic acid, prioritizing CAS verification to prevent scaffold mismatch.

Detailed Experimental Protocols

Protocol A: Reference Standard Characterization (DSC)

Use this method to establish the "True" Melting Point of your first pure batch.[1]

Equipment: Mettler Toledo DSC 3+ or TA Instruments Q2000. Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation.[1]

  • Calibration: Calibrate temperature and enthalpy using Indium (Tm = 156.6°C) and Zinc (Tm = 419.5°C). Note: Zinc is crucial here as indazole acids often melt >200°C.[1]

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows trapped moisture to escape, preventing "pressure cooker" effects).

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 300°C.

  • Analysis:

    • Identify the Extrapolated Onset Temperature (

      
      ) .[1] This is the robust physical constant, not the peak temperature.
      
    • Acceptance Criteria: A single sharp endotherm. If a broad endotherm appears >100°C but <200°C, suspect the Ester impurity or solvent entrapment.

Protocol B: Routine Quality Control (Capillary Method)

Use this method for batch-to-batch release.[1]

Equipment: Automated Melting Point Apparatus (e.g., SRS OptiMelt or Büchi M-565).[1]

  • Sample Prep:

    • Dry sample at 50°C under vacuum for 4 hours.

    • Pulverize to a fine powder (particle size affects heat transfer).[1]

    • Fill capillary to 3 mm height .[1] Tap firmly to eliminate air pockets.[1]

  • Ramp Settings:

    • Fast Ramp: 10°C/min to 200°C (Pre-heating).[1]

    • Slow Ramp: 1.0°C/min from 200°C until melt is complete.

  • Visual Validation (The "Clear Point"):

    • Collapse Point: Solid pulls away from walls (ignore for official MP).[1]

    • Meniscus Point: Liquid phase forms a visible meniscus (Start of Range).[1]

    • Clear Point: Last crystal disappears (End of Range).[1]

  • Reporting: Report the range (Meniscus to Clear). For high purity (>98%), the range should not exceed 2.0°C .[1]

Expected Data & Interpretation

Since specific literature values for the 4-carboxylic acid isomer are sparse, use this comparative table to interpret your results.

Parameter5-Fluoro-1H-indazole-4-carboxylic acid (Target)Methyl 6-bromo-1H-indazole-4-carboxylate (Impurity/Mislabel)5-Fluoro-1H-indazole (Decarboxylated Product)
Expected MP High (>210°C) Medium (140–180°C) Low (117–125°C)
DSC Profile Sharp melt, possible decomp >250°C.Sharp melt, stable liquid phase.[1]Sharp melt.[1]
Solubility Soluble in DMSO, dilute NaOH.[1] Insoluble in DCM.[1]Soluble in DCM, EtOAc. Insoluble in NaOH.[1]Soluble in organics.[1]
Acid/Base Dissolves in NaHCO₃ with effervescence.[1]No reaction with NaHCO₃.[1]No reaction with NaHCO₃.[1]

Troubleshooting:

  • Observation: Sample melts at ~120°C.

    • Diagnosis: You likely have 5-fluoro-1H-indazole (CAS 348-26-5).[1] The carboxylic acid group has decarboxylated during synthesis or storage, or the starting material was incorrect.

  • Observation: Sample melts at ~250°C but turns black.

    • Diagnosis: Melting with decomposition.[1] Report the value as "

      
      " rather than MP. Use a faster ramp rate (5°C/min) in DSC to minimize decomposition interference.
      

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF.[1]

  • Biosynth / CymitQuimica. Product Data: 5-Fluoro-1H-indazole-4-carboxylic acid (CAS 848678-61-5).[1]

  • ChemScene. Product Data: Methyl 6-bromo-1H-indazole-4-carboxylate (CAS 885518-49-0).[1][4][5][6]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC vs. Melting Point.

  • Sigma-Aldrich. 5-Fluoro-1H-indazole (CAS 348-26-5) Physical Properties. [1]

Sources

Safety & Regulatory Compliance

Safety

5-fluoro-1h-indazole-4-carboxylic acid proper disposal procedures

Executive Summary: The "Chain of Custody" Approach Immediate Action Required: Treat 5-fluoro-1H-indazole-4-carboxylic acid as a Segregated Fluorinated Organic Acid . Do not dispose of this compound down the drain or in g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chain of Custody" Approach

Immediate Action Required: Treat 5-fluoro-1H-indazole-4-carboxylic acid as a Segregated Fluorinated Organic Acid .

Do not dispose of this compound down the drain or in general trash.[1] While it is not typically P-listed (acutely toxic) by the EPA, its fluorinated nature and acidic functionality dictate a specific disposal pathway to prevent environmental persistence (PFAS-like concerns) and infrastructure damage (HF formation upon improper incineration).

Your Core Directive: Segregate from oxidizers and bases immediately. Label for High-Temperature Incineration.

Hazard Identification & Risk Assessment

To dispose of this chemical safely, you must understand why it is hazardous. This is not just about compliance; it is about chemical hygiene.

Chemical Profile[2][3][4][5][6][7][8][9]
  • Functional Groups: Indazole ring (nitrogen-rich), Carboxylic Acid (proton donor), Fluorine substituent (C-F bond stability).

  • Acidity: As an organic acid, it will react exothermically with bases.

  • Combustion Products: Burning this compound releases Nitrogen Oxides (

    
    ), Carbon Monoxide (
    
    
    
    ), and Hydrogen Fluoride (
    
    
    )
    . The latter is the critical driver for disposal selection.
GHS Classification (Analogous)

Based on structural analogues (e.g., 5-fluoro-1H-indazole-3-carboxylic acid), treat with the following precautions:

  • Skin Irrit. 2 (H315): Causes skin irritation.[2]

  • Eye Irrit. 2 (H319): Causes serious eye irritation.[2]

  • STOT SE 3 (H335): May cause respiratory irritation.[2]

PropertyValue/DescriptionDisposal Implication
Physical State Solid (Powder/Crystal)Requires solid waste stream unless dissolved.
Solubility Low in water; Soluble in DMSO/MethanolMother liquors require solvent waste protocols.
Incompatibilities Strong Oxidizers, Strong BasesCRITICAL: Do not mix with Nitric Acid or Peroxides.
EPA Waste Code Not P/U Listed; Likely D002 (if liquid < pH 2)Classify as "Non-Regulated Hazardous Waste" (Solid) or D002 (Liquid).

Operational Disposal Protocol (Step-by-Step)

This protocol utilizes a Self-Validating System . At each step, a physical check confirms safety before moving to the next.

Scenario A: Disposal of Solid Waste (Pure Compound/Expired Stock)

Goal: Containment for High-Temperature Incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why? Glass is acceptable, but HDPE is shatter-resistant and resistant to trace HF generation if moisture is present.

  • Segregation: Place only compatible organic acids in this container.

    • Validation: Check the label of every item added. If it says "Oxidizer" or "Base," STOP.

  • Labeling: Apply a hazardous waste label.

    • Mandatory Text: "Hazardous Waste - Solid Organic Acid - Fluorinated."

    • Note: Explicitly writing "Fluorinated" alerts the waste management vendor to use scrubbers during incineration.

  • Sealing: Wipe the threads of the jar with a dry tissue before screwing on the lid to prevent thread-corrosion or sticking.

Scenario B: Disposal of Liquid Waste (Mother Liquors/HPLC Effluent)

Goal: pH Management and Solvent Compatibility.

  • Characterize the Solvent:

    • If dissolved in Methanol/Ethanol/DMSO : Classify as Flammable Organic Solvent Waste .

    • If dissolved in Water (Aqueous) : Check pH.

  • The pH Check (Aqueous only):

    • Use a pH strip. If pH < 2, the waste is Corrosive (D002) .[3]

    • Action: You may neutralize to pH 5-9 only if your facility's license permits elementary neutralization. If not, collect as "Corrosive Acid Waste."

  • Container: Use an amber glass bottle or HDPE carboy.

    • Validation: Ensure 10% headspace is left to prevent over-pressurization from thermal expansion.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of 5-fluoro-1H-indazole-4-carboxylic acid.

DisposalWorkflow Start Start: 5-Fluoro-1H-indazole-4-COOH Waste StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath SolidContainer Container: HDPE Jar SolidPath->SolidContainer SolventCheck Solvent Base? LiquidPath->SolventCheck SolidLabel Label: 'Solid Organic Acid (Fluorinated)' SolidContainer->SolidLabel OrganicSolvent Organic (MeOH, DMSO) SolventCheck->OrganicSolvent AqueousSolvent Aqueous (Water) SolventCheck->AqueousSolvent FlammableStream Stream: Flammable Solvents OrganicSolvent->FlammableStream pHCheck Check pH AqueousSolvent->pHCheck CorrosiveStream pH < 2: Corrosive Waste (D002) pHCheck->CorrosiveStream Acidic NeutralStream pH 5-9: Aqueous Waste pHCheck->NeutralStream Neutralized

Caption: Decision tree for segregating 5-fluoro-1H-indazole-4-carboxylic acid based on physical state and solvent matrix.

Regulatory Compliance & Environmental Stewardship

RCRA Considerations (USA)

While 5-fluoro-1H-indazole-4-carboxylic acid is not explicitly listed on the P-List (Acute Hazardous Waste) or U-List (Toxic Waste), it falls under the "Cradle-to-Grave" responsibility of the generator.

  • Characteristic Waste: If the waste is a liquid with pH ≤ 2, it carries the D002 waste code.[3]

  • Halogenated Solvents: If mixed with Methylene Chloride or Chloroform, the entire mixture becomes F-Listed waste (F001/F002), significantly increasing disposal costs. Avoid halogenated solvents if possible.

The Fluorine Factor

Standard incineration operates at ~850°C. Fluorinated compounds often require High-Temperature Incineration (>1100°C) with specific flue gas scrubbing to capture Hydrogen Fluoride (HF).

  • Scientist's Note: Failure to label the waste as "Fluorinated" puts the disposal facility's equipment at risk of corrosion from HF. Always declare the fluorine content.

Emergency Contingencies

Spill Management (Solid):

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator.

  • Containment: Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA vacuum.

  • Clean Up: Wipe area with a mild base solution (e.g., 5% Sodium Bicarbonate) to neutralize potential acid residues, then water.

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[2] The acidic nature combined with fluorine can cause delayed damage. Seek medical attention.

  • Skin Contact: Wash with soap and water.[2] If redness persists, consult a physician.

References

  • PubChem. (n.d.).[4] 5-fluoro-1H-indazole-3-carboxylic acid (Analogous Compound Safety Data). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid (Structural Analog). Retrieved from [Link]

  • University of Toronto. (2019). Handling Procedures for Chemical Wastes. Environmental Health & Safety. Retrieved from [Link]

Sources

Handling

Definitive Guide to Personal Protective Equipment for Handling 5-fluoro-1H-indazole-4-carboxylic Acid

Navigating the complexities of novel chemical entities is the cornerstone of drug discovery. 5-fluoro-1H-indazole-4-carboxylic acid, a heterocyclic compound, represents a class of molecules with significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is the cornerstone of drug discovery. 5-fluoro-1H-indazole-4-carboxylic acid, a heterocyclic compound, represents a class of molecules with significant interest in medicinal chemistry. Its handling, however, demands a meticulous and informed approach to safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of researchers and the integrity of your work. The protocols outlined here are designed to be self-validating systems, grounded in established safety principles for handling similar chemical structures.

While a specific Safety Data Sheet (SDS) for 5-fluoro-1H-indazole-4-carboxylic acid is not publicly available, a robust safety protocol can be constructed by analyzing data from structurally similar compounds, such as positional isomers and other substituted indazole carboxylic acids. The GHS classifications for a close isomer, 5-fluoro-1H-indazole-3-carboxylic acid, indicate it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] These hazards form the basis of our PPE recommendations.

Hazard Assessment: Understanding the Risk Profile

Before any handling, a thorough risk assessment is paramount. Based on analogous compounds, 5-fluoro-1H-indazole-4-carboxylic acid should be treated as, at minimum:

  • Acutely Toxic (Oral): Harmful if swallowed.[2][3][4]

  • Skin Irritant: Causes skin irritation upon contact.[1][3][5]

  • Serious Eye Irritant: Poses a significant risk of serious eye damage.[1][2][5]

  • Respiratory Tract Irritant: Inhalation of dust or aerosols may cause respiratory irritation.[1][3][5][6]

These hazards dictate a multi-faceted PPE strategy focused on preventing dermal, ocular, and respiratory exposure.

Dermal Protection: The First Line of Defense

Skin contact is a primary route of exposure. The selection of appropriate gloves and lab coats is critical.

Glove Selection

Given the compound is a solid organic acid, gloves must be resistant to both the solid particles and any solvents used for its dissolution. Nitrile gloves are a standard and effective choice for incidental contact with a wide range of chemicals.[7] For operations involving prolonged handling or submersion, more robust options should be considered.

Key Protocol: Double Gloving For handling potent compounds, double gloving is a mandatory practice. This technique minimizes the risk of exposure should the outer glove be compromised. The outer glove should be removed immediately upon exiting the primary containment area (e.g., fume hood).

Glove Compatibility Summary

Glove Material Performance for Incidental Contact Performance for Extended Contact Rationale
Nitrile Recommended Limited Use Good resistance to a variety of chemicals and provides excellent dexterity. Best for incidental splash protection.[7][8]
Neoprene Recommended Recommended Offers superior protection against acids and bases compared to nitrile.
Butyl Rubber Not Typically Necessary Highly Recommended Provides excellent resistance to a wide range of chemicals, including many acids and organic solvents. Recommended for spill cleanup or prolonged handling.[7]
Latex Limited Use Not Recommended Can offer a good barrier but is prone to degradation by some organic solvents and can cause allergic reactions.

| Vinyl (PVC) | Not Recommended | Not Recommended | Known to offer little protection against many chemical exposures.[9] |

This table provides general guidance. It is imperative to perform on-site testing of gloves with the specific solvents being used.[8]

Protective Clothing

A flame-resistant lab coat with a fully buttoned front and tight-fitting cuffs is required. This prevents the compound from reaching personal clothing and skin. For procedures with a high risk of splashing, a chemically resistant apron or suit should be worn over the lab coat.[5]

Ocular Protection: Shielding Against Irreversible Damage

Given the classification as a serious eye irritant[1][2][5], robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-rated or EN166-compliant chemical splash goggles must be worn at all times in the laboratory where this compound is handled.[10] Standard safety glasses do not provide adequate protection from splashes, as they are not sealed around the eyes.

  • Enhanced Protection: When handling larger quantities (>1g) or performing procedures with a significant splash risk (e.g., solution transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[7] This provides an extra layer of protection for the entire face.

Respiratory Protection: Preventing Inhalation Hazards

As a solid, 5-fluoro-1H-indazole-4-carboxylic acid can become airborne as dust, especially during weighing and transfer operations. The potential for respiratory irritation necessitates the use of engineering controls and, where required, respiratory protection.[3][5][6]

  • Primary Control: All handling of the solid compound that may generate dust (weighing, transfers) must be performed within a certified chemical fume hood or a powder containment hood.

  • Secondary Control (If Needed): If engineering controls are insufficient or not available, respiratory protection is required.

    • For Fine Dust: A NIOSH-approved N95 respirator is the minimum requirement.

    • For Higher Concentrations/Spills: An elastomeric half-mask or full-face respirator with acid gas/organic vapor cartridges and P100 particulate filters should be used. A proper fit test is essential for respirator effectiveness.[7]

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE to include handling, storage, and waste disposal protocols.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the designated work area (fume hood) is clean and uncluttered. Verify that an eyewash station and safety shower are accessible and unobstructed.[2][10]

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, safety goggles, face shield (if needed), outer gloves.

  • Weighing/Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., chemical-absorbent pad) inside a fume hood to contain any minor spills.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface. Remove outer gloves first, followed by the lab coat and other PPE before exiting the lab. Wash hands thoroughly with soap and water.[3][5]

Disposal Plan

All waste contaminated with 5-fluoro-1H-indazole-4-carboxylic acid must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent pads, and weighing papers should be placed in a clearly labeled, sealed hazardous waste bag within a designated container.

  • Liquid Waste: Unused solutions or solvent rinses should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Sharps: Needles or other contaminated sharps must be disposed of in an appropriate sharps container.[11]

Do not dispose of this chemical down the drain or in regular trash.[5][11] Consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.[11]

Emergency Protocol: Spill Response Workflow

A swift and correct response to a spill is critical to mitigate exposure and contamination.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size & Hazard Level alert->assess is_major Major Spill? assess->is_major call_ehs Call EHS/ Emergency Response is_major->call_ehs  Yes don_ppe Don Spill Kit PPE (Double Gloves, Respirator, Goggles, Face Shield) is_major->don_ppe  No end Report Incident call_ehs->end contain Contain Spill (Use Absorbent Dikes) don_ppe->contain absorb Absorb/Neutralize (Cover with Absorbent) contain->absorb cleanup Collect Waste (Use non-sparking tools) absorb->cleanup decon Decontaminate Area & Equipment cleanup->decon dispose Package & Label Hazardous Waste decon->dispose dispose->end

Caption: Workflow for responding to a chemical spill.

References

  • 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 . (n.d.). PubChem. [Link]

  • What PPE Should You Wear When Handling Acid 2026? . (2025). LeelineWork. [Link]

  • SAFETY DATA SHEET - 5-Fluoro-1H-indazole-3-carboxylic acid . (n.d.). Beijing Vokai Biotechnology Co., Ltd. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006). NIOSH. [Link]

  • Glove Chemical Compatibility Guide . (n.d.). Enviro Safety Products. [Link]

  • Safety Data Sheet: 5-Fluoroorotic acid . (n.d.). Carl ROTH. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide . (n.d.). Kimberly-Clark. [Link]

  • 4-Bromo-5-fluoro-1H-indazole-7-carboxylic acid . (n.d.). ChemBK. [Link]

  • Gloves Chemical Resistance Chart . (n.d.). Gloves By Web. [Link]

  • Ansell Chemical Resistance Glove Chart . (n.d.). University of California, Santa Barbara - Environment, Health and Safety. [Link]

  • Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU) . (2014). NCI at Frederick. [Link]

  • Standard Operating Procedure for Fluorouracil in Animals . (n.d.). University of Louisville. [Link]

  • 5-FU SOP: Handling & Disposal of 5-Fluorouracil . (n.d.). Studylib. [Link]

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